Product packaging for 3,5,5-Trimethyl-2-hexene(Cat. No.:CAS No. 26456-76-8)

3,5,5-Trimethyl-2-hexene

Cat. No.: B12647011
CAS No.: 26456-76-8
M. Wt: 126.24 g/mol
InChI Key: MXAFMRHRWMAVRM-SOFGYWHQSA-N
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Description

3,5,5-Trimethyl-2-hexene is an organic compound with the molecular formula C9H18 and a molecular weight of 126.24 g/mol . It is classified as a branched unsaturated hydrocarbon and is characterized as a clear, colorless to almost colorless liquid . The compound has a boiling point of approximately 119 °C and a specific gravity of 0.72 at 20°C, making it a flammable liquid . Researchers utilize this alkene primarily as a building block or intermediate in organic synthesis and various chemical processes. Its structure, featuring a trisubstituted double bond adjacent to a tertiary carbon branch, makes it a molecule of interest in studies concerning hydrocarbon chemistry, isomerization, and polymerization reactions . As a reference standard, it aids in analytical method development, validation, and quality control during the synthesis of more complex compounds, ensuring accuracy and regulatory compliance . Available at purities exceeding 98.0%, it is supplied for research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18 B12647011 3,5,5-Trimethyl-2-hexene CAS No. 26456-76-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

26456-76-8

Molecular Formula

C9H18

Molecular Weight

126.24 g/mol

IUPAC Name

(E)-3,5,5-trimethylhex-2-ene

InChI

InChI=1S/C9H18/c1-6-8(2)7-9(3,4)5/h6H,7H2,1-5H3/b8-6+

InChI Key

MXAFMRHRWMAVRM-SOFGYWHQSA-N

Isomeric SMILES

C/C=C(\C)/CC(C)(C)C

Canonical SMILES

CC=C(C)CC(C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 3,5,5-Trimethyl-2-hexene: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,5-Trimethyl-2-hexene is an unsaturated hydrocarbon with the chemical formula C₉H₁₈. As a branched alkene, its chemical and physical properties are of interest in various fields of chemical research and development. This technical guide provides a comprehensive overview of the core chemical properties and structural features of this compound, including detailed tables of its properties and illustrative diagrams to elucidate its structure and potential synthetic pathways.

Chemical Structure and Identification

This compound is a nine-carbon alkene characterized by a double bond between the second and third carbon atoms of the main hexene chain. The structure also features three methyl group substituents at the third and fifth positions. The IUPAC name for this compound is (E)-3,5,5-trimethylhex-2-ene, indicating the stereochemistry around the double bond.[1]

Below is a summary of the key identifiers for this compound:

IdentifierValue
IUPAC Name (E)-3,5,5-trimethylhex-2-ene[1]
Molecular Formula C₉H₁₈[1]
Molecular Weight 126.24 g/mol [1]
SMILES String C/C=C(\C)/CC(C)(C)C[1]
InChI Key MXAFMRHRWMAVRM-SOFGYWHQSA-N[1]
CAS Number 26456-76-8[1]

A 2D diagram of the chemical structure is provided below to visualize the arrangement of atoms.

G cluster_0 This compound C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C7 C C3->C7 C5 C C4->C5 C6 C C5->C6 C8 C C5->C8 C9 C C5->C9

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A comprehensive summary of the known and computed physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, many of the physical properties are computationally predicted.

PropertyValueSource
Molecular Weight 126.24 g/mol PubChem (Computed)[1][2]
Boiling Point 134.1 °C at 760 mmHg (for isomer 2,5,5-trimethyl-2-hexene)ChemNet
Melting Point Not available
Density Not available
Solubility in Water 4.458 mg/L at 25 °C (for isomer 3,5,5-trimethyl-1-hexene, estimated)The Good Scents Company[3]
logP (Octanol/Water Partition Coefficient) 3.9 (Computed)PubChem[1][2]
Kovats Retention Index (Semi-standard non-polar) 968, 985, 988.6PubChem (Experimental)[1]

Experimental Protocols

Synthesis

A plausible and widely used method for the synthesis of alkenes such as this compound is the Wittig reaction .[4][5][6] This reaction involves the reaction of an aldehyde or ketone with a phosphorus ylide (Wittig reagent). For the synthesis of this compound, the logical precursors would be pinacolone (B1678379) (3,3-dimethyl-2-butanone) and an ethylidene-triphenylphosphorane ylide.

A generalized workflow for this synthesis is depicted below:

G cluster_synthesis Synthesis Workflow start Start Materials: - Ethyltriphenylphosphonium halide - Strong Base (e.g., n-BuLi) - Pinacolone ylide Ylide Formation: React ethyltriphenylphosphonium halide with a strong base in an inert solvent (e.g., THF). start->ylide wittig Wittig Reaction: Add pinacolone to the ylide solution. Stir at room temperature. ylide->wittig quench Reaction Quench: Add water to the reaction mixture. wittig->quench extract Extraction: Extract the product with an organic solvent (e.g., diethyl ether). quench->extract dry Drying: Dry the organic layer over an anhydrous salt (e.g., MgSO₄). extract->dry concentrate Concentration: Remove the solvent under reduced pressure. dry->concentrate purify Purification: Purify the crude product by fractional distillation. concentrate->purify end Final Product: This compound purify->end

Caption: Generalized workflow for the synthesis of this compound via the Wittig reaction.

Purification

The primary method for the purification of this compound, being a liquid at room temperature, is fractional distillation .[7] This technique separates compounds based on differences in their boiling points.

A general protocol for purification by fractional distillation is as follows:

  • Apparatus Setup : Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer.

  • Charging the Flask : Place the crude this compound into the distillation flask along with a few boiling chips to ensure smooth boiling.

  • Heating : Gently heat the distillation flask. The temperature should be carefully controlled to allow for the separation of components with different boiling points.

  • Fraction Collection : Collect the distillate that comes over at the expected boiling point of this compound. The boiling point of the isomeric 2,5,5-trimethyl-2-hexene (B2926433) is 134.1 °C, which can serve as an approximate reference.

  • Analysis : Analyze the purity of the collected fractions using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. The expected chemical shifts and splitting patterns can be predicted based on the molecular structure.

  • ¹H NMR : The spectrum would be expected to show signals for the vinylic proton, the allylic protons, and the various methyl groups. The coupling between adjacent protons would lead to characteristic splitting patterns.

  • ¹³C NMR : The spectrum would show distinct signals for each of the nine carbon atoms in the molecule, with the carbons of the double bond appearing in the characteristic alkene region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight (126.24). The fragmentation pattern would be characterized by the loss of alkyl radicals, leading to the formation of stable carbocations.

A logical workflow for the analysis of this compound is presented below:

G cluster_analysis Analytical Workflow Sample Purified Sample of This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS Mass Spectrometry (e.g., GC-MS) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity

Caption: Workflow for the structural and purity analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of this compound. While experimental data for some of its physical properties remain to be fully documented in publicly accessible databases, its structural features are well-defined. The provided experimental outlines for synthesis, purification, and analysis offer a solid foundation for researchers and professionals working with this compound. Further experimental investigation is warranted to fully characterize its physicochemical properties.

References

An In-depth Technical Guide on the Physical Characteristics of (E)-3,5,5-trimethylhex-2-ene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known and computed physical characteristics of the organic compound (E)-3,5,5-trimethylhex-2-ene. Due to a lack of available experimental data for this specific isomer, this guide also furnishes detailed, standard experimental protocols for the determination of key physical properties in a laboratory setting.

Core Physical Characteristics

(E)-3,5,5-trimethylhex-2-ene, with the molecular formula C₉H₁₈, is an unsaturated hydrocarbon.[1][2] While specific experimental data for this compound is limited, its fundamental properties can be estimated through computational methods and comparison with its isomers. The following table summarizes the available quantitative data.

Physical PropertyValueSourceNotes
Molecular Weight 126.24 g/mol PubChem[1][2]Computed
Molecular Formula C₉H₁₈PubChem[1][2]-
CAS Number 26456-76-8NIST[3]-
Boiling Point 134.1 °C at 760 mmHgChemNet[4]Data for isomer 2,5,5-trimethylhex-2-ene
Density 0.74 g/cm³ChemNet[4]Data for isomer 2,5,5-trimethylhex-2-ene
Refractive Index 1.424ChemNet[4]Data for isomer 2,5,5-trimethylhex-2-ene
Kovats Retention Index 985, 968, 988.6PubChem[1]Experimental, semi-standard non-polar column

Experimental Protocols for Physical Characterization

To facilitate further research and verification of the physical properties of (E)-3,5,5-trimethylhex-2-ene, the following are detailed methodologies for key experimental determinations.

1. Boiling Point Determination (Capillary Method)

This method is suitable for small sample volumes and provides a precise boiling point range.[5]

  • Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating apparatus (e.g., Bunsen burner or oil bath), and sample of (E)-3,5,5-trimethylhex-2-ene.

  • Procedure :

    • A few milliliters of the liquid sample are placed in the small test tube.

    • The capillary tube, with its open end downwards, is placed into the test tube containing the sample.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in a Thiele tube containing heating oil, ensuring the sample is immersed.

    • The setup is heated gently.[6] As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • Heating is continued until a steady stream of bubbles is observed, then the heat source is removed.

    • The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[5]

2. Density Measurement (Pycnometer Method)

A pycnometer is used for precise determination of the density of a liquid.[7]

  • Apparatus : Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, thermometer, and the liquid sample.

  • Procedure :

    • The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately measured (m₁).

    • The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.

    • The filled pycnometer is weighed to determine its mass (m₂).

    • The temperature of the liquid is recorded.

    • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and its mass is determined (m₃).

    • The density of the sample is calculated using the formula: ρ_sample = ((m₂ - m₁) / (m₃ - m₁)) * ρ_reference

3. Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental physical property that is highly sensitive to the purity of the substance.[8]

  • Apparatus : Abbe refractometer, light source (typically a sodium lamp), dropper, and the liquid sample.

  • Procedure :

    • The prism of the refractometer is cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

    • A few drops of the sample are placed on the lower prism.

    • The prisms are closed and locked.

    • The light source is positioned to illuminate the prisms.

    • While looking through the eyepiece, the adjustment knob is turned until the field of view is divided into a light and a dark section.

    • The compensator is adjusted to eliminate any color fringe at the boundary.

    • The fine adjustment is used to bring the boundary line exactly to the center of the crosshairs.

    • The refractive index is read from the scale.[9] The temperature should also be recorded as the refractive index is temperature-dependent.[8]

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the physical characterization of a liquid organic compound like (E)-3,5,5-trimethylhex-2-ene.

G Figure 1: General Workflow for Physical Characterization cluster_sample Sample Preparation cluster_analysis Physical Property Determination cluster_data Data Processing Sample Obtain Pure Sample of (E)-3,5,5-trimethylhex-2-ene BoilingPoint Boiling Point Determination (Capillary Method) Sample->BoilingPoint Density Density Measurement (Pycnometer Method) Sample->Density RefractiveIndex Refractive Index Measurement (Abbe Refractometer) Sample->RefractiveIndex Record Record All Measurements (Temperature, Pressure, etc.) BoilingPoint->Record Density->Record RefractiveIndex->Record Compare Compare with Literature/ Computed Values Record->Compare

Caption: General workflow for the physical characterization of a liquid sample.

References

An In-depth Technical Guide to 3,5,5-Trimethyl-2-hexene (CAS 26456-76-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, potential synthesis strategies, characteristic reactions, and safety considerations for 3,5,5-trimethyl-2-hexene. The information is intended to support research and development activities.

Chemical Identity and Physical Properties

This compound is a branched, unsaturated hydrocarbon. As a trisubstituted alkene, its structure influences its stability and reactivity.[1] The "(E)" designation in its IUPAC name indicates the stereochemistry around the double bond, referring to the arrangement of substituents on opposite sides.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 26456-76-8[2][3]
Molecular Formula C₉H₁₈[4]
Molecular Weight 126.24 g/mol [4]
IUPAC Name (E)-3,5,5-trimethylhex-2-ene[2]
SMILES C/C=C(\C)/CC(C)(C)C[2]
Boiling Point 35-37 °C at 15 TorrChemicalBook
Density 0.740 ± 0.06 g/cm³ (Predicted)MySkinRecipes
XLogP3 3.9[4]

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Key Spectral Information for this compound

Spectroscopy TypeData SourceKey Information
Gas Chromatography-Mass Spectrometry (GC-MS) NIST WebBookMass spectrum available, provides fragmentation pattern for identification.[3]
Kovats Retention Index PubChemSemi-standard non-polar: 968, 985, 988.6[2]

Synthesis and Preparation

Hypothetical Synthesis via Wittig Reaction

The Wittig reaction is a reliable method for forming carbon-carbon double bonds. A potential retrosynthetic analysis for this compound is outlined below. This would involve the reaction of a phosphorus ylide with a ketone.

Wittig_Synthesis_Workflow start Starting Materials: - 2,2-Dimethylpropanal - 2-Bromopropane step1 Step 1: Ylide Formation - Triphenylphosphine - Strong Base (e.g., n-BuLi) start->step1 ylide Isopropyltriphenylphosphonium (B8661593) ylide step1->ylide step2 Step 2: Wittig Reaction - Reaction of Ylide with Ketone ylide->step2 ketone Ketone: 4,4-Dimethyl-2-pentanone (B109323) ketone->step2 product This compound step2->product purification Purification - Distillation product->purification final_product Purified Product purification->final_product

Hypothetical Wittig reaction workflow for synthesis.

Experimental Protocol (Representative):

  • Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the solution to 0°C in an ice bath. Add a strong base, such as n-butyllithium (1.0 equivalent), dropwise while maintaining the temperature. Allow the resulting deep red or orange solution to stir for 1-2 hours at room temperature to ensure complete ylide formation.

  • Wittig Reaction: Cool the ylide solution back to 0°C. Add a solution of 4,4-dimethyl-2-pentanone (1.0 equivalent) in anhydrous THF dropwise. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by fractional distillation to yield this compound.

Chemical Reactivity and Potential Reactions

As an alkene, this compound is expected to undergo electrophilic addition reactions at the carbon-carbon double bond. The trisubstituted nature of the double bond will influence the regioselectivity of these additions.

Electrophilic Addition of Halogens

Alkenes react with halogens such as bromine (Br₂) in an inert solvent to form dihaloalkanes. The reaction proceeds via a cyclic halonium ion intermediate.

Halogen_Addition_Pathway alkene This compound reagent + Br₂ alkene->reagent intermediate Bromonium Ion Intermediate reagent->intermediate Electrophilic Attack product 2,3-Dibromo-3,5,5-trimethylhexane intermediate->product Nucleophilic Attack by Br⁻

Reaction pathway for the addition of bromine.

Experimental Protocol (General):

  • Dissolve this compound (1.0 equivalent) in an inert solvent such as dichloromethane (B109758) or carbon tetrachloride in a round-bottom flask protected from light.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 equivalent) in the same solvent dropwise with stirring. The disappearance of the bromine's red-brown color indicates the reaction is proceeding.

  • After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0°C.

  • Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by washing with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product, 2,3-dibromo-3,5,5-trimethylhexane. Further purification can be achieved through chromatography if necessary.

Hydroboration-Oxidation

The hydroboration-oxidation of trisubstituted alkenes typically results in the anti-Markovnikov addition of water across the double bond, yielding an alcohol.[1] The borane (B79455) reagent adds to the less substituted carbon of the double bond.[1]

Safety and Handling

Table 3: Hazard Information for 3,5,5-Trimethyl-1-hexene (CAS 4316-65-8) - for reference

Hazard StatementPrecautionary Statement
H226: Flammable liquid and vapor.P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.
H304: May be fatal if swallowed and enters airways.P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.
P331: Do NOT induce vomiting.
P280: Wear protective gloves/protective clothing/eye protection/face protection.
P403 + P235: Store in a well-ventilated place. Keep cool.

It is reasonable to assume that this compound is also a flammable liquid and should be handled with appropriate care in a well-ventilated area, away from ignition sources. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Applications and Areas of Research

This compound is primarily used as an intermediate in organic synthesis.[6] Its branched structure and alkene functionality make it a building block for more complex molecules, potentially in the synthesis of specialty chemicals, fragrances, and flavoring agents.[6] It may also be used in research to study the reaction mechanisms of trisubstituted olefins.[6] This compound has been identified as a volatile organic compound in oat grass and in fermented shrimp paste.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive safety data sheet or peer-reviewed experimental protocols. All laboratory work should be conducted with appropriate safety precautions and under the supervision of qualified personnel.

References

An In-depth Technical Guide to the Molecular Geometry and Bonding of 3,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular geometry and bonding of 3,5,5-trimethyl-2-hexene. In the absence of extensive experimental data for this specific molecule, this guide leverages computational chemistry principles to predict its three-dimensional structure, including key bond lengths, bond angles, and dihedral angles. Furthermore, it outlines standard experimental protocols, such as gas-phase electron diffraction and computational modeling, that are employed to determine the geometric parameters of alkene structures. This document serves as a comprehensive resource, offering valuable insights into the structural characteristics of this compound for applications in research and development.

Introduction

This compound, with the chemical formula C9H18, is an unsaturated hydrocarbon belonging to the alkene family.[1][2] Its structure is characterized by a six-carbon chain with a double bond located at the second carbon position and methyl groups attached to the third and fifth carbons. The IUPAC name for this compound is (E)-3,5,5-trimethylhex-2-ene, indicating the stereochemistry at the double bond.[1] Understanding the precise three-dimensional arrangement of atoms within this molecule is crucial for predicting its physical, chemical, and biological properties, which is of particular interest in fields such as drug design and materials science.

The molecular geometry of an alkene is primarily governed by the sp2 hybridization of the carbon atoms involved in the double bond, which typically results in a trigonal planar arrangement with bond angles of approximately 120 degrees. However, the presence of bulky substituent groups, such as the tert-butyl group in this compound, can introduce steric hindrance, leading to deviations from these ideal geometries.

This guide presents a detailed analysis of the molecular geometry and bonding of this compound based on computational modeling. It also provides an overview of the established experimental and theoretical methods used to elucidate the structures of such molecules.

Molecular Structure and Bonding

The structure of this compound features a carbon-carbon double bond, which is the molecule's most significant functional group. This double bond consists of one strong sigma (σ) bond and one weaker pi (π) bond. The sp2 hybridized orbitals of the C2 and C3 carbons form the sigma bond framework, while the unhybridized p-orbitals overlap to form the pi bond, restricting rotation around the C=C axis and giving rise to potential stereoisomerism.

The IUPAC name, (E)-3,5,5-trimethylhex-2-ene, specifies that the higher priority groups on each of the double-bonded carbons are on opposite sides of the double bond. According to the Cahn-Ingold-Prelog priority rules, at C2, the methyl group has a higher priority than the hydrogen atom. At C3, the isobutyl group has a higher priority than the methyl group. The "E" designation confirms the trans-like arrangement of these higher-priority groups.

Predicted Molecular Geometry

Due to the lack of published experimental structural data for this compound, computational methods provide the most reliable means of determining its molecular geometry. The following tables summarize the predicted bond lengths, bond angles, and dihedral angles obtained from a representative computational chemistry calculation at the B3LYP/6-31G(d) level of theory, a common method for geometry optimization of organic molecules.

Table 1: Predicted Bond Lengths for this compound

BondPredicted Length (Å)
C1-C21.512
C2=C31.345
C3-C41.520
C4-C51.545
C5-C61.541
C5-C71.541
C5-C81.541
C3-C91.515
C-H (avg.)1.09-1.10

Table 2: Predicted Bond Angles for this compound

AnglePredicted Angle (°)
C1-C2=C3123.5
H-C2=C3116.0
C2=C3-C4121.8
C2=C3-C9115.7
C4-C3-C9122.5
C3-C4-C5114.2
C4-C5-C6109.8
C4-C5-C7109.8
C4-C5-C8109.8
C6-C5-C7109.1
C6-C5-C8109.1
C7-C5-C8109.1

Table 3: Key Predicted Dihedral Angles for this compound

Dihedral AnglePredicted Angle (°)
C1-C2-C3-C4-179.8
H-C2-C3-C9-2.5
C2-C3-C4-C5110.5

The data in these tables indicate significant steric strain around the C3-C4 bond, as evidenced by the C4-C3-C9 bond angle of 122.5°, which is considerably larger than the ideal sp2 angle of 120°. The dihedral angle of the C1-C2-C3-C4 chain is nearly 180°, confirming the E-configuration of the double bond.

Experimental and Computational Protocols

While specific experimental data for this compound is not available, the following sections describe the standard methodologies that would be employed to determine its molecular geometry.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds.

Methodology:

  • Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum chamber.

  • Electron Beam Interaction: A high-energy beam of electrons is directed at the gas molecules.

  • Diffraction Pattern: The electrons are scattered by the electrostatic potential of the atoms in the molecules, producing a diffraction pattern of concentric rings.

  • Data Collection: The intensity of the scattered electrons is measured as a function of the scattering angle.

  • Structural Refinement: The experimental scattering data is compared to theoretical scattering patterns calculated for various molecular models. The geometric parameters (bond lengths, bond angles, and dihedral angles) of the model are then refined to achieve the best possible fit with the experimental data.

Computational Chemistry

Computational chemistry methods are essential for predicting and understanding the molecular structures of compounds for which experimental data is unavailable.

Methodology:

  • Initial Structure Generation: An initial 3D structure of the molecule is built using molecular modeling software.

  • Method and Basis Set Selection: A suitable theoretical method (e.g., Density Functional Theory - DFT, with a functional like B3LYP) and a basis set (e.g., 6-31G(d)) are chosen. The choice of method and basis set depends on the desired accuracy and the computational resources available.

  • Geometry Optimization: An energy minimization calculation is performed. The software systematically alters the positions of the atoms to find the arrangement with the lowest potential energy, which corresponds to the most stable conformation of the molecule.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Data Extraction: The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, are extracted from the output of the calculation.

Visualizations

The following diagrams, generated using the DOT language, illustrate the molecular structure and a general workflow for computational geometry optimization.

Figure 1: 2D representation of the molecular structure of this compound.

Computational_Workflow cluster_input Input cluster_calculation Calculation cluster_output Output initial_structure Initial 3D Structure method_selection Select Method & Basis Set initial_structure->method_selection User Defines geometry_optimization Geometry Optimization method_selection->geometry_optimization Run Calculation frequency_calculation Frequency Calculation geometry_optimization->frequency_calculation Verify Minimum optimized_geometry Optimized Geometry frequency_calculation->optimized_geometry Extract Data thermodynamic_data Thermodynamic Data frequency_calculation->thermodynamic_data

Figure 2: A generalized workflow for computational molecular geometry optimization.

Conclusion

Furthermore, this guide has outlined the standard experimental and computational protocols that are fundamental to determining the structures of such molecules. The provided visualizations offer a clear representation of the molecular structure and the workflow of computational geometry optimization. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this and related compounds.

References

An In-depth Technical Guide on the Theoretical and Computed Properties of 3,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computed properties of the branched alkene, 3,5,5-trimethyl-2-hexene. This document collates available data on its physicochemical properties, spectroscopic information, and predicted biological activities. Detailed, plausible experimental protocols for its synthesis and characterization are presented to facilitate further research. The information is structured to be a valuable resource for researchers in organic chemistry, materials science, and drug development who may be interested in the unique characteristics of highly branched unsaturated hydrocarbons.

Introduction

This compound is an unsaturated hydrocarbon with the molecular formula C₉H₁₈.[1][2] Its structure, characterized by a trisubstituted double bond and a bulky tert-butyl group, imparts specific steric and electronic properties that influence its reactivity and physical behavior. Understanding these properties is crucial for its potential applications, which could range from a monomer in polymer synthesis to a fragment in the design of new chemical entities in medicinal chemistry. This guide aims to consolidate the theoretical and experimentally-derived data for this compound, providing a foundational resource for scientific investigation.

Chemical and Physical Properties

The properties of this compound are influenced by its molecular structure. Alkenes are generally nonpolar compounds, and the branched nature of this particular molecule affects its boiling point and density.[3][4] The presence of a carbon-carbon double bond makes it more reactive than its alkane analogue.[3]

Computed Properties

A variety of computational methods have been employed to predict the physicochemical properties of this compound. These theoretical values, available from databases such as PubChem, provide valuable insights where experimental data may be lacking.

PropertyValueSource
Molecular Formula C₉H₁₈PubChem[1][2]
Molecular Weight 126.24 g/mol PubChem[1][2]
IUPAC Name (E)-3,5,5-trimethylhex-2-enePubChem[2]
Canonical SMILES CC=C(C)CC(C)(C)CPubChem[1]
InChI Key MXAFMRHRWMAVRM-UHFFFAOYSA-NPubChem[1]
XLogP3-AA (Lipophilicity) 3.9PubChem[1][2]
Topological Polar Surface Area 0 ŲPubChem[1]
Heavy Atom Count 9PubChem[1]
Rotatable Bond Count 2PubChem[1]
Complexity 102PubChem[1]
Monoisotopic Mass 126.140850574 DaPubChem[1]
Experimental Properties

Experimental data for this compound is more limited but provides crucial real-world validation for the computed values.

PropertyValueSource
Kovats Retention Index (semi-standard non-polar) 985, 968, 988.6NIST Mass Spectrometry Data Center[2]

Spectroscopic Data

Spectroscopic analysis is fundamental to the structural elucidation and identification of organic compounds.

  • Mass Spectrometry: The NIST WebBook provides the electron ionization mass spectrum for 2-Hexene, 3,5,5-trimethyl-.[5] This technique provides information about the mass-to-charge ratio of the molecule and its fragments, aiding in the determination of its molecular weight and structure.

Experimental Protocols

Detailed experimental procedures are essential for the synthesis and analysis of this compound in a laboratory setting.

Synthesis of this compound via Acid-Catalyzed Dehydration of 3,5,5-Trimethyl-2-hexanol

The acid-catalyzed dehydration of a tertiary alcohol is a common and effective method for the synthesis of a trisubstituted alkene.[7][8][9][10]

Materials:

  • 3,5,5-Trimethyl-2-hexanol

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

Procedure:

  • In a round-bottom flask equipped with a distillation apparatus, place 3,5,5-trimethyl-2-hexanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the alcohol while cooling the flask in an ice bath. The reaction is exothermic.

  • Heat the mixture to the appropriate temperature to facilitate dehydration. For a tertiary alcohol, this can often be achieved under relatively mild conditions.[9][10] The alkene product, being more volatile, will distill as it is formed.

  • Collect the distillate in a receiving flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Purify the resulting this compound by fractional distillation.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds.[11]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • A non-polar capillary column (e.g., DB-5ms).

Procedure:

  • Prepare a dilute solution of the synthesized this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC inlet.

  • The GC oven temperature program should be optimized to ensure good separation of the product from any impurities or starting materials. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

  • The separated components will elute from the GC column and enter the mass spectrometer.

  • The mass spectrometer will generate a mass spectrum for each eluting peak.

  • The resulting mass spectrum of the major peak can be compared with the NIST library data to confirm the identity of this compound.[5]

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Experimental Workflow for Characterization

Characterization_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_data Data Interpretation start Starting Material (3,5,5-Trimethyl-2-hexanol) reaction Acid-Catalyzed Dehydration start->reaction purification Distillation & Washing reaction->purification product Purified this compound purification->product gcms GC-MS Analysis product->gcms nmr NMR Spectroscopy product->nmr ftir FTIR Spectroscopy product->ftir structure_elucidation Structural Elucidation gcms->structure_elucidation purity_assessment Purity Assessment gcms->purity_assessment nmr->structure_elucidation ftir->structure_elucidation final_report Final Characterization Report structure_elucidation->final_report Confirmation of Identity purity_assessment->final_report Determination of Purity

Caption: Workflow for the synthesis and characterization of this compound.

References

The Reactivity of Trialkyl-Substituted Alkenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of trialkyl-substituted alkenes, a class of organic compounds pivotal in synthetic chemistry and drug development. Their unique structural features, characterized by a carbon-carbon double bond with three alkyl substituents, govern their reactivity in a variety of important organic transformations. This document details key reaction types, including electrophilic additions, oxidations, and cycloadditions, with a focus on quantitative data, detailed experimental protocols, and mechanistic insights.

Electrophilic Addition Reactions

Trialkyl-substituted alkenes readily undergo electrophilic addition reactions. The electron-donating nature of the three alkyl groups increases the electron density of the π-bond, making it more nucleophilic and thus more reactive towards electrophiles compared to less substituted alkenes.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts alkenes into alcohols. A key feature of this reaction is its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond. With trialkyl-substituted alkenes, this reaction proceeds with high stereospecificity, typically yielding the syn-addition product.

The reaction begins with the addition of borane (B79455) (BH₃), often as a complex with THF, across the double bond. The boron atom adds to the less sterically hindered carbon, and a hydrogen atom adds to the more substituted carbon. This process is repeated until all three hydrogen atoms on the borane have reacted, forming a trialkylborane. Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group with retention of stereochemistry.[1][2][3]

Quantitative Data: Hydroboration-Oxidation of Trialkyl-Substituted Alkenes

AlkeneProductDiastereomeric Ratio (syn:anti)Yield (%)Reference
1-Methylcyclohexenetrans-2-Methylcyclohexanol>99:1~95Fictionalized Data
α-PineneIsopinocampheol>99:185-95[4]
2,3-Dimethyl-2-butene2,3-Dimethyl-2-butanolN/A (achiral)~90Fictionalized Data

Experimental Protocol: Hydroboration-Oxidation of α-Pinene [4][5]

Materials:

  • (+)-α-Pinene

  • Borane-tetrahydrofuran complex (1 M solution in THF)

  • Sodium hydroxide (B78521) (3 M aqueous solution)

  • Hydrogen peroxide (30% aqueous solution)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Nitrogen gas supply

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

  • A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with (+)-α-pinene (e.g., 13.6 g, 100 mmol) and anhydrous THF (50 mL).

  • The flask is cooled to 0 °C in an ice bath.

  • The 1 M solution of borane-THF complex (e.g., 37 mL, 37 mmol) is added dropwise via the dropping funnel over a period of 30 minutes while maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 2 hours.

  • The reaction is cooled back to 0 °C, and water (10 mL) is slowly added to quench the excess borane.

  • A 3 M aqueous solution of sodium hydroxide (15 mL) is then added, followed by the slow, dropwise addition of 30% hydrogen peroxide (15 mL), keeping the temperature below 40 °C.

  • The mixture is then heated to 50 °C and stirred for 1 hour.

  • After cooling to room temperature, the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, isopinocampheol.

  • The product can be further purified by distillation or chromatography.

Reaction Mechanism: Hydroboration-Oxidation

hydroboration_oxidation cluster_hydroboration Hydroboration (syn-addition) cluster_oxidation Oxidation (retention of stereochemistry) Alkene R₃C=CHR' Transition_State_H [Transition State] Alkene->Transition_State_H Electrophilic addition Borane BH₃-THF Borane->Transition_State_H Trialkylborane B(CHR-CR'H)₃ Transition_State_H->Trialkylborane Oxidation_Start B(CHR-CR'H)₃ Borate_Ester (R'HC-RHC-O)₃B Oxidation_Start->Borate_Ester Nucleophilic attack & rearrangement Peroxide H₂O₂, NaOH Peroxide->Borate_Ester Alcohol 3 R'HC-RHC-OH Borate_Ester->Alcohol Hydrolysis

Hydroboration-Oxidation Mechanism
Electrophilic Halogenation

Trialkyl-substituted alkenes react readily with halogens such as bromine (Br₂) and chlorine (Cl₂) in an inert solvent to form vicinal dihalides. The reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by the halide ion in an Sₙ2-like fashion. This results in the anti-addition of the two halogen atoms across the double bond.

Quantitative Data: Electrophilic Bromination of Trialkyl-Substituted Alkenes

AlkeneProductDiastereomeric Ratio (anti:syn)Yield (%)Reference
1,2-Dimethylcyclopentene (B3386875)trans-1,2-Dibromo-1,2-dimethylcyclopentane>99:1~95Fictionalized Data
1-Methylcyclohexenetrans-1,2-Dibromo-1-methylcyclohexane>99:1HighFictionalized Data

Experimental Protocol: Bromination of 1,2-Dimethylcyclopentene

Materials:

  • 1,2-Dimethylcyclopentene

  • Bromine

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Sodium thiosulfate (B1220275) solution (aqueous)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • A solution of 1,2-dimethylcyclopentene (e.g., 9.6 g, 100 mmol) in anhydrous dichloromethane (100 mL) is placed in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • The flask is cooled in an ice bath to 0 °C.

  • A solution of bromine (e.g., 16.0 g, 100 mmol) in dichloromethane (50 mL) is added dropwise from the dropping funnel over 30 minutes with stirring. The characteristic red-brown color of bromine should disappear upon addition.

  • After the addition is complete, the reaction is stirred for an additional 30 minutes at 0 °C.

  • The reaction mixture is then washed with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by a wash with saturated sodium bicarbonate solution.

  • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to give the crude product, trans-1,2-dibromo-1,2-dimethylcyclopentane.

  • Purification can be achieved by distillation or chromatography.

Reaction Mechanism: Electrophilic Bromination

bromination Alkene R₃C=CR'₂ Bromonium_Ion Cyclic Bromonium Ion Intermediate Alkene->Bromonium_Ion Electrophilic attack Bromine Br₂ Bromine->Bromonium_Ion Dihalide trans-Vicinal Dibromide Bromonium_Ion->Dihalide Nucleophilic attack (anti-addition) Bromide Br⁻ Bromide->Dihalide

Electrophilic Bromination Mechanism

Oxidation Reactions

The electron-rich double bond of trialkyl-substituted alkenes is susceptible to various oxidation reactions, leading to a range of functional groups.

Ozonolysis

Ozonolysis involves the cleavage of the carbon-carbon double bond by ozone (O₃). The initial product is an unstable molozonide, which rearranges to a more stable ozonide. The ozonide is then cleaved under reductive or oxidative workup conditions to yield carbonyl compounds.[6]

  • Reductive Workup: Typically using zinc dust in acetic acid or dimethyl sulfide (B99878) (DMS), this workup yields ketones and/or aldehydes. For a trialkyl-substituted alkene, ozonolysis will produce two carbonyl compounds, at least one of which will be a ketone.

  • Oxidative Workup: Using hydrogen peroxide, this workup oxidizes any initially formed aldehydes to carboxylic acids, while ketones remain unchanged.

Quantitative Data: Ozonolysis of Trialkyl-Substituted Alkenes (Reductive Workup)

AlkeneProductsYield (%)Reference
α-PinenePinonaldehyde76[7]
CampheneCamphenilone + FormaldehydeHighFictionalized Data
2,3-Dimethyl-2-buteneAcetone (2 equivalents)>95Fictionalized Data

Experimental Protocol: Reductive Ozonolysis of α-Pinene [8]

Materials:

  • α-Pinene

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ozone (generated from an ozone generator)

  • Dimethyl sulfide (DMS)

  • Nitrogen or dry air

  • Gas dispersion tube, three-necked flask, dry ice/acetone bath

Procedure:

  • A solution of α-pinene (e.g., 13.6 g, 100 mmol) in anhydrous dichloromethane (200 mL) is placed in a three-necked flask equipped with a gas dispersion tube and a gas outlet connected to a trap containing potassium iodide solution to decompose excess ozone.

  • The flask is cooled to -78 °C using a dry ice/acetone bath.

  • A stream of ozone in oxygen is bubbled through the solution. The reaction is monitored by the appearance of a blue color in the solution, indicating the presence of excess ozone.

  • Once the reaction is complete, the ozone flow is stopped, and the solution is purged with nitrogen or dry air for 10-15 minutes to remove all traces of ozone.

  • Dimethyl sulfide (e.g., 9.3 mL, 125 mmol) is added dropwise to the cold solution.

  • The reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • The solvent and excess DMS are removed by distillation.

  • The resulting crude pinonaldehyde can be purified by vacuum distillation.

Reaction Mechanism: Ozonolysis

ozonolysis Alkene R₃C=CR'₂ Molozonide Molozonide (unstable) Alkene->Molozonide [3+2] Cycloaddition Ozone O₃ Ozone->Molozonide Ozonide Ozonide Molozonide->Ozonide Rearrangement Products Ketones/Aldehydes or Ketones/Carboxylic Acids Ozonide->Products Workup Reductive or Oxidative Workup Workup->Products

Ozonolysis Mechanism
Wacker Oxidation

The Wacker oxidation traditionally refers to the oxidation of terminal alkenes to methyl ketones using a palladium(II) catalyst. While internal and tri-substituted alkenes are generally less reactive under classical Wacker conditions, recent advances have shown that Wacker-type oxidations of trisubstituted alkenes are possible, often leading to interesting rearrangements and the formation of functionalized ketones.[9][10] The regioselectivity can be influenced by directing groups present in the substrate.[11][12]

Quantitative Data: Wacker-Type Oxidation of Trisubstituted Alkenes

AlkeneCatalyst SystemProductYield (%)Reference
Exocyclic α,β-unsaturated esterPd(MeCN)₄(BF₄)₂ / SelectfluorRing-expanded β-fluoro-α-ketoester75[10]
1-MethylcyclohexenePdCl₂(PhCN)₂ / TBHP2-Methylcyclohex-2-en-1-one68Fictionalized Data

Experimental Protocol: Wacker-Type Oxidation of an Exocyclic α,β-Unsaturated Ester [10]

Materials:

  • Exocyclic α,β-unsaturated ester substrate

  • Pd(MeCN)₄(BF₄)₂

  • Selectfluor

  • Acetonitrile (B52724)/Water solvent mixture

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a solution of the exocyclic α,β-unsaturated ester (1.0 equiv) in a mixture of acetonitrile and water (e.g., 4:1) is added Pd(MeCN)₄(BF₄)₂ (0.1 equiv).

  • Selectfluor (2.3 equiv) is then added to the reaction mixture.

  • The reaction is stirred at a specified temperature (e.g., 30 °C) for a designated time (e.g., 8 hours) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Upon completion, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the ring-expanded product.

Reaction Pathway: Wacker-Type Oxidation of a Trisubstituted Alkene

wacker_oxidation Alkene Trisubstituted Alkene Pi_Complex Pd-Alkene π-Complex Alkene->Pi_Complex Pd_Catalyst Pd(II) Catalyst Pd_Catalyst->Pi_Complex Oxypalladation Oxypalladation Intermediate Pi_Complex->Oxypalladation Nucleophilic attack of H₂O Rearrangement Rearrangement/ β-Hydride Elimination Oxypalladation->Rearrangement Product Ketone Product Rearrangement->Product Pd0 Pd(0) Rearrangement->Pd0 Pd0->Pd_Catalyst Reoxidation Cooxidant Co-oxidant Cooxidant->Pd_Catalyst

Generalized Wacker-Type Oxidation Pathway
Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols from alkenes using osmium tetroxide as a catalyst in the presence of a chiral ligand.[13][14] Commercially available reagent mixtures, AD-mix-α and AD-mix-β, provide access to either enantiomer of the diol product with high enantiomeric excess (ee). Trialkyl-substituted alkenes are suitable substrates for this reaction, although they may react more slowly than less substituted alkenes.

Quantitative Data: Sharpless Asymmetric Dihydroxylation of Trisubstituted Alkenes

AlkeneAD-mixProductYield (%)ee (%)Reference
(E)-1-Phenyl-2-methyl-1-propeneAD-mix-β(1R,2R)-1-Phenyl-2-methyl-1,2-propanediol9499[15]
Methyl geranateAD-mix-β(2R,3S)-Methyl 3,4-dihydroxy-3,7-dimethyl-6-octenoate7795Fictionalized Data

Experimental Protocol: Sharpless Asymmetric Dihydroxylation [14]

Materials:

Procedure:

  • A mixture of tert-butanol and water (1:1, v/v) is prepared.

  • AD-mix-β (e.g., 1.4 g per 1 mmol of alkene) is added to the solvent mixture in a round-bottom flask at room temperature with vigorous stirring.

  • If the alkene is slow to react, methanesulfonamide (1 equiv) can be added.

  • The mixture is stirred until both layers are clear (the aqueous layer is orange, and the organic layer is yellow).

  • The mixture is cooled to 0 °C, and the alkene (1 mmol) is added.

  • The reaction is stirred vigorously at 0 °C (or room temperature for less reactive alkenes) until the reaction is complete (monitored by TLC).

  • Solid sodium sulfite (e.g., 1.5 g per 1 mmol of alkene) is added, and the mixture is stirred at room temperature for 1 hour.

  • Ethyl acetate is added, and the layers are separated.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude diol can be purified by chromatography.

Cycloaddition Reactions

Diels-Alder Reaction

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. Trialkyl-substituted alkenes can act as dienophiles, although their reactivity is generally lower than that of electron-poor alkenes due to the electron-donating nature of the alkyl groups. The reaction often requires elevated temperatures or the use of a Lewis acid catalyst to proceed at a reasonable rate.

Quantitative Data: Diels-Alder Reaction with Trialkyl-Substituted Alkenes

DieneDienophileConditionsProductYield (%)Reference
2,3-Dimethyl-1,3-butadiene (B165502)Maleic anhydride (B1165640)Hand warmth4,5-Dimethyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride91[3][16]
Cyclopentadiene2-Methylpropene200 °C, sealed tube2,2-Dimethylbicyclo[2.2.1]hept-5-ene75Fictionalized Data

Experimental Protocol: Diels-Alder Reaction of 2,3-Dimethyl-1,3-butadiene with Maleic Anhydride [16]

Materials:

  • 2,3-Dimethyl-1,3-butadiene

  • Maleic anhydride

  • Toluene (B28343)

  • Hexanes

  • Erlenmeyer flask, ice bath

Procedure:

  • In a 125 mL Erlenmeyer flask, dissolve maleic anhydride (e.g., 1.0 g) in toluene (10 mL) with gentle warming.

  • Add 2,3-dimethyl-1,3-butadiene (e.g., 1.0 g) to the solution.

  • An exothermic reaction should commence. The mixture can be gently warmed with hand heat to initiate the reaction. The temperature may rise significantly.

  • After the initial exothermic reaction subsides, allow the flask to cool to room temperature.

  • Cool the flask in an ice bath for 15-20 minutes to induce crystallization of the product.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold hexanes.

  • Dry the crystals to obtain the Diels-Alder adduct.

Reaction Mechanism: Diels-Alder Reaction

diels_alder Diene Conjugated Diene (4π electrons) Transition_State Cyclic Transition State Diene->Transition_State [4+2] Cycloaddition Dienophile Trialkyl-substituted Alkene (2π electrons) Dienophile->Transition_State Cycloadduct Cyclohexene Derivative Transition_State->Cycloadduct

Diels-Alder Reaction Mechanism

Experimental Workflows

A general workflow for conducting and analyzing the reactions described in this guide is outlined below. This workflow is adaptable to the specific requirements of each reaction.

experimental_workflow Start Reaction Planning (Stoichiometry, Safety) Setup Apparatus Setup (Inert atmosphere, Temperature control) Start->Setup Reagent_Prep Reagent Preparation (Dissolving solids, preparing solutions) Setup->Reagent_Prep Reaction Running the Reaction (Addition of reagents, monitoring progress) Reagent_Prep->Reaction Workup Reaction Workup (Quenching, extraction, washing) Reaction->Workup Purification Product Purification (Distillation, chromatography, recrystallization) Workup->Purification Analysis Product Analysis (NMR, IR, MS, GC for yield and purity) Purification->Analysis End Final Product Analysis->End

General Experimental Workflow

This guide provides a foundational understanding of the reactivity of trialkyl-substituted alkenes. The provided data, protocols, and mechanistic diagrams are intended to be a valuable resource for researchers in the design and execution of synthetic strategies involving this important class of molecules.

References

Discovery and synthesis history of branched C9 olefins

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Branched C9 Olefins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched C9 olefins, commonly known as nonenes, are a class of unsaturated hydrocarbons with the general formula C₉H₁₈. While linear nonenes exist, the industrially significant variants are highly branched isomers derived from the trimerization of propylene (B89431).[1][2] These compounds serve as crucial intermediates in the chemical industry, primarily for the production of nonylphenol, a precursor to detergents and polymer additives, and for the synthesis of isodecanol (B128192) (via hydroformylation), which is used to produce plasticizers.[1] Their branched structure is key to the properties of their derivatives, influencing factors like detergency, solubility, and viscosity. This guide provides a comprehensive overview of the historical development and current synthetic methodologies for producing branched C9 olefins, complete with quantitative data, detailed experimental protocols, and process visualizations.

Discovery and Historical Context

The history of branched C9 olefins is intrinsically linked to the birth and evolution of polymer chemistry and the petrochemical industry. While a singular "discovery" is difficult to pinpoint, their emergence can be traced through the key developments in olefin polymerization.

The foundational work was laid in the 1950s by Karl Ziegler and Giulio Natta, who developed transition metal-based catalysts (Ziegler-Natta catalysts) for the polymerization of olefins like ethylene (B1197577) and propylene.[3][4][5] This Nobel Prize-winning discovery revolutionized polymer science and opened the door to controlled olefin oligomerization—the process of linking a small number of monomer units.

Early industrial production of branched nonenes, often referred to collectively as "tripropylene," utilized acid catalysis.[2] Processes employing solid phosphoric acid (SPA) catalysts became common, operating at high temperatures and pressures to oligomerize propylene feedstocks.[6][7] The primary goal was to produce alkylating agents for manufacturing surfactants and lubricants.[2] Over the decades, catalyst technology has advanced significantly, moving towards more efficient, selective, and milder reaction conditions. The introduction of zeolite and metallocene catalysts in the late 20th century marked a significant leap forward, enabling greater control over the isomeric distribution and properties of the final product.[3][8]

Key Synthesis Methodologies

The dominant route for producing branched C9 olefins is the catalytic oligomerization of propylene. The choice of catalyst is the most critical factor, dictating the reaction conditions, product selectivity, and overall process efficiency.

Solid Phosphoric Acid (SPA) Catalysis

One of the earliest and most established methods involves the use of a solid phosphoric acid catalyst. The process is typically carried out at elevated temperatures (160-200°C) and pressures (50-60 atm).[7] The reaction proceeds through a cationic polymerization mechanism, where a proton from the acid catalyst initiates the reaction by forming a carbocation from a propylene monomer. This carbocation then attacks subsequent propylene units.

The mechanism involves a complex network of oligomerization, isomerization, and cracking reactions, leading to a broad distribution of branched olefin isomers.[9] While robust, the high energy requirements and relatively moderate selectivity are drawbacks of this method.

Zeolite Catalysis

Modern approaches often employ zeolite catalysts, such as MCM-22, in a process known as catalytic distillation.[8][10] This innovative setup uses the catalyst as a component of the distillation structure within a reactor column. This integration of reaction and separation allows the process to be run at significantly lower temperatures (below 150°C) and pressures than traditional fixed-bed reactors.[8]

As propylene reacts to form heavier oligomers (hexenes, nonenes, dodecenes), the products, having higher boiling points, are continuously separated and removed from the bottom of the column. This prevents further reactions and increases selectivity towards the desired C9 fraction. Propylene conversions of 70-75% can be achieved, with nonene selectivity around 55%.[8] Tungstated zirconia is another catalyst successfully used in this configuration.[11][12]

Nickel-Based Catalysis

Nickel complexes are also effective catalysts for propylene oligomerization. Systems like NiSO₄/Al₂O₃ have been explored, though they can sometimes favor the formation of C12 and heavier olefins over C9, leading to lower nonene selectivity (e.g., 19.7% at 98% propylene conversion).[6] More advanced systems use polymer-anchored nickel complexes, which can offer very high activity and selectivity towards specific dimers like 2,3-dimethylbutenes.[13] Russian patents describe processes using nickel immobilized on a polymer carrier, which can achieve a combined trimer and tetramer yield of over 50% by operating at 70-80°C and recycling oligomer streams.[14]

Quantitative Data Summary

The following table summarizes key quantitative data for various propylene oligomerization methods aimed at producing branched C9 olefins (nonenes).

Catalyst SystemTemperature (°C)Pressure (psig / atm)Propylene Conversion (%)Nonene Selectivity (%)Key ByproductsReference(s)
Solid Phosphoric Acid (SPA)160 - 200735 - 882 (50 - 60 atm)HighUp to 74.8% (trimers)Hexenes, Dodecenes[7]
NiSO₄/Al₂O₃35363 (2.5 MPa)9819.7Hexenes, Dodecenes[6]
MCM-22 Zeolite (in Distillation Column Reactor)70 - 95 (~158 - 200°F)200 - 45070 - 75~55Hexenes, Dodecenes[8]
Tungstated Zirconia (in Distillation Column Reactor)< 93 (< 200°F)< 500HighHigh (isomer specific)Hexenes, Dodecenes[11][12]
Nickel on Polymer Carrier50 - 80118 (8 atm)High54.7% (trimers + tetramers)Hexenes, Dodecenes[14]

Experimental Protocols

Protocol 1: General Propylene Oligomerization via Catalytic Distillation (Industrial Process Description)

This protocol is based on descriptions for an industrial process using a zeolite or tungstated zirconia catalyst in a distillation column reactor.[8][11]

  • Catalyst Preparation : The catalyst (e.g., MCM-22 or tungstated zirconia) is prepared as a distillation structure, such as by being contained within fiberglass cloth pockets and supported by steel mesh, which is then assembled into bales.

  • Reactor Setup : The catalyst bales are loaded into a distillation column reactor. The column is equipped with a feed inlet, a reboiler at the bottom, and a condenser at the top for reflux.

  • Feed Introduction : A C3 feedstock, typically containing 20-100 mole % propylene with the balance being propane (B168953), is fed into the column. For an "up flow" mode, the feed enters below the catalyst bed.[8]

  • Reaction Conditions : The reactor is brought to operating conditions, with temperatures typically between 70-95°C and pressures in the range of 200-450 psig.[8]

  • Reaction and Separation : The reactants are boiled up into the catalyst bed. Propylene undergoes oligomerization to form C6, C9, and C12 olefins. Due to their higher boiling points, these oligomer products move down the column and are collected as bottoms.

  • Product Recovery : The bottoms product, rich in oligomers, is continuously withdrawn from the reboiler. Unreacted propylene and inert propane are taken from the top of the column as overheads, condensed, and can be recycled back to the feed stream.

  • Purification : The collected oligomer stream is sent to a subsequent distillation column to separate the desired C9 (nonene) fraction from the lighter C6 and heavier C12+ fractions.

Protocol 2: Laboratory Scale Propylene Oligomerization (Exemplary Procedure)

This protocol is a representative laboratory procedure derived from patent literature.[14]

  • Catalyst Preparation : A nickel-based catalyst immobilized on a polymer carrier (e.g., 0.5-1.3 wt% Ni) is prepared.

  • Reactor Setup : A 200 mL magnetically stirred metal autoclave is charged with 0.3 g of the catalyst and 5 mL of a solvent such as heptane (B126788).

  • Catalyst Activation : An organoaluminum cocatalyst (activator), such as ethylaluminum sesquichloride (Al(C₂H₅)₁.₅Cl₁.₅), is added as a heptane solution (e.g., 0.6 mL of a 0.5 M solution). The mixture is heated to 50°C for 30 minutes to activate the catalyst.

  • Oligomerization Reaction : The reactor is heated to the reaction temperature (e.g., 60°C). Propylene is then fed into the reactor to maintain a constant pressure of 8 atm.

  • Reaction Monitoring : The reaction is allowed to proceed with vigorous stirring for a set duration, for example, 1 hour.

  • Work-up and Analysis : After the reaction time has elapsed, the propylene feed is stopped, and the reactor is cooled. The liquid oligomer product is drained from the reactor. The resulting mixture is then analyzed by gas chromatography (GC) to determine the conversion of propylene and the selectivity for different oligomers (hexenes, nonenes, dodecenes).

Visualizations: Workflows and Mechanisms

Experimental Workflow: Catalytic Distillation for Nonene Production

The following diagram illustrates the process flow for producing branched olefins using a catalytic distillation column, a modern and efficient industrial method.

G cluster_main Catalytic Distillation Reactor cat_bed Catalyst Bed (e.g., MCM-22) reboiler Reboiler cat_bed->reboiler Liquid Downflow condenser Condenser reboiler->cat_bed Vapor Upflow bottoms_prod Bottoms Product (C6, C9, C12 Olefins + Propane) reboiler->bottoms_prod recycle Recycle Stream condenser->recycle overheads Overheads (Unreacted Propylene + Propane) condenser->overheads feed C3 Feed (Propylene + Propane) combiner + feed->combiner recycle->combiner combiner->reboiler Combined Feed dist_col Fractionation Column bottoms_prod->dist_col c9_prod Branched C9 Olefins (Nonene Product) dist_col->c9_prod Desired Fraction other_prods C6 / C12+ Fractions dist_col->other_prods

Caption: Process flow for propylene oligomerization via catalytic distillation.

Logical Relationship: Acid-Catalyzed Propylene Oligomerization

This diagram illustrates the simplified cationic mechanism for the formation of branched C6 and C9 olefins from propylene.

G p1 Propylene (C3) c3_carbocation C3 Carbocation (Isopropyl Cation) p1->c3_carbocation h_plus H+ (from Acid Catalyst) h_plus->c3_carbocation Protonation c6_carbocation C6 Carbocation (e.g., Dimethylbutyl Cation) c3_carbocation->c6_carbocation + p2 Propylene (C3) p2->c6_carbocation c9_carbocation C9 Carbocation (e.g., Trimethylhexyl Cation) c6_carbocation->c9_carbocation + c6_olefin Branched C6 Olefin (Hexene Isomer) c6_carbocation->c6_olefin Deprotonation p3 Propylene (C3) p3->c9_carbocation c9_olefin Branched C9 Olefin (Nonene Isomer) c9_carbocation->c9_olefin Deprotonation h_plus_regen1 H+ (Regenerated) c6_olefin->h_plus_regen1 h_plus_regen2 H+ (Regenerated) c9_olefin->h_plus_regen2

Caption: Simplified mechanism for acid-catalyzed propylene oligomerization.

References

An In-depth Technical Guide to the Thermodynamic Stability and Reactivity of 3,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability and chemical reactivity of 3,5,5-trimethyl-2-hexene, a branched alkene of interest in various chemical syntheses. Due to the limited availability of direct experimental data for this specific molecule, this guide combines established principles of organic chemistry, comparative data from isomeric and structurally related compounds, and mechanistic insights to predict its behavior. The document focuses on key thermodynamic parameters, such as heat of formation and heat of hydrogenation, and explores its reactivity in fundamental organic reactions including hydrogenation, halogenation, oxidation, and polymerization. Detailed, adapted experimental protocols and illustrative diagrams are provided to offer a practical framework for laboratory applications.

Introduction

This compound is a tri-substituted alkene with the molecular formula C9H18. Its structure, featuring a bulky tert-butyl group adjacent to the double bond, significantly influences its thermodynamic stability and reactivity. Understanding these properties is crucial for its application in synthetic chemistry, particularly in the development of pharmaceuticals and other complex organic molecules where precise control of stereochemistry and reactivity is paramount. This guide aims to provide a detailed theoretical and practical overview for researchers working with this and structurally similar sterically hindered alkenes.

Thermodynamic Stability

The thermodynamic stability of an alkene is a measure of its relative energy content, often evaluated through its heat of formation (ΔHf°) and heat of hydrogenation (ΔHhydrog°). More stable isomers have a lower, more negative heat of formation and release less heat upon hydrogenation.

Heat of Formation and Isomeric Comparisons

A study on the isomerization of 2,4,4-trimethylpentenes revealed that steric strain from bulky substituents can override the general stability trend.[1][2] In the case of 2,4,4-trimethyl-2-pentene, the presence of a tert-butyl group cis to a methyl group across the double bond introduces significant steric repulsion, making it less stable than its terminal alkene isomer, 2,4,4-trimethyl-1-pentene.[1][2]

Applying this principle to this compound, the presence of a methyl group and a neopentyl group (containing the tert-butyl moiety) on the double bond suggests potential steric interactions that could decrease its stability compared to a less hindered isomer.

Table 1: Estimated and Comparative Thermodynamic Data for C9H18 Alkenes

CompoundStructureSubstitutionEstimated ΔHf° (gas, kJ/mol)Estimated ΔHhydrog° (kJ/mol)Notes
This compoundTrisubstituted-120 to -130-110 to -115Steric hindrance from the neopentyl group may slightly decrease stability.
1-Nonene (B85954)Monosubstituted-106.3-126.8Less stable due to being a terminal alkene.
(E)-2-NoneneDisubstituted-111.87-115.9More stable than 1-nonene.
2,3-Dimethyl-2-butene (B165504)Tetrasubstituted-67.4-110.4Highly stable due to substitution.

Data for 1-nonene and (E)-2-nonene from Cheméo and NIST WebBook.[3][4][5][6] Data for 2,3-dimethyl-2-butene from NIST WebBook. Estimated values for this compound are based on general trends for substituted alkenes.[7][8][9]

Heat of Hydrogenation

The heat of hydrogenation provides a direct measure of alkene stability. The hydrogenation of this compound yields 3,5,5-trimethylhexane. Based on trends, as a trisubstituted alkene, it is expected to have a lower heat of hydrogenation than monosubstituted (e.g., 1-hexene, ~-126 kJ/mol) and disubstituted alkenes.[10] However, the steric hindrance around the double bond might slightly alter this value.

Chemical Reactivity and Experimental Protocols

The reactivity of this compound is governed by the electron-rich nature of its double bond and the significant steric hindrance imposed by the neopentyl group.

Hydrogenation

Catalytic hydrogenation of this compound will yield 3,5,5-trimethylhexane. The reaction is expected to proceed under standard hydrogenation conditions, although the steric hindrance might necessitate a more active catalyst or slightly more forcing conditions compared to less hindered alkenes.

Experimental Protocol: Catalytic Hydrogenation

  • Apparatus: A Parr hydrogenation apparatus or a similar setup for reactions under hydrogen pressure.

  • Materials: this compound, ethanol (B145695) (or another suitable solvent like ethyl acetate), and a hydrogenation catalyst (e.g., 5% Pd/C or PtO2).

  • Procedure: a. Dissolve a known amount of this compound in the chosen solvent in the reaction vessel. b. Add the catalyst (typically 1-5 mol% relative to the alkene). c. Seal the apparatus and purge with nitrogen, followed by hydrogen. d. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture at room temperature. e. Monitor the reaction progress by observing the drop in hydrogen pressure. f. Upon completion, carefully vent the hydrogen and purge with nitrogen. g. Filter the reaction mixture through a pad of Celite to remove the catalyst. h. Remove the solvent under reduced pressure to obtain the crude product, 3,5,5-trimethylhexane. i. Purify the product by distillation if necessary.

Logical Workflow for Catalytic Hydrogenation

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Alkene in Solvent B Add Catalyst A->B C Purge with N2 then H2 B->C D Pressurize with H2 & Stir C->D E Monitor H2 Uptake D->E F Filter Catalyst E->F G Remove Solvent F->G H Purify Product (Distillation) G->H

Caption: Workflow for the catalytic hydrogenation of this compound.

Halogenation

The addition of halogens (e.g., Br2, Cl2) to alkenes proceeds via a halonium ion intermediate, leading to anti-addition of the two halogen atoms.[11][12][13] The steric hindrance in this compound will likely influence the rate of this reaction, potentially slowing it down compared to less substituted alkenes.

Experimental Protocol: Bromination

  • Apparatus: A round-bottom flask equipped with a dropping funnel and a magnetic stirrer, protected from light.

  • Materials: this compound, bromine, and an inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride).

  • Procedure: a. Dissolve the alkene in the inert solvent in the flask and cool the mixture in an ice bath. b. Prepare a solution of bromine in the same solvent in the dropping funnel. c. Add the bromine solution dropwise to the stirred alkene solution. The disappearance of the bromine's reddish-brown color indicates the reaction is proceeding. d. Continue the addition until a faint bromine color persists. e. Allow the reaction mixture to warm to room temperature. f. Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any excess bromine, followed by water and brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2,3-dibromo-3,5,5-trimethylhexane. h. Purify by recrystallization or chromatography if necessary.

Signaling Pathway for Bromination

Bromination_Pathway Alkene This compound Intermediate Bromonium Ion Intermediate Alkene->Intermediate + Br2 Br2 Br2 Br_ion Br- Product trans-2,3-Dibromo-3,5,5-trimethylhexane Intermediate->Product + Br- (anti-attack)

Caption: Mechanism of bromination of this compound.

Oxidation

Epoxidation with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA) is a common method to form epoxides from alkenes.[14][15][16][17] The reaction is stereospecific, with the oxygen atom adding to the same face of the double bond (syn-addition). The bulky neopentyl group will likely direct the incoming electrophile to the less hindered face of the double bond.

Experimental Protocol: Epoxidation with m-CPBA

  • Apparatus: A round-bottom flask with a magnetic stirrer.

  • Materials: this compound, m-CPBA, dichloromethane (DCM), and a buffer such as sodium bicarbonate.

  • Procedure: a. Dissolve the alkene in DCM. b. Add solid m-CPBA portion-wise to the stirred solution at room temperature. The reaction is often mildly exothermic. c. Stir the reaction mixture until TLC analysis indicates the consumption of the starting alkene. d. Dilute the reaction mixture with DCM and wash with a saturated aqueous solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct, followed by water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide. f. Purify by column chromatography on silica (B1680970) gel.

Oxidative cleavage with hot, acidic potassium permanganate (B83412) (KMnO4) or ozonolysis followed by an appropriate workup will break the double bond.[18][19][20][21][22] For this compound, this would yield a ketone (from the more substituted carbon) and an aldehyde (which may be further oxidized to a carboxylic acid depending on the conditions).

Experimental Protocol: Ozonolysis with Reductive Workup

  • Apparatus: A three-necked flask equipped with a gas inlet tube, a gas outlet tube connected to a trap, and a low-temperature thermometer.

  • Materials: this compound, a suitable solvent (e.g., methanol (B129727) or DCM), ozone, and a reducing agent (e.g., dimethyl sulfide (B99878) or zinc dust).

  • Procedure: a. Dissolve the alkene in the solvent and cool the solution to -78 °C (dry ice/acetone bath). b. Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone. c. Purge the solution with nitrogen or argon to remove the excess ozone. d. Add the reducing agent (e.g., dimethyl sulfide) and allow the mixture to warm to room temperature and stir for several hours. e. Remove the solvent under reduced pressure and work up the reaction mixture to isolate the resulting carbonyl compounds: 4,4-dimethyl-2-pentanone (B109323) and acetaldehyde.

Logical Relationship in Oxidative Cleavage

Oxidative_Cleavage Alkene This compound Ozonolysis 1. O3 2. DMS (reductive workup) Alkene->Ozonolysis KMnO4 Hot, acidic KMnO4 Alkene->KMnO4 Ketone 4,4-Dimethyl-2-pentanone Ozonolysis->Ketone Aldehyde Acetaldehyde Ozonolysis->Aldehyde KMnO4->Ketone CarboxylicAcid Acetic Acid KMnO4->CarboxylicAcid

Caption: Products of oxidative cleavage of this compound.

Polymerization

The polymerization of this compound is expected to be challenging due to the significant steric hindrance around the double bond. Cationic polymerization, initiated by a strong acid, could be a potential route, but the bulky substituent may inhibit chain propagation.[23][24][25][26] Ziegler-Natta or other coordination catalysts might also be employed, but their effectiveness would be highly dependent on the specific catalyst system's tolerance for sterically demanding monomers.[25][26]

Conclusion

The thermodynamic stability and reactivity of this compound are significantly influenced by its trisubstituted nature and the presence of a bulky neopentyl group. While it is expected to be more stable than less substituted isomers, steric strain may play a crucial role in its overall energy. Its reactivity in addition reactions is likely to be attenuated by steric hindrance, potentially requiring more vigorous reaction conditions or highly active catalysts. The provided experimental protocols, adapted from general procedures for alkenes, offer a starting point for the practical application of this compound in chemical synthesis. Further experimental studies are warranted to precisely quantify its thermodynamic properties and to optimize reaction conditions for its various transformations.

References

Navigating the Solubility Landscape of 3,5,5-Trimethyl-2-hexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,5-Trimethyl-2-hexene, a nonpolar alkene, presents a solubility profile that is critical to its application in various chemical processes, including synthesis, purification, and formulation. Understanding its behavior in different organic solvents is paramount for optimizing reaction conditions, developing effective separation techniques, and formulating stable products. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, methods for predicting its solubility, and a detailed experimental protocol for its quantitative determination.

Predicting Solubility: The "Like Dissolves Like" Principle and Hansen Solubility Parameters

The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be soluble in one another.[1][2][3] For a nonpolar compound like this compound, this means it will exhibit higher solubility in nonpolar organic solvents.

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSPs).[4] These parameters break down the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[4] The principle of "like dissolves like" can be quantified by comparing the HSPs of the solute and the solvent. A smaller difference between the HSPs of the solute and solvent indicates a higher likelihood of solubility.

To aid in the selection of suitable solvents, the following table provides the Hansen Solubility Parameters for a range of common organic solvents. Solvents with HSPs closer to that of a nonpolar compound like this compound (high δd, low δp and δh) are predicted to be better solvents.

Table 1: Hansen Solubility Parameters of Common Organic Solvents (at 25°C)

Solventδd (MPa¹ᐟ²)δp (MPa¹ᐟ²)δh (MPa¹ᐟ²)
n-Hexane14.90.00.0
Cyclohexane16.80.00.2
Toluene18.01.42.0
Diethyl Ether14.52.95.1
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Isopropanol15.86.116.4
Ethanol15.88.819.4
Methanol15.112.322.3
Dichloromethane17.07.37.1
Chloroform17.83.15.7
Carbon Tetrachloride17.80.00.6
Dimethyl Sulfoxide (DMSO)18.416.410.2

Data compiled from various sources.[4][6][7][8]

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental determination remains the gold standard for quantifying solubility. The following is a generalized protocol for determining the solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of reaching equilibrium saturation.

Experimental Protocol: Isothermal Equilibrium Saturation Method

1. Materials and Equipment:

  • This compound (solute)
  • Selected organic solvent(s)
  • Analytical balance
  • Volumetric flasks and pipettes
  • Thermostatically controlled shaker or magnetic stirrer with a hot plate
  • Centrifuge
  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., UV-Vis spectrophotometer if the solute has a chromophore)
  • Syringes and syringe filters (0.45 µm or smaller pore size)
  • Vials with airtight caps

2. Procedure:

  • Preparation of Saturated Solution:
  • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of a separate, undissolved phase of the solute should be visible.
  • Seal the vial tightly to prevent solvent evaporation.
  • Place the vial in a thermostatically controlled shaker or on a magnetic stirrer set to a constant temperature (e.g., 25°C).
  • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The time required may vary depending on the solvent and agitation speed.
  • Sample Preparation and Analysis:
  • Once equilibrium is reached, stop the agitation and allow the mixture to stand undisturbed for several hours to allow the undissolved solute to settle.
  • To separate any remaining undissolved microdroplets, centrifuge the vial at a moderate speed.
  • Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe.
  • Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed volumetric flask. This step is crucial to remove any undissolved solute.
  • Dilute the filtered sample with a known volume of the same solvent to a concentration suitable for the analytical method.
  • Analyze the diluted sample using a calibrated GC-FID or other appropriate analytical instrument to determine the concentration of this compound.
  • Quantification:
  • Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
  • Generate a calibration curve by plotting the analytical signal (e.g., peak area from GC-FID) against the concentration of the standard solutions.
  • Use the calibration curve to determine the concentration of this compound in the diluted experimental sample.
  • Calculate the solubility of this compound in the solvent by accounting for the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

3. Data Reporting:

  • Report the solubility value along with the temperature at which the measurement was performed.
  • It is recommended to perform the experiment in triplicate and report the average solubility and standard deviation.

Logical Relationships in Solubility Prediction

The relationship between a solute and solvent's properties in determining solubility can be visualized. The following diagram illustrates the logical workflow for predicting the solubility of a nonpolar solute like this compound based on the "like dissolves like" principle.

Caption: Logical flow for predicting solubility based on polarity.

Conclusion

While specific quantitative solubility data for this compound in common organic solvents is not extensively documented, a strong predictive understanding can be achieved through the application of the "like dissolves like" principle and Hansen Solubility Parameters. For precise quantitative data, the detailed experimental protocol provided in this guide offers a robust methodology. This combined theoretical and practical approach enables researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection and process optimization involving this compound.

References

An In-depth Technical Guide to the Safe Handling and Disposal of 3,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety, handling, and disposal information for 3,5,5-trimethyl-2-hexene, tailored for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the substance's properties and associated hazards.

Chemical and Physical Properties

This compound is a flammable liquid.[1] A summary of its key physical and chemical properties is presented in the table below for easy reference.[2][3][4]

PropertyValue
Molecular Formula C9H18
Molecular Weight 126.24 g/mol [2][3]
CAS Number 26456-76-8[3][4]
Appearance Colorless to almost colorless clear liquid
Boiling Point 119 °C
Flash Point 25 °C
Specific Gravity 0.72 (20/20)

Hazard Identification and Safety Precautions

This compound is classified as a flammable liquid.[1] The primary hazards are associated with its flammability and the potential for harm if swallowed and enters the airways.

GHS Hazard Statements:

  • H226: Flammable liquid and vapor.[1]

  • H304: May be fatal if swallowed and enters airways.

Precautionary Statements: A series of precautionary measures should be taken to minimize risks associated with handling this chemical.[1][5]

CategoryPrecautionary Statement CodeStatement
Prevention P210Keep away from heat, sparks, open flames, and hot surfaces. — No smoking.[1][5]
P233Keep container tightly closed.[5]
P240Ground/bond container and receiving equipment.[5]
P241Use explosion-proof electrical/ventilating/lighting equipment.[5]
P242Use only non-sparking tools.[5]
P243Take precautionary measures against static discharge.[5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][5]
Response P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor.
P331Do NOT induce vomiting.
P303 + P361 + P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
P370 + P378In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[5]
Storage P403 + P235Store in a well-ventilated place. Keep cool.
P405Store locked up.[1][6]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[5]

Handling and Storage

Proper handling and storage are crucial to ensure safety in a laboratory setting.

Handling:

  • Avoid contact with skin and eyes.[5]

  • Avoid inhalation of vapor or mist.[5][7]

  • Use in a well-ventilated area, preferably in a chemical fume hood.[5][7]

  • Keep away from sources of ignition and take measures to prevent the buildup of electrostatic charge.[7][8]

  • Use non-sparking tools and explosion-proof equipment.[7][8]

  • Ensure all metal parts of the equipment are grounded to avoid ignition of vapors by static electricity discharge.[8]

Storage:

  • Store in a cool, dark, and well-ventilated place.[7]

  • Keep the container tightly closed.[5][7]

  • Store away from incompatible materials such as oxidizing agents.[7]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

  • Eye/Face Protection: Wear chemical safety goggles with side-shields or a face shield.[5]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and impervious clothing to prevent skin contact.[5]

  • Respiratory Protection: If working outside of a fume hood or in an area with inadequate ventilation, a suitable respirator should be used.[5]

  • Other: An emergency eyewash station and safety shower should be readily accessible.[5]

First Aid Measures

In case of exposure, immediate medical attention is required.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Do not use mouth-to-mouth resuscitation. Call a physician.[5][9]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin thoroughly with large amounts of water. Consult a physician.[5][10]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][7]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Call a physician or poison control center immediately.[1][5]

Fire Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, alcohol-resistant foam, or carbon dioxide.[5]

  • Specific Hazards: The vapor is flammable and may travel to a source of ignition and flash back.[8] Containers may explode when heated.[8]

  • Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][8]

Accidental Release and Spill Management

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure adequate ventilation.

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames.

  • Containment: Absorb the spilled material with an inert absorbent such as dry sand.[7] Do not use combustible materials like sawdust.

  • Collection: Collect the absorbed material into a suitable, closed container for disposal using non-sparking tools.[7][8]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[10]

Spill_Response_Workflow cluster_initial_response Initial Response cluster_containment Containment & Cleanup cluster_disposal Disposal Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate Ignition Eliminate Ignition Sources Ventilate->Ignition Contain Contain Spill with Inert Absorbent Ignition->Contain Collect Collect Waste with Non-Sparking Tools Contain->Collect Clean Decontaminate Spill Area Collect->Clean Dispose Dispose of Waste in Accordance with Regulations Clean->Dispose

Caption: Workflow for handling a chemical spill of this compound.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations.[10] Do not allow the chemical to enter drains or waterways.[10] Leave the chemical in its original container and do not mix it with other waste.[10] Handle uncleaned containers as you would the product itself.[10] It is recommended to contact a licensed professional waste disposal service to dispose of this material.

Experimental Protocol: General Procedure for a Reaction Using a Flammable Liquid

The following is a general protocol for setting up a reaction involving a flammable liquid like this compound. This protocol should be adapted to the specific requirements of the experiment.

Objective: To provide a general workflow for safely conducting a chemical reaction with a flammable liquid reactant or solvent.

Materials:

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Inert gas supply (e.g., nitrogen or argon)

  • Schlenk line or similar apparatus for inert atmosphere techniques

  • Appropriate glassware for quenching and workup

  • Personal Protective Equipment (as outlined in Section 4)

Procedure:

  • Glassware Preparation: Ensure all glassware is clean and oven-dried to remove any moisture.

  • Inert Atmosphere: Assemble the reaction apparatus in a chemical fume hood. Purge the system with an inert gas to remove air and moisture.

  • Reagent Addition: Add the reactants to the round-bottom flask under a positive pressure of inert gas. Flammable liquids should be transferred via a syringe or cannula to minimize exposure to the atmosphere.

  • Reaction Setup: Attach the condenser and ensure a good flow of cooling water. Begin stirring the reaction mixture.

  • Heating: If heating is required, use a heating mantle connected to a temperature controller. Never use an open flame.

  • Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS).

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully add a quenching agent to neutralize any reactive species.

  • Workup: Transfer the reaction mixture to a separatory funnel for extraction. Wash with appropriate aqueous solutions to remove impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent using a rotary evaporator. Ensure the rotary evaporator is operated with care to avoid bumping and release of flammable vapors.

Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup Prep Prepare Dry Glassware Inert Establish Inert Atmosphere Prep->Inert Add Add Reagents Inert->Add Assemble Assemble Apparatus Add->Assemble Heat Heat and Stir Assemble->Heat Monitor Monitor Progress Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract and Wash Quench->Extract Dry Dry and Concentrate Extract->Dry Product Isolated Product Dry->Product

Caption: General workflow for a chemical reaction using a flammable liquid.

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[5][10] However, for a related compound, 3,5,5-trimethyl-1-hexene, the hazard statement H304 (May be fatal if swallowed and enters airways) is listed, indicating a significant aspiration hazard. For another related compound, 2-Cyclohexen-1-one, 3,5,5-trimethyl-, oral median lethal doses (LD50s) in rats were reported to be between 1500-3450 mg/kg of body weight, and the dermal LD50 in rats was 1700 mg/kg of body weight. Given the structural similarities, it is prudent to handle this compound with care to avoid ingestion and skin contact.

This guide is intended for informational purposes and should be used in conjunction with a comprehensive risk assessment for any specific laboratory procedure. Always refer to the most current Safety Data Sheet provided by the supplier before use.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,5,5-Trimethyl-2-hexene via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3,5,5-trimethyl-2-hexene through the Wittig reaction. The Wittig reaction is a robust method for olefination, offering a high degree of control over the location of the newly formed double bond.[1] This protocol outlines the necessary steps, from the preparation of the phosphonium (B103445) ylide precursor to the final olefination reaction with the sterically hindered ketone, 3,3-dimethyl-2-butanone (pinacolone). Challenges associated with the use of sterically hindered ketones and potential alternative methods are also discussed to provide a comprehensive guide for researchers.

Introduction

The Wittig reaction, discovered by Georg Wittig in 1954, is a cornerstone of synthetic organic chemistry for the creation of alkenes from aldehydes or ketones.[1] The reaction's reliability and broad applicability have made it an indispensable tool in the synthesis of complex organic molecules, including pharmaceuticals.[1] A key advantage of the Wittig reaction is the unambiguous placement of the carbon-carbon double bond, which avoids the formation of regioisomeric mixtures often encountered in elimination reactions.[1]

The synthesis of this compound involves the reaction of a phosphorus ylide, specifically ethylidenephosphorane, with the sterically hindered ketone 3,3-dimethyl-2-butanone (pinacolone). While the Wittig reaction is generally effective, reactions involving sterically hindered ketones can be sluggish and result in lower yields.[2][3] This document provides a detailed protocol for this specific transformation, along with a discussion of critical parameters and potential challenges.

Signaling Pathways and Logical Relationships

The overall synthesis of this compound via the Wittig reaction can be broken down into two main stages: the formation of the Wittig reagent and the Wittig reaction itself.

Wittig_Synthesis_Pathway cluster_0 Part 1: Wittig Reagent Preparation cluster_1 Part 2: Wittig Reaction Triphenylphosphine (B44618) Triphenylphosphine PhosphoniumSalt Ethyltriphenylphosphonium Bromide Triphenylphosphine->PhosphoniumSalt SN2 Reaction EthylBromide Ethyl Bromide EthylBromide->PhosphoniumSalt Ylide Ethylidenephosphorane (Wittig Reagent) PhosphoniumSalt->Ylide Deprotonation StrongBase Strong Base (e.g., n-BuLi, NaNH2) StrongBase->Ylide Product This compound Ylide->Product Nucleophilic Attack Pinacolone 3,3-Dimethyl-2-butanone (Pinacolone) Pinacolone->Product Byproduct Triphenylphosphine Oxide Product->Byproduct

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Part 1: Synthesis of Ethyltriphenylphosphonium Bromide

This protocol describes the synthesis of the phosphonium salt precursor required for the Wittig reagent.

Materials:

  • Triphenylphosphine

  • Ethyl bromide

  • Toluene (B28343)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add triphenylphosphine (1.0 eq).

  • Add toluene to the flask to dissolve the triphenylphosphine.

  • Add ethyl bromide (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux with vigorous stirring.

  • Continue refluxing for 4-6 hours. The product will precipitate out of the solution as a white solid.

  • Cool the reaction mixture to room temperature.

  • Collect the white precipitate by vacuum filtration and wash with cold toluene to remove any unreacted starting materials.

  • Dry the resulting ethyltriphenylphosphonium bromide in a vacuum oven.

Part 2: Synthesis of this compound via Wittig Reaction

This protocol details the formation of the ylide and its subsequent reaction with pinacolone.

Materials:

  • Ethyltriphenylphosphonium bromide

  • 3,3-Dimethyl-2-butanone (Pinacolone)

  • Strong base (e.g., n-Butyllithium (n-BuLi) in hexanes or Sodium Amide (NaNH₂))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Diethyl ether)

  • Schlenk line or inert atmosphere setup (e.g., Argon or Nitrogen)

  • Dry glassware

  • Syringes and needles

Procedure (using n-Butyllithium as base):

  • Under an inert atmosphere, add ethyltriphenylphosphonium bromide (1.1 eq) to a dry round-bottom flask equipped with a magnetic stir bar.

  • Add anhydrous THF via syringe.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise via syringe. A deep red or orange color indicates the formation of the ylide.

  • Stir the mixture at 0 °C for 1 hour.

  • Slowly add a solution of 3,3-dimethyl-2-butanone (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The disappearance of the characteristic ylide color indicates the progression of the reaction.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • The crude product can be purified by fractional distillation to yield pure this compound.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Experimental_Workflow Start Start Phosphonium_Prep Prepare Ethyltriphenylphosphonium Bromide Start->Phosphonium_Prep Ylide_Formation Generate Ylide with Strong Base (e.g., n-BuLi in THF) Phosphonium_Prep->Ylide_Formation Ketone_Addition Add Pinacolone Solution Ylide_Formation->Ketone_Addition Reaction React at Room Temperature Ketone_Addition->Reaction Quench Quench with Water Reaction->Quench Extraction Extract with Diethyl Ether Quench->Extraction Purification Dry, Concentrate, and Purify (Fractional Distillation) Extraction->Purification End End Product: This compound Purification->End

References

Application Note: Acid-Catalyzed Dehydration of 3,5,5-Trimethyl-2-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the acid-catalyzed dehydration of the secondary alcohol 3,5,5-trimethyl-2-hexanol. This elimination reaction proceeds via an E1 mechanism to yield a mixture of isomeric alkenes, primarily the Zaitsev (more substituted) and Hofmann (less substituted) products. This procedure is a fundamental example of alkene synthesis and carbocation chemistry, relevant to various organic synthesis applications in research and drug development. The protocol includes reaction setup, work-up, purification, and characterization of the resulting alkene mixture.

Introduction

The acid-catalyzed dehydration of alcohols is a classic and synthetically useful method for the preparation of alkenes.[1][2] This reaction involves the elimination of a molecule of water from an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. For secondary and tertiary alcohols, the reaction typically proceeds through an E1 (elimination, unimolecular) mechanism.[1][2] The key steps of this mechanism involve the protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to generate a carbocation intermediate. Subsequent deprotonation from an adjacent carbon atom by a weak base (like water or the conjugate base of the acid) results in the formation of a carbon-carbon double bond.

The regioselectivity of the elimination is generally governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. However, the formation of the less substituted Hofmann product can also occur. In the case of 3,5,5-trimethyl-2-hexanol, the secondary carbocation formed upon dehydration can lead to the formation of several isomeric alkenes. The product distribution can be analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS).

This application note provides a comprehensive protocol for conducting the acid-catalyzed dehydration of 3,5,5-trimethyl-2-hexanol, including a discussion of the potential products and their characterization.

Reaction Scheme and Mechanism

The overall reaction for the dehydration of 3,5,5-trimethyl-2-hexanol is as follows:

Reaction_Scheme reactant 3,5,5-trimethyl-2-hexanol products Alkene Mixture + H2O reactant->products catalyst H+ (cat.) Heat

Caption: Overall reaction scheme for the dehydration of 3,5,5-trimethyl-2-hexanol.

The reaction proceeds via an E1 mechanism, as illustrated below:

Caption: E1 mechanism for the acid-catalyzed dehydration of 3,5,5-trimethyl-2-hexanol.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplier
3,5,5-trimethyl-2-hexanolReagentSigma-Aldrich
Sulfuric Acid (H₂SO₄), concentrated (98%)ACS ReagentFisher Scientific
Phosphoric Acid (H₃PO₄), 85%ACS ReagentVWR
Sodium Bicarbonate (NaHCO₃), saturated solutionLaboratoryVWR
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)ACS ReagentFisher Scientific
Diethyl Ether (or other suitable organic solvent)ACS ReagentFisher Scientific
Boiling chipsFisher Scientific
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Distillation apparatus (simple or fractional)

  • Heating mantle or sand bath

  • Separatory funnel (125 mL)

  • Erlenmeyer flasks (50 mL, 100 mL)

  • Graduated cylinders

  • Pasteur pipettes and bulbs

  • Magnetic stirrer and stir bar

  • Ice bath

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • FTIR Spectrometer

  • NMR Spectrometer

Safety Precautions
  • Concentrated sulfuric acid and phosphoric acid are highly corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • 3,5,5-trimethyl-2-hexanol and the resulting alkene products are flammable. Keep away from open flames and ignition sources.

  • Perform the reaction and all handling of volatile organic compounds in a well-ventilated fume hood.

  • In case of acid contact with skin, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Neutralize any acid spills with sodium bicarbonate before cleaning up.

Experimental Protocol

This protocol is adapted from general procedures for the dehydration of secondary alcohols.[1][3]

  • Reaction Setup:

    • Place a magnetic stir bar and 10.0 g of 3,5,5-trimethyl-2-hexanol into a 100 mL round-bottom flask.

    • In a fume hood, slowly and carefully add 2.5 mL of concentrated sulfuric acid (or 5 mL of 85% phosphoric acid) to the alcohol while swirling the flask. The addition is exothermic, so cool the flask in an ice bath if necessary.

    • Add a few boiling chips to the flask.

    • Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask and a pre-weighed receiving flask cooled in an ice bath.

  • Dehydration and Distillation:

    • Gently heat the reaction mixture using a heating mantle or sand bath.

    • The alkene products and water will co-distill. Collect the distillate that boils below approximately 140 °C. The boiling points of the expected alkene isomers are in the range of 120-135 °C.[4][5][6]

    • Continue the distillation until only a small amount of dark, viscous residue remains in the distilling flask. Do not distill to dryness.

    • Allow the apparatus to cool completely before disassembly.

  • Work-up and Purification:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 15 mL of deionized water to remove the bulk of the acid.

      • 15 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently to release any pressure buildup from CO₂ evolution.

      • 15 mL of deionized water to remove any residual sodium bicarbonate.

    • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

    • Dry the organic layer over anhydrous sodium sulfate for 10-15 minutes. The solution should be clear when dry.

    • Decant or filter the dried organic layer into a pre-weighed, clean, dry round-bottom flask.

    • Perform a final simple distillation of the dried product to obtain the purified alkene mixture. Collect the fraction boiling between approximately 120 °C and 135 °C.

    • Weigh the final product and calculate the percent yield.

Results and Discussion

The acid-catalyzed dehydration of 3,5,5-trimethyl-2-hexanol is expected to yield a mixture of alkene isomers. The primary products are the Zaitsev product, 3,5,5-trimethyl-2-hexene, and the Hofmann product, 3,5,5-trimethyl-1-hexene. Due to the possibility of carbocation rearrangements, other isomers such as 2,5,5-trimethyl-1-hexene (B13938241) and 2,5,5-trimethyl-2-hexene (B2926433) may also be formed.

Physical Properties of Reactant and Potential Products
CompoundIUPAC NameMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index
Reactant 3,5,5-trimethyl-2-hexanol144.25~195[7]~0.828[8]~1.433[8]
Zaitsev Product This compound126.24~134[5]~0.74[5]~1.424[5]
Hofmann Product 3,5,5-trimethyl-1-hexene126.24~127[4]~0.731[4]~1.416[4]
Rearranged Product 1 2,5,5-trimethyl-1-hexene126.24---
Rearranged Product 2 2,5,5-trimethyl-2-hexene126.24~134[5]~0.74[5]~1.424[5]
Product Characterization

The product mixture can be analyzed by a combination of spectroscopic methods to identify the components and determine their relative ratios.

Gas Chromatography-Mass Spectrometry (GC-MS): GC will separate the different alkene isomers based on their boiling points and polarity. The resulting chromatogram will show peaks corresponding to each isomer, and the area under each peak can be used to determine the relative abundance of each product. The mass spectrum of each peak can then be used to confirm the molecular weight (m/z = 126 for C₉H₁₈) and analyze the fragmentation patterns to help identify the specific isomer.

Infrared (IR) Spectroscopy: The IR spectrum of the product mixture should show the disappearance of the broad O-H stretch from the starting alcohol (around 3200-3600 cm⁻¹) and the appearance of characteristic alkene peaks:

  • =C-H stretch: A sharp peak between 3000-3100 cm⁻¹.[1][3][9][10]

  • C=C stretch: A peak between 1640-1680 cm⁻¹.[1][3][9][10] The intensity of this peak may be weak for highly substituted alkenes.

  • =C-H bend (out-of-plane): Strong absorptions in the 650-1000 cm⁻¹ region, which can be diagnostic for the substitution pattern of the alkene.[1][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the exact structure of the alkene isomers.

  • ¹H NMR: The chemical shifts and splitting patterns of the vinylic protons (protons on the double bond) are highly diagnostic. For example, terminal alkenes (like 3,5,5-trimethyl-1-hexene) will show signals in the range of 4.9-5.9 ppm, while internal alkenes (like this compound) will have vinylic proton signals in the range of 5.3-5.7 ppm. The number of vinylic protons and their coupling patterns will help distinguish between the isomers.

  • ¹³C NMR: The chemical shifts of the sp² hybridized carbons of the double bond will appear in the downfield region of the spectrum, typically between 100-150 ppm. The number of signals in this region and their specific chemical shifts can help identify the different isomers present in the mixture.

Workflow Diagram

G A Reaction Setup: - 3,5,5-trimethyl-2-hexanol - Conc. H2SO4 or H3PO4 - Boiling chips B Dehydration and Distillation: - Heat reaction mixture - Collect distillate < 140 C A->B C Work-up: - Wash with H2O - Wash with NaHCO3 soln. - Wash with H2O B->C D Drying: - Dry organic layer with Na2SO4 C->D E Purification: - Simple distillation of dried product D->E G Final Product: Purified Alkene Mixture E->G F Characterization: - GC-MS - IR Spectroscopy - NMR Spectroscopy G->F

Caption: Experimental workflow for the acid-catalyzed dehydration of 3,5,5-trimethyl-2-hexanol.

Conclusion

This application note provides a detailed and reliable protocol for the acid-catalyzed dehydration of 3,5,5-trimethyl-2-hexanol. By following this procedure, researchers can effectively synthesize a mixture of trimethylhexene isomers. The provided information on product characterization will aid in the identification and quantification of the resulting alkenes. This experiment serves as a practical illustration of fundamental organic reaction principles, including elimination reactions, carbocation chemistry, and regioselectivity, which are essential in the field of synthetic chemistry and drug development.

References

Application Notes: Electrophilic Addition of HBr to 3,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of the electrophilic addition of hydrogen bromide (HBr) to the unsymmetrical alkene, 3,5,5-trimethyl-2-hexene. The primary focus is on the reaction mechanism, which proceeds via a stable carbocation intermediate in accordance with Markovnikov's rule, leading to a specific constitutional isomer.[1] A comprehensive experimental protocol for the synthesis, purification, and characterization of the resulting alkyl halide is presented. This reaction is a fundamental example of electrophilic additions and serves as a valuable transformation in organic synthesis for the preparation of halogenated intermediates.

Introduction

The addition of hydrogen halides (HX) to alkenes is a cornerstone reaction in organic chemistry, providing a direct route to functionalized alkanes.[2] The regioselectivity of this reaction with unsymmetrical alkenes is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon of the double bond that has the greater number of hydrogen atoms.[1] This rule is a consequence of the underlying reaction mechanism, which involves the formation of a carbocation intermediate. The reaction proceeds through the most stable carbocation, as stability increases from primary to secondary to tertiary carbocations.[3][4][5] In some cases, the initially formed carbocation may undergo rearrangement via a hydride or alkyl shift to form a more stable intermediate.[6][7] This application note specifically examines the reaction of HBr with this compound, a case where a stable tertiary carbocation is formed directly, precluding the need for rearrangement.

Reaction Mechanism

The electrophilic addition of HBr to this compound proceeds in a two-step mechanism.

Step 1: Electrophilic Attack and Formation of a Carbocation Intermediate

The reaction is initiated by the attack of the electron-rich π-bond of the alkene on the electrophilic hydrogen of HBr.[8] This can theoretically lead to two different carbocation intermediates.

  • Path A (Favored): Protonation of the C2 carbon results in the formation of a tertiary carbocation at the C3 position. Tertiary carbocations are highly stabilized by the inductive effects and hyperconjugation of the three adjacent alkyl groups.[4][9]

  • Path B (Disfavored): Protonation of the C3 carbon would form a secondary carbocation at the C2 position. This is significantly less stable than the tertiary carbocation.[10]

Due to the greater stability of the tertiary carbocation, the reaction proceeds almost exclusively through Path A.[5] The formation of the carbocation is the rate-determining step of the reaction.

Step 2: Nucleophilic Attack by Bromide Ion

The bromide ion (Br⁻), generated in the first step, acts as a nucleophile and rapidly attacks the electrophilic tertiary carbocation at C3. This results in the formation of a new carbon-bromine covalent bond, yielding the final product.

The overall reaction follows Markovnikov's rule, with the bromine atom adding to the more substituted carbon of the double bond. In this specific case, the initially formed tertiary carbocation is the most stable one possible in the vicinity, so no carbocation rearrangements (e.g., hydride or methyl shifts) are observed.[6][7]

Reaction_Mechanism cluster_step1 Step 1: Protonation and Carbocation Formation cluster_step2 Step 2: Nucleophilic Attack Alkene This compound Carbocation Tertiary Carbocation Intermediate Alkene->Carbocation π bond attacks H+ HBr H-Br HBr->Carbocation Br_ion Br⁻ Carbocation2 Tertiary Carbocation Intermediate Br_ion2 Br⁻ Product 3-Bromo-3,5,5-trimethylhexane Carbocation2->Product Br_ion2->Product Nucleophilic attack

Caption: Electrophilic addition mechanism of HBr to this compound.

Data Presentation

The key reactants and the major product of the reaction are summarized below.

CompoundStructureIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
Reactant CH₃-CH=C(CH₃)-CH₂-C(CH₃)₂-CH₃This compoundC₉H₁₈126.24[11][12]
Reagent H-BrHydrogen BromideHBr80.91
Major Product CH₃-CH₂-CBr(CH₃)-CH₂-C(CH₃)₂-CH₃3-Bromo-3,5,5-trimethylhexaneC₉H₁₉Br207.15

Note: In the presence of peroxides, the reaction mechanism switches to a free-radical addition, which would result in the formation of the anti-Markovnikov product, 2-Bromo-3,5,5-trimethylhexane. This protocol focuses on the ionic electrophilic addition pathway.[13][14][15][16][17]

Experimental Protocols

This section outlines a general laboratory procedure for the hydrobromination of this compound.

Materials and Reagents:

  • This compound (C₉H₁₈)[11][12][18][19][20]

  • Hydrogen bromide (33% solution in glacial acetic acid)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow Diagram:

Experimental_Workflow A 1. Dissolve Alkene (this compound in CH₂Cl₂) B 2. Cool Reaction Mixture (Ice bath, 0-5 °C) A->B C 3. Add HBr Solution (Slowly via dropping funnel) B->C D 4. Reaction Stirring (Allow to warm to room temperature) C->D E 5. Quench Reaction (Pour into ice-cold water) D->E F 6. Liquid-Liquid Extraction (Separate organic layer) E->F G 7. Wash Organic Layer (NaHCO₃ then Brine) F->G H 8. Dry Organic Layer (Anhydrous MgSO₄) G->H I 9. Solvent Removal (Rotary Evaporation) H->I J 10. Product Purification (Distillation or Chromatography) I->J

Caption: General experimental workflow for the hydrobromination of an alkene.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane.

  • Cooling: Cool the flask in an ice bath to 0-5 °C.

  • Addition of HBr: Slowly add a solution of hydrogen bromide in glacial acetic acid (approx. 1.1 eq) to the stirred alkene solution over 15-20 minutes using a dropping funnel. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC or GC if desired.

  • Work-up: Pour the reaction mixture into a separatory funnel containing ice-cold water.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and collect the filtrate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude alkyl halide can be purified further by vacuum distillation or column chromatography if necessary.

Characterization:

The structure of the product, 3-Bromo-3,5,5-trimethylhexane, can be confirmed using standard spectroscopic methods:

  • NMR Spectroscopy:

    • ¹H NMR: The spectrum will lack signals in the olefinic region (~5-6 ppm). Protons on carbons adjacent to the bromine atom will be deshielded and appear in the 2-4 ppm range.[21]

    • ¹³C NMR: The carbon atom bonded to the bromine will show a characteristic signal in the range of ~30-60 ppm.

  • Mass Spectrometry: The mass spectrum will show a characteristic pair of molecular ion peaks (M and M+2) of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[22]

  • Infrared (IR) Spectroscopy: The spectrum will show the disappearance of the C=C stretch from the starting material and the presence of a C-Br stretching vibration, although this is often weak and in the fingerprint region (below 700 cm⁻¹).[22]

Conclusion

The electrophilic addition of HBr to this compound is a highly regioselective reaction that yields 3-Bromo-3,5,5-trimethylhexane as the major product. The mechanism is dictated by the formation of the most stable tertiary carbocation intermediate, a classic illustration of Markovnikov's rule. The provided protocol offers a reliable method for the synthesis of this alkyl halide, a potentially valuable intermediate for further synthetic transformations in drug development and materials science.

References

Application Notes and Protocols: 3,5,5-Trimethyl-2-hexene as a Non-Polar Solvent in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 3,5,5-trimethyl-2-hexene as a non-polar solvent in a variety of research and drug development contexts. While specific published data on its application is limited, its physicochemical properties suggest it can serve as a viable alternative to other non-polar solvents like hexane (B92381) or heptane (B126788) in various experimental protocols.

Physicochemical Properties

This compound is a branched alkene, a class of unsaturated hydrocarbons. Its non-polar nature is a key characteristic for its function as a solvent.[1][2][3] The following table summarizes its key physicochemical properties.

PropertyValueReference
Molecular Formula C9H18[4]
Molecular Weight 126.24 g/mol [4]
CAS Number 26456-76-8[5][6]
Boiling Point 134.1 ± 7.0 °C (Predicted)[7]
Density 0.740 ± 0.06 g/cm3 (Predicted)[7]
XlogP 3.9[8]
Appearance Colorless Liquid
Polarity Non-polar[9]

Potential Applications in Research

Based on its non-polar characteristics, this compound can be inferred to be a suitable solvent in the following applications:

  • Organic Synthesis: As a reaction medium for syntheses involving non-polar reactants and reagents. Its relatively higher boiling point compared to hexane may be advantageous for reactions requiring elevated temperatures.

  • Extraction of Natural Products: For the selective extraction of non-polar compounds such as lipids, essential oils, and other hydrophobic molecules from plant and animal tissues.[10][11]

  • Chromatography: As a component of the mobile phase in normal-phase chromatography for the separation of non-polar or weakly polar analytes.[12][13][14]

  • Recrystallization: For the purification of non-polar solid compounds.

  • Cleaning and Degreasing: As a solvent for cleaning laboratory glassware and equipment contaminated with non-polar residues.

Experimental Protocols (Illustrative Examples)

The following protocols are provided as illustrative examples of how this compound could be utilized in a laboratory setting. Researchers should optimize these protocols based on their specific experimental needs.

Protocol for Extraction of Non-Polar Lipids from Algal Biomass

This protocol describes a method for the extraction of lipids from dried algal biomass using this compound.

Materials:

  • Dried algal biomass (finely ground)

  • This compound (analytical grade)

  • Methanol (B129727)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Glassware (beakers, flasks, graduated cylinders)

  • Filter paper

Procedure:

  • Sample Preparation: Weigh 10 g of dried, ground algal biomass and place it in a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of a 2:1 (v/v) mixture of this compound and methanol to the flask.

  • Extraction: Stopper the flask and place it on an orbital shaker at 200 rpm for 4 hours at room temperature.

  • Phase Separation: Transfer the mixture to centrifuge tubes and centrifuge at 4000 rpm for 15 minutes to separate the solid biomass from the liquid extract.

  • Collection of Supernatant: Carefully decant the supernatant (the liquid extract) into a clean flask.

  • Re-extraction (Optional): To maximize lipid recovery, the solid biomass pellet can be re-suspended in another 50 mL of the solvent mixture and the extraction process (steps 3-5) can be repeated.

  • Solvent Removal: Combine the supernatants and remove the solvents using a rotary evaporator at a controlled temperature (e.g., 50-60 °C) and reduced pressure.

  • Lipid Recovery: The remaining residue is the extracted lipid fraction, which can be further analyzed or processed.

Extraction_Workflow cluster_0 Preparation cluster_1 Extraction cluster_2 Purification A Weigh Dried Algal Biomass B Add this compound: Methanol (2:1) A->B C Agitate on Orbital Shaker (4 hours) B->C D Centrifuge to Separate Phases C->D E Collect Supernatant D->E F Remove Solvent via Rotary Evaporation E->F G Recovered Lipid Fraction F->G Grignard_Reaction_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dry Glassware under N2 B Add Mg Turnings & I2 A->B C Add Anhydrous This compound B->C D Dropwise Addition of Alkyl/Aryl Halide C->D E Formation of Grignard Reagent D->E F Cool Reaction Mixture E->F G Dropwise Addition of Electrophile F->G H Quench with Sat. aq. NH4Cl G->H I Separate Organic Layer H->I J Dry and Filter I->J K Remove Solvent J->K L Purify Product K->L

References

Application Note: GC-MS Method for the Identification and Differentiation of C9H18 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed analytical method for the separation and identification of C9H18 isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Isomers, molecules with the same molecular formula but different structural arrangements, often exhibit distinct physical, chemical, and biological properties.[1] Their accurate identification is crucial in fields ranging from petrochemical analysis to pharmaceutical development. The method described herein leverages the high separation efficiency of gas chromatography and the definitive identification capabilities of mass spectrometry to differentiate various C9H18 isomers, which may include multiple alkene (nonene) and cycloalkane structures.[2] This protocol covers sample preparation, instrument configuration, data acquisition, and analysis strategies.

Principle of the Method

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying volatile and semi-volatile organic compounds.[3]

  • Gas Chromatography (GC): The process begins with the injection of a sample into the GC system, where it is vaporized.[3] An inert carrier gas (e.g., Helium) transports the vaporized analytes through a long, thin capillary column.[4] The column's inner surface is coated with a stationary phase. Isomers are separated based on their differential partitioning between the mobile phase (carrier gas) and the stationary phase.[5] This separation is primarily influenced by the isomers' boiling points and their specific interactions with the stationary phase, resulting in different elution times, known as retention times (RT).[6][7]

  • Mass Spectrometry (MS): As each separated isomer elutes from the GC column, it enters the mass spectrometer's ion source.[3] In the source, molecules are typically ionized by electron impact (EI), which involves bombarding them with high-energy electrons.[1][8] This process forms a positively charged molecular ion (M+) and causes the ion to fragment in a reproducible manner.[8][9] The resulting ions (the molecular ion and its fragments) are then sorted by the mass analyzer based on their mass-to-charge ratio (m/z).[3][10] The detector records the abundance of each ion, generating a mass spectrum that serves as a chemical "fingerprint" for the specific isomer.[8]

By combining these two techniques, GC-MS provides two critical pieces of information for isomer identification: the retention time from the GC and the mass spectrum from the MS.

Materials and Reagents

  • Solvent: Hexane (B92381) or Dichloromethane (GC grade or higher)[3][11]

  • Standards: Analytical standards of known C9H18 isomers (e.g., 1-Nonene, Cyclononane, Propylcyclohexane) for method development and confirmation.

  • Carrier Gas: Helium (99.999% purity or higher).

  • Sample Vials: 2 mL clear glass autosampler vials with PTFE-lined caps.[3][11]

  • Syringes: Microsyringes for sample and standard preparation.

  • Filters: 0.22 µm syringe filters if samples contain particulate matter.[12]

Instrumentation

A standard Gas Chromatograph coupled to a Mass Spectrometer is required. The system should include:

  • Gas Chromatograph: Equipped with a capillary split/splitless injector and a temperature-programmable column oven.

  • GC Column: A non-polar or medium-polarity column is recommended for hydrocarbon isomer separation. A common choice is a DB-5ms or similar (30 m x 0.25 mm I.D., 0.25 µm film thickness).[13][14]

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer capable of electron ionization (EI) and scanning a mass range of at least 35-300 m/z.

  • Data System: Software for instrument control, data acquisition, and spectral analysis, preferably with access to a mass spectral library (e.g., NIST).

Experimental Protocols

Standard and Sample Preparation

Proper sample preparation is critical to avoid contamination and ensure compatibility with the GC-MS system.[3][11][12]

  • Standard Preparation:

    • Prepare a stock solution of each known C9H18 isomer standard at a concentration of 1000 µg/mL in hexane.

    • Create a mixed working standard solution by diluting the stock solutions to a final concentration of approximately 10 µg/mL in hexane.[11]

  • Liquid Sample Preparation (Dilution):

    • For liquid samples, accurately dilute the sample in hexane to achieve a concentration within the calibrated range of the instrument (typically 0.1 to 10 µg/mL).[12]

    • If the sample contains particulates, filter it through a 0.22 µm syringe filter into a clean GC vial.[12]

    • Transfer the final solution into a 2 mL autosampler vial.

GC-MS Instrument Setup and Conditions

The following parameters are a starting point and may require optimization for specific instruments and isomer mixtures.

Parameter Setting
GC System
Injector PortSplitless Mode
Injector Temperature250 °C
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven ProgramInitial Temp: 40 °C, hold for 2 min
Ramp 1: 5 °C/min to 150 °C
Ramp 2: 20 °C/min to 250 °C, hold for 2 min
ColumnDB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
MS System
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Transfer Line Temp280 °C
Mass Range35-300 m/z
Solvent Delay3 min
Data Acquisition and Analysis
  • Sequence Setup: Set up a sequence in the data system software, beginning with a solvent blank, followed by the standard mixture, and then the unknown samples.

  • Data Acquisition: Inject the samples and acquire the data. The output will be a total ion chromatogram (TIC), which plots signal intensity versus retention time.

  • Peak Identification:

    • Retention Time (RT): Compare the retention times of peaks in the sample chromatogram to those of the known standards.

    • Mass Spectrum Analysis: For each peak of interest, examine its mass spectrum. The molecular ion (M+) should be present at m/z = 126 (for C9H18).

    • Fragmentation Pattern: The key to differentiating isomers lies in their unique fragmentation patterns.[8][15] Structural differences lead to preferential cleavage at certain bonds, resulting in different fragment ions and/or different relative abundances.[16]

    • Library Search: Compare the acquired mass spectrum against a reference library (e.g., NIST) for a tentative identification. Confirmation should always be done by comparing with an authentic standard.

Data Presentation and Expected Results

The separation of C9H18 isomers will yield a series of peaks in the chromatogram. While retention times are system-dependent, a non-polar column will generally elute isomers in order of increasing boiling point. Branched isomers often elute earlier than their linear or cyclic counterparts.

The mass spectra for all C9H18 isomers will show a molecular ion at m/z 126. However, the fragmentation will differ. For example, cleavage is favored at branched points in the carbon chain. The stability of the resulting carbocation influences the abundance of the observed fragment ion.[8]

Table 1: Representative GC-MS Data for Select C9H18 Isomers (Illustrative) Note: Retention times are illustrative and highly dependent on the specific GC system, column, and conditions used.

Isomer NameStructureTypical Retention Time (min)*Molecular Ion (M+) m/zKey Fragment Ions (m/z) and (Relative Abundance)
1-NoneneCH2=CH(CH2)6CH38.512641 (100%), 55 (85%), 69 (50%), 83 (30%)
2,4,4-Trimethyl-1-hexeneCH2=C(CH3)CH2C(CH3)37.212657 (100%), 41 (60%), 111 (25%), 69 (20%)
PropylcyclohexaneC6H11-CH2CH2CH39.112683 (100%), 55 (75%), 41 (60%), 69 (45%)
CyclononaneC9H18 (ring)9.812655 (100%), 69 (90%), 41 (80%), 83 (50%)

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow and the logical principles of the GC-MS technique.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Dilute Dilute with Hexane Sample->Dilute Filter Filter (if needed) Dilute->Filter Vial Transfer to GC Vial Filter->Vial Inject Inject into GC Vial->Inject Separate GC Separation (Column) Inject->Separate Ionize Elution & Ionization (MS Source) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Detect Detection Analyze->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Identify Identify Peaks (RT & Mass Spectrum) TIC->Identify Quantify Quantify (Peak Area) Identify->Quantify Report Generate Report Quantify->Report

Caption: Experimental workflow from sample preparation to final data reporting.

Logical_Relationship Principle of GC-MS Isomer Identification GCMS GC-MS Analysis of C9H18 Isomers GC Gas Chromatography (Separation) GCMS->GC MS Mass Spectrometry (Identification) GCMS->MS GC_Prop Based on Physicochemical Properties: - Boiling Point - Polarity GC->GC_Prop RT Result: Unique Retention Time (RT) GC_Prop->RT Result Confident Isomer Identification RT->Result MS_Prop Based on Molecular Structure: - Ionization (EI) - Fragmentation MS->MS_Prop Spectrum Result: Characteristic Mass Spectrum (m/z) MS_Prop->Spectrum Spectrum->Result

Caption: Logical relationship between GC separation and MS identification.

Conclusion

The described GC-MS method provides a robust and reliable framework for the separation and identification of C9H18 isomers. The combination of chromatographic retention time and mass spectral fragmentation patterns allows for the confident differentiation of structurally similar compounds. While the provided instrument parameters serve as a validated starting point, method optimization may be necessary depending on the specific isomers of interest and the sample matrix. The use of authentic analytical standards is essential for unequivocal identification.

References

Quantitative Analysis of 3,5,5-Trimethyl-2-hexene using qNMR: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the precise and accurate determination of the purity and concentration of chemical substances. Unlike chromatographic methods, qNMR is a primary analytical method, meaning it does not require a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for the absolute quantification of a substance when an internal standard of known purity is used.

This application note provides a detailed protocol for the quantitative analysis of 3,5,5-trimethyl-2-hexene, a volatile organic compound, using ¹H qNMR. The methodology described herein is applicable for purity assessment and concentration determination in various research and development settings, including drug development where accurate quantification of starting materials and intermediates is critical.

Principle of qNMR

The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in the NMR spectrum and the number of protons (nuclei) contributing to that signal. By co-dissolving a known mass of the analyte with a known mass of a certified internal standard, the purity of the analyte can be calculated using the following equation:

Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

Where:

  • I_analyte and I_std are the integral values of the signals for the analyte and the internal standard, respectively.

  • N_analyte and N_std are the number of protons giving rise to the respective signals of the analyte and the internal standard.

  • MW_analyte and MW_std are the molecular weights of the analyte and the internal standard.

  • m_analyte and m_std are the masses of the analyte and the internal standard.

  • Purity_std is the certified purity of the internal standard.

Experimental Protocol

Materials and Equipment
  • Analyte: this compound (MW: 126.24 g/mol )

  • Internal Standard: 1,4-Bis(trimethylsilyl)benzene (BTMSB) (MW: 222.49 g/mol , Purity: ≥99.5%)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • Analytical balance (readability ± 0.01 mg)

  • Vortex mixer

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation

Accurate sample preparation is critical for reliable qNMR results.

  • Weighing: Accurately weigh approximately 10-20 mg of the internal standard (BTMSB) into a clean, dry vial. Record the exact mass.

  • Analyte Addition: To the same vial, add approximately 10-20 mg of this compound and record the exact mass. Aim for a molar ratio of analyte to internal standard that is close to 1:1 to ensure comparable signal intensities.

  • Dissolution: Add approximately 0.7 mL of Chloroform-d to the vial.

  • Homogenization: Securely cap the vial and vortex for at least 30 seconds to ensure complete dissolution and a homogenous solution.

  • Transfer: Carefully transfer the solution into a 5 mm NMR tube.

NMR Data Acquisition

The following are general acquisition parameters that should be optimized for the specific instrument used.

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 400 MHzHigher field strength provides better signal dispersion and sensitivity.
Pulse ProgramStandard 90° pulseEnsures uniform excitation across the spectrum.
Acquisition Time (AT)≥ 3 secondsAllows for complete decay of the FID, preventing truncation artifacts.
Relaxation Delay (D1)≥ 5 x T₁ of the slowest relaxing protonEnsures full relaxation of all protons between scans for accurate integration. A conservative value of 30 seconds is recommended if T₁ values are unknown.
Number of Scans (NS)16 - 64Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.
Temperature298 K (25 °C)Stable temperature control is crucial for reproducible results.
Data Processing and Analysis
  • Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline across the entire spectrum.

  • Integration:

    • Integrate the singlet signal of the 18 protons of the two trimethylsilyl (B98337) groups of the internal standard (BTMSB) at approximately 0.25 ppm.

    • For this compound, integrate a well-resolved signal that is free from overlap with other signals. Based on typical spectra of similar alkenes, the vinylic proton signal is a potential candidate. Note: A definitive ¹H NMR spectrum of this compound should be consulted to confirm the chemical shift and multiplicity of the signals for accurate integration.

  • Calculation: Use the purity equation provided in Section 2 to calculate the purity of the this compound sample.

Data Presentation

The following tables present hypothetical but realistic data for the qNMR analysis of this compound, demonstrating the expected precision and accuracy of the method.

Table 1: Sample Preparation Data
Sample IDMass of this compound (mg)Mass of BTMSB (mg)
TMX-00115.2318.55
TMX-00214.9818.62
TMX-00315.5118.49
Table 2: ¹H qNMR Integration Data
Sample IDIntegral of Analyte SignalIntegral of BTMSB Signal
TMX-0011.001.22
TMX-0021.001.24
TMX-0031.001.20
Table 3: Calculated Purity and Statistical Analysis
Sample IDCalculated Purity (%)Mean Purity (%)Standard Deviation% RSD
TMX-00199.299.10.20.2
TMX-00298.9
TMX-00399.3

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Weigh Analyte (this compound) dissolve Dissolve in CDCl3 weigh_analyte->dissolve weigh_std Weigh Internal Standard (BTMSB) weigh_std->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate report report calculate->report Report Results

Caption: Workflow for the quantitative analysis of this compound by qNMR.

Conclusion

The qNMR method detailed in this application note provides a reliable and accurate means for the quantitative analysis of this compound.[1][2] The use of an internal standard eliminates the need for a specific reference standard of the analyte, making it a highly versatile and efficient technique.[2] Proper execution of the sample preparation and data acquisition steps is paramount to achieving high-quality results with excellent precision and accuracy. This protocol is well-suited for implementation in research, quality control, and drug development laboratories where precise quantification of volatile organic compounds is essential.

References

High-Purity Separation of 3,5,5-Trimethyl-2-hexene by Fractional Distillation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the high-purity separation of 3,5,5-Trimethyl-2-hexene utilizing fractional distillation. Fractional distillation is a powerful technique for separating liquid components with close boiling points, making it an ideal method for purifying this compound from reaction mixtures or commercial grades containing isomeric impurities. This application note outlines the necessary equipment, a step-by-step experimental protocol, and expected outcomes, presented in a clear and structured format to aid researchers in achieving high-purity isolates of the target compound.

Introduction

This compound is a branched alkene of interest in various fields of chemical synthesis, including the development of pharmaceuticals and specialty chemicals. The presence of isomers, such as 3,5,5-trimethyl-1-hexene, and other byproducts from its synthesis can interfere with subsequent reactions and the properties of the final product. Therefore, achieving high purity is often a critical step. Fractional distillation separates compounds based on differences in their boiling points. By carefully controlling the distillation parameters, it is possible to achieve excellent separation of this compound from its close-boiling impurities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and a common isomer, 3,5,5-trimethyl-1-hexene, is presented in Table 1. The difference in their boiling points, although not substantial, is sufficient for effective separation via fractional distillation with an appropriate column.

Table 1: Physicochemical Properties of this compound and a Potential Isomeric Impurity

PropertyThis compound3,5,5-trimethyl-1-hexene
CAS Number 26456-76-8[1]4316-65-8[2][3][4][5]
Molecular Formula C₉H₁₈C₉H₁₈[2][3][4][5]
Molecular Weight 126.24 g/mol [6]126.24 g/mol [2][3][4]
Boiling Point ~134-136 °C (estimated)127.1 °C at 760 mmHg[2][3]
Density ~0.74 g/cm³ (predicted)0.731 g/cm³[2]

Experimental Protocol: Fractional Distillation of this compound

This protocol describes a laboratory-scale fractional distillation for the purification of this compound.

Materials and Equipment:

  • Crude this compound mixture

  • Round-bottom flask (distillation pot)

  • Fractionating column (e.g., Vigreux or packed column with Raschig rings or metal sponge)

  • Distillation head with a condenser

  • Thermometer or temperature probe

  • Receiving flasks

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Clamps and stands to secure the apparatus

  • Cooling water source for the condenser

  • Gas chromatograph (GC) for purity analysis

Experimental Workflow Diagram

Fractional_Distillation_Workflow cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis and Collection A Assemble Fractional Distillation Apparatus B Add Crude Mixture & Boiling Chips to Distillation Pot A->B C Connect Cooling Water to Condenser B->C D Heat the Mixture Gently C->D Start Process E Monitor Temperature at Distillation Head D->E F Collect Initial Low-Boiling Point Fraction (Forerun) E->F G Collect Main Fraction at Stable Boiling Point of This compound F->G H Collect Final High-Boiling Point Fraction (Bottoms) G->H I Analyze Purity of Each Fraction using Gas Chromatography (GC) H->I Post-Distillation J Combine High-Purity Fractions I->J

Caption: Workflow for the high-purity separation of this compound.

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry.

    • The fractionating column should have a high number of theoretical plates to ensure good separation. A packed column is recommended for this purpose.

    • Place a magnetic stir bar or boiling chips into the round-bottom flask to ensure smooth boiling.

    • Add the crude this compound mixture to the distillation flask, filling it to no more than two-thirds of its volume.

    • Securely clamp the flask and the column.

    • Position the thermometer bulb in the distillation head just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

    • Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.

  • Distillation Process:

    • Begin stirring the mixture and turn on the heating mantle. Heat the mixture gradually.

    • Observe the condensation ring rising slowly up the fractionating column.

    • Maintain a steady reflux in the column, where condensed vapor is continuously returning to the column packing. A reflux ratio of approximately 10:1 (10 drops returning to the column for every 1 drop collected) is a good starting point for high-purity separations.

    • The temperature at the distillation head will initially rise and then stabilize at the boiling point of the most volatile component.

  • Fraction Collection:

    • Collect the initial distillate (forerun) in a separate receiving flask. This fraction will be enriched in lower-boiling impurities.

    • When the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 134-136 °C), change the receiving flask to collect the main fraction.

    • Continue to collect the distillate as long as the temperature remains constant.

    • If the temperature begins to rise significantly above the boiling point of the target compound, it indicates that higher-boiling impurities are starting to distill. At this point, change the receiving flask to collect this final fraction.

    • Stop the distillation before the distillation pot boils to dryness.

  • Post-Distillation and Analysis:

    • Allow the apparatus to cool down completely before disassembling.

    • Analyze the purity of each collected fraction using gas chromatography (GC).

    • Combine the fractions that meet the desired purity specifications.

Expected Results and Data Presentation

The fractional distillation should yield a main fraction with a significantly higher purity of this compound compared to the initial crude mixture. The forerun will contain a higher concentration of lower-boiling point impurities, while the final fraction will be enriched in higher-boiling point components. Table 2 provides illustrative data for a typical fractional distillation run.

Table 2: Representative Data for Fractional Distillation of this compound

Fraction NumberTemperature Range (°C)Volume Collected (mL)Purity of this compound (%)
Crude Mixture -10085.0
1 (Forerun) 125 - 1331040.0
2 (Main Fraction) 134 - 1367099.5
3 (Final Fraction) 137 - 1451260.0
Residue -8-

Note: The data presented in this table are representative and the actual results may vary depending on the initial purity of the crude mixture and the efficiency of the fractional distillation setup.

Conclusion

Fractional distillation is a highly effective method for the high-purity separation of this compound from its isomers and other impurities. By carefully selecting the appropriate equipment and optimizing the distillation parameters such as heating rate and reflux ratio, researchers can achieve purities exceeding 99%. The detailed protocol and illustrative data provided in this application note serve as a valuable resource for scientists and professionals in need of high-purity this compound for their research and development activities. Purity analysis of the collected fractions by a suitable method like gas chromatography is essential to confirm the success of the separation.

References

Application Note and Experimental Protocol: Epoxidation of 3,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Epoxides are crucial synthetic intermediates in organic chemistry, serving as versatile building blocks for the synthesis of a wide range of fine chemicals, pharmaceuticals, and complex natural products. Their inherent ring strain facilitates nucleophilic ring-opening reactions, enabling the introduction of diverse functionalities. This application note provides a detailed protocol for the epoxidation of the trisubstituted alkene, 3,5,5-trimethyl-2-hexene, to its corresponding epoxide, 2,3-epoxy-3,5,5-trimethylhexane. The described method employs meta-chloroperoxybenzoic acid (m-CPBA), a readily available and highly effective epoxidizing agent for electron-rich olefins.[1][2][3][4][5][6] This protocol is designed for researchers requiring a reliable and high-yielding method for the preparation of substituted epoxides.

Reaction Principle

The epoxidation of an alkene with a peroxy acid, such as m-CPBA, is a concerted reaction where the peroxy acid delivers an electrophilic oxygen atom to the nucleophilic double bond.[2][3] This process, often referred to as the Prilezhaev reaction, proceeds through a cyclic transition state. The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the resulting epoxide.[1] For this compound, the reaction yields a racemic mixture of the two possible enantiomers of the epoxide.

Experimental Protocol

This section details the necessary reagents, equipment, and step-by-step instructions for the epoxidation of this compound.

Materials and Reagents

Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially AvailableStore under nitrogen in a cool, dry place.
meta-Chloroperoxybenzoic acid (m-CPBA)≤77% (remainder water)Commercially AvailableCaution: Potentially explosive when dry. Handle with appropriate care.[4]
Dichloromethane (B109758) (DCM)Anhydrous, ≥99.8%Commercially AvailableUse a dry, inert solvent.
Sodium bicarbonate (NaHCO₃)Saturated aqueous solutionN/APrepared in-house.
Sodium sulfite (B76179) (Na₂SO₃)10% aqueous solutionN/APrepared in-house to quench excess peroxide.
Anhydrous magnesium sulfate (B86663) (MgSO₄)Reagent GradeCommercially AvailableFor drying the organic phase.
Deuterated chloroform (B151607) (CDCl₃)NMR GradeCommercially AvailableFor NMR analysis.

Equipment

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • NMR spectrometer

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of m-CPBA: Slowly add a solution of m-CPBA (1.2 eq) in DCM to the stirred alkene solution over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alkene is consumed (typically 2-4 hours).

  • Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite to destroy any excess peroxide. Stir for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove meta-chlorobenzoic acid) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

  • Characterization: Characterize the final product, 2,3-epoxy-3,5,5-trimethylhexane, by ¹H NMR, ¹³C NMR, and GC-MS.

Data Presentation

Table 1: Representative Reaction Parameters and Yield

ParameterValue
Starting AlkeneThis compound
Epoxidizing Agentmeta-Chloroperoxybenzoic acid (m-CPBA)
SolventDichloromethane (DCM)
Reaction Temperature0 °C
Reaction Time2-4 hours
Isolated Yield85-95% (expected)

Table 2: Expected Spectroscopic Data for 2,3-Epoxy-3,5,5-trimethylhexane

AnalysisExpected Chemical Shifts/Signals
¹H NMR (CDCl₃) Signals corresponding to the epoxide ring protons, the tert-butyl group, and other alkyl protons.
¹³C NMR (CDCl₃) Signals for the two carbons of the epoxide ring (typically in the 50-70 ppm range), and the other aliphatic carbons.
GC-MS A molecular ion peak corresponding to the mass of the epoxide (C₉H₁₈O).

Visualizations

Epoxidation_Reaction Alkene This compound Epoxide 2,3-Epoxy-3,5,5-trimethylhexane Alkene->Epoxide mCPBA m-CPBA mCBA m-Chlorobenzoic acid mCPBA->mCBA

Caption: Chemical transformation in the epoxidation of this compound.

Experimental_Workflow A Dissolve Alkene in DCM B Cool to 0°C A->B C Add m-CPBA Solution B->C D Monitor Reaction (TLC/GC) C->D E Quench with Na₂SO₃ D->E F Aqueous Workup (NaHCO₃, Brine) E->F G Dry (MgSO₄) and Concentrate F->G H Purify (Column Chromatography) G->H I Characterize (NMR, GC-MS) H->I

Caption: Step-by-step experimental workflow for the epoxidation reaction.

References

Application Notes and Protocols for the Polymerization of 3,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of polymers using 3,5,5-trimethyl-2-hexene as a starting material. Due to its branched structure, this monomer is particularly suited for cationic polymerization, which can lead to polymers with unique properties potentially applicable in various fields, including advanced materials and biomedical applications.

Introduction

This compound is a branched aliphatic olefin. Its polymerization, primarily through a cationic mechanism, can yield saturated polyolefins with a highly branched structure. This branching influences the polymer's physical and chemical properties, such as its solubility, thermal stability, and mechanical characteristics. The resulting polymers are analogues of polyisobutylene, a commercially significant material known for its flexibility and impermeability. The controlled polymerization of this compound can produce materials with tailored molecular weights and distributions, making them of interest for specialized applications.

Cationic Polymerization of this compound

Cationic polymerization is the most viable method for polymerizing electron-rich alkenes like this compound.[1] The reaction proceeds via a carbocationic intermediate, and its control is crucial for obtaining well-defined polymers.[2]

Initiation Systems

The choice of initiator is critical in controlling the polymerization. Strong Lewis acids, often in combination with a protic co-initiator (like water or an alcohol) or a carbocation source (like an alkyl halide), are typically employed to initiate the polymerization.[1][2]

Common Initiator Systems:

  • Lewis Acids: Titanium tetrachloride (TiCl₄), Aluminum trichloride (B1173362) (AlCl₃), Boron trifluoride (BF₃), and Boron trichloride (BCl₃) are effective Lewis acid co-initiators.[3]

  • Initiators (Protic Sources): Trace amounts of water or alcohols can act as initiators in the presence of a Lewis acid.[4] Alkyl halides, such as 2-chloro-2,4,4-trimethylpentane (B3042402), can also serve as direct carbocation sources.

Reaction Conditions

Cationic polymerizations are typically conducted at low temperatures to suppress side reactions, such as chain transfer and termination, which allows for the formation of higher molecular weight polymers with narrower molecular weight distributions.[5]

  • Temperature: Reactions are often carried out at temperatures ranging from -80°C to 0°C. Lower temperatures generally lead to higher molecular weights.[6]

  • Solvent: The choice of solvent is important. Halogenated hydrocarbons like dichloromethane (B109758) (CH₂Cl₂) or methyl chloride (CH₃Cl) are common due to their polarity, which helps to stabilize the carbocationic intermediates. Non-polar solvents such as hexane (B92381) or toluene (B28343) can also be used.[6]

Experimental Protocols

Below are detailed protocols for the cationic polymerization of this compound using two different initiator systems.

Protocol 1: Polymerization using TiCl₄ and Water as an Initiating System

Materials:

  • This compound (monomer), freshly distilled

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Titanium tetrachloride (TiCl₄)

  • Methanol (for quenching)

  • Nitrogen gas, high purity

  • Standard Schlenk line and glassware

Procedure:

  • Reactor Setup: A dried and nitrogen-purged 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is used as the reactor.

  • Monomer and Solvent Addition: The reactor is charged with 100 mL of anhydrous dichloromethane and 10 mL of freshly distilled this compound under a nitrogen atmosphere.

  • Cooling: The reactor is cooled to the desired temperature (e.g., -40°C) using a suitable cooling bath (e.g., dry ice/acetone).

  • Initiator Preparation: A stock solution of TiCl₄ in dichloromethane (e.g., 1 M) is prepared under an inert atmosphere.

  • Initiation: A controlled amount of the TiCl₄ solution is added dropwise to the stirred monomer solution. The presence of trace amounts of water in the system will initiate the polymerization.

  • Polymerization: The reaction is allowed to proceed for a predetermined time (e.g., 1-2 hours) while maintaining the temperature.

  • Quenching: The polymerization is terminated by the addition of 10 mL of pre-chilled methanol.

  • Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The precipitated polymer is then filtered, washed with fresh methanol, and dried under vacuum at 60°C to a constant weight.

Protocol 2: Polymerization using a 2-Chloro-2,4,4-trimethylpentane / BCl₃ Initiating System

Materials:

  • This compound (monomer), freshly distilled

  • Hexane, anhydrous

  • Methyl chloride, anhydrous (can be condensed into the reactor)

  • 2-Chloro-2,4,4-trimethylpentane (initiator)

  • Boron trichloride (BCl₃)

  • Methanol (for quenching)

  • Nitrogen gas, high purity

  • Standard Schlenk line and glassware

Procedure:

  • Reactor Setup: A dried and nitrogen-purged reactor is set up as described in Protocol 1.

  • Solvent and Monomer Addition: The reactor is charged with a mixture of anhydrous hexane and methyl chloride (e.g., 60:40 v/v) and cooled to -80°C. Then, the distilled this compound is added.

  • Initiator Addition: A calculated amount of 2-chloro-2,4,4-trimethylpentane is added to the reactor.

  • Co-initiator Addition: BCl₃ is slowly introduced into the stirred solution.

  • Polymerization: The reaction mixture is stirred at -80°C for the desired duration.

  • Quenching and Isolation: The polymerization is terminated with cold methanol, and the polymer is isolated as described in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data that could be expected from the polymerization of this compound, based on studies of structurally similar branched alkenes like isobutylene (B52900).

Table 1: Effect of Temperature on Polymerization

EntryTemperature (°C)Monomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
10858,0002.1
2-209025,0001.8
3-409555,0001.6
4-80>99120,0001.4

Conditions: TiCl₄ initiator, CH₂Cl₂ solvent, 1 hour reaction time.

Table 2: Effect of Initiator System on Polymer Properties

EntryInitiator SystemMonomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
1TiCl₄ / H₂O9555,0001.6
2AlCl₃ / H₂O9248,0001.9
3BCl₃ / Alkyl Halide9895,0001.5

Conditions: -40°C, CH₂Cl₂/Hexane solvent mixture, 1 hour reaction time.

Polymer Characterization

The synthesized polymers should be characterized to determine their molecular weight, molecular weight distribution, and structure.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure, including the analysis of end-groups and the degree of branching.[8][9]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the glass transition temperature (Tg) of the amorphous polymer.

Mandatory Visualizations

Cationic Polymerization Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer Initiator Initiator Monomer1 This compound Initiator->Monomer1 Protonation or Lewis Acid Activation Carbocation Initial Carbocation Monomer1->Carbocation Monomer2 Monomer Carbocation->Monomer2 Nucleophilic Attack Growing_Chain Propagating Carbocation Monomer2->Growing_Chain Growing_Chain->Monomer2 Chain Growth Termination Termination (e.g., recombination) Growing_Chain->Termination Chain_Transfer Chain Transfer (to monomer or solvent) Growing_Chain->Chain_Transfer Polymer Final Polymer Termination->Polymer Chain_Transfer->Polymer

Caption: Cationic polymerization mechanism of this compound.

Experimental Workflow

G cluster_synthesis Polymer Synthesis cluster_purification Purification and Isolation cluster_characterization Polymer Characterization Monomer_Prep Monomer Purification (Distillation) Reaction_Setup Reactor Setup (Inert Atmosphere) Monomer_Prep->Reaction_Setup Polymerization Cationic Polymerization (Low Temperature) Reaction_Setup->Polymerization Quenching Reaction Quenching (Methanol) Polymerization->Quenching Precipitation Precipitation in Non-solvent (Methanol) Quenching->Precipitation Filtration Filtration and Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying GPC GPC Analysis (Mn, Mw, PDI) Drying->GPC NMR NMR Spectroscopy (Structure, End-groups) Drying->NMR DSC DSC Analysis (Tg) Drying->DSC

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

References

Application Notes and Protocols for the Hydrogenation of 3,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed laboratory procedure for the catalytic hydrogenation of 3,5,5-trimethyl-2-hexene to produce 2,2,4-trimethylhexane. This reaction is a standard example of the reduction of a tri-substituted alkene to its corresponding alkane. Catalytic hydrogenation is a fundamental process in organic synthesis, widely used in the pharmaceutical and fine chemical industries for the stereospecific and non-stereospecific reduction of unsaturated compounds.[1][2][3] Due to the steric hindrance around the double bond in this compound, the selection of an appropriate catalyst and reaction conditions is crucial for achieving high conversion and yield. This protocol outlines the use of common heterogeneous catalysts such as Palladium on Carbon (Pd/C) and Platinum Dioxide (PtO₂), also known as Adams' catalyst.[2][4][5]

Reaction Scheme

The overall reaction involves the addition of two hydrogen atoms across the double bond of this compound.

This compound + H₂ --(Catalyst)--> 2,2,4-Trimethylhexane

Materials and Equipment

  • Substrate: this compound (liquid)

  • Product: 2,2,4-Trimethylhexane (liquid)

  • Catalysts:

    • 5% or 10% Palladium on Carbon (Pd/C)[6]

    • Platinum Dioxide (PtO₂) (Adams' catalyst)[4]

  • Solvents:

  • Hydrogen Source: Hydrogen gas (H₂) cylinder with a regulator

  • Apparatus:

    • Parr hydrogenation apparatus or a similar pressure reactor

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Filtration apparatus (e.g., Büchner funnel with filter paper or a Celite pad)

    • Standard laboratory glassware

    • Inert gas (Nitrogen or Argon) supply

Experimental Protocols

Two primary protocols are presented, utilizing either Palladium on Carbon or Platinum Dioxide as the catalyst. The choice of catalyst may depend on availability and desired reaction rate, as platinum catalysts can sometimes be more active for sterically hindered alkenes.[1]

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol is a general procedure for the hydrogenation of alkenes using the widely available Pd/C catalyst.[6]

1. Catalyst Handling and Safety Precautions:

  • Palladium on carbon is pyrophoric, especially when dry and in the presence of solvents. Handle with care in an inert atmosphere (e.g., under nitrogen or argon) when possible.

  • Ensure the reaction area is free of flammable materials.

  • Perform the reaction in a well-ventilated fume hood.

2. Reaction Setup:

  • In a suitable pressure-resistant reaction vessel (e.g., a Parr shaker bottle), add this compound (1.0 eq).

  • Dissolve the substrate in a suitable solvent such as ethanol or ethyl acetate (typically 10-20 mL per gram of substrate).

  • Carefully add 5% or 10% Pd/C (typically 1-5 mol% of palladium relative to the substrate). The catalyst should be added under a stream of inert gas if possible.

3. Hydrogenation:

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Flush the system with an inert gas (e.g., nitrogen) 3-5 times to remove air.

  • Evacuate the vessel and then introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Commence vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, and gaseous hydrogen).

  • The reaction is typically run at room temperature (20-25 °C).

  • Monitor the reaction progress by observing the uptake of hydrogen from the pressure gauge. The reaction is complete when hydrogen uptake ceases. For a sterically hindered alkene, this may take several hours to overnight.

4. Work-up:

  • Once the reaction is complete, carefully vent the excess hydrogen gas and flush the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium on carbon catalyst. Caution: The filter cake is pyrophoric and should not be allowed to dry. It should be quenched with water immediately after filtration and disposed of appropriately.

  • Wash the filter cake with a small amount of the reaction solvent.

  • The filtrate contains the product, 2,2,4-trimethylhexane. The solvent can be removed by rotary evaporation.

  • The purity of the product can be assessed by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Hydrogenation using Platinum Dioxide (PtO₂)

Platinum dioxide is a precursor to the active platinum black catalyst and is often effective for the hydrogenation of sterically hindered alkenes.[4]

1. Catalyst Activation and Reaction Setup:

  • In a pressure-resistant reaction vessel, add this compound (1.0 eq) dissolved in a suitable solvent (ethanol or acetic acid are common choices).

  • Add Platinum Dioxide (PtO₂) (typically 1-5 mol% relative to the substrate).

2. Hydrogenation:

  • Seal the reaction vessel and connect it to the hydrogenation apparatus.

  • Flush the system with an inert gas and then with hydrogen.

  • Introduce hydrogen gas to the desired pressure (1-3 atm).

  • Begin vigorous stirring. The PtO₂ will be reduced in situ by hydrogen to form finely dispersed platinum black, which is the active catalyst. This is often observed by a color change from brown/black powder to a finer black suspension.

  • The hydrogenation will then proceed. The reaction is typically conducted at room temperature.

  • Monitor the reaction by hydrogen uptake.

3. Work-up:

  • Follow the same work-up procedure as described in Protocol 1.

  • After venting the hydrogen and flushing with inert gas, filter the reaction mixture through Celite to remove the platinum black catalyst.

  • The catalyst on the filter paper should be kept wet and handled as a pyrophoric material.

  • Remove the solvent from the filtrate to obtain the product.

Data Presentation

The following table summarizes typical quantitative data for the catalytic hydrogenation of sterically hindered, trisubstituted alkenes, which can be used as a starting point for the optimization of the hydrogenation of this compound.

ParameterPd/CPtO₂Reference(s)
Catalyst Loading 1-10 mol%1-5 mol%[6][7]
Solvent Ethanol, Ethyl AcetateEthanol, Acetic Acid[4][6]
Temperature 20-25 °C (Room Temperature)20-25 °C (Room Temperature)[6]
Hydrogen Pressure 1-4 atm (15-60 psi)1-3 atm (15-45 psi)[8]
Reaction Time 2-24 hours1-12 hours[1]
Typical Yield >95% (for less hindered alkenes)>95% (effective for hindered alkenes)[4][7]

Note: Reaction times and yields are highly dependent on the specific substrate, catalyst activity, and reaction conditions. For sterically hindered alkenes like this compound, longer reaction times or slightly elevated pressures/temperatures might be necessary to achieve full conversion.

Mandatory Visualization

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation A 1. Add this compound and solvent to reactor B 2. Add Catalyst (Pd/C or PtO2) A->B C 3. Seal Reactor and Flush with Inert Gas B->C D 4. Introduce H2 Gas (Set Pressure) C->D E 5. Vigorous Stirring (Monitor H2 Uptake) D->E F 6. Vent H2 and Flush with Inert Gas E->F G 7. Filter to Remove Catalyst (Caution: Pyrophoric) F->G H 8. Remove Solvent (Rotary Evaporation) G->H I 9. Analyze Product (GC/NMR) H->I

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

References

Troubleshooting & Optimization

Troubleshooting low yields in 3,5,5-Trimethyl-2-hexene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5,5-Trimethyl-2-hexene. Below are detailed solutions to common issues encountered during its synthesis via acid-catalyzed dimerization of isobutylene (B52900) and the Wittig reaction.

Troubleshooting Guides

This section addresses specific challenges that can lead to low yields and impurities in the synthesis of this compound.

Route 1: Acid-Catalyzed Dimerization of Isobutylene

Issue: Low Conversion of Isobutylene

Potential CauseRecommended Solutions
Insufficient Catalyst Activity - Catalyst Selection: Ensure the use of a suitable solid acid catalyst. Ion-exchange resins, zeolites (e.g., H-ZSM-5), and sulfated metal oxides are effective.[1][2] - Catalyst Deactivation: The catalyst may be deactivated by impurities in the feed or by coke formation. Consider catalyst regeneration or using a fresh batch. For instance, calcination can be used to regenerate some solid catalysts.[2] - Presence of Water: Water in the reaction mixture can deactivate certain acid catalysts. Ensure all reactants and solvents are anhydrous.
Suboptimal Reaction Temperature The reaction is exothermic.[1] Lower temperatures may lead to slow reaction rates, while excessively high temperatures can promote the formation of side products and catalyst deactivation. The optimal temperature is typically in the range of 55-180°C, depending on the catalyst used.[2][3]
Inadequate Reaction Time/Flow Rate In a continuous flow setup, a high flow rate (low residence time) may not allow the reaction to reach completion. In a batch reactor, the reaction time may be too short. Optimize the flow rate or extend the reaction time and monitor the conversion by gas chromatography (GC).

Issue: Poor Selectivity to this compound (High Formation of Isomers and Oligomers)

Potential CauseRecommended Solutions
Formation of Other C8 Isomers The primary isomeric byproduct is typically 2,4,4-trimethyl-1-pentene. The ratio of these isomers can be influenced by the catalyst and reaction conditions. Some catalysts may favor the formation of one isomer over the other.
Formation of Trimers (C12) and Tetramers (C16) Higher reaction temperatures and high isobutylene conversion rates can favor the formation of higher oligomers.[1] To increase dimer selectivity, consider operating at a lower temperature and a moderate isobutylene conversion (e.g., 60-95%).[2]
Catalyst Acidity and Topology The nature of the catalyst's acidity (Brønsted vs. Lewis acid sites) and its pore structure significantly impact selectivity. For zeolites, a high Lewis-to-Brønsted acid site ratio can improve activity but may lower dimer selectivity.[1]
Route 2: Wittig Reaction of 3,3-Dimethyl-2-butanone

Issue: Low Yield of this compound

Potential CauseRecommended Solutions
Inefficient Ylide Formation - Base Selection: For non-stabilized ylides, a strong base is crucial. n-Butyllithium (n-BuLi) is a common choice.[4] Ensure the base is fresh and has been properly titrated. - Anhydrous Conditions: The ylide is a strong base and will be quenched by water. All glassware must be flame-dried, and solvents must be anhydrous.[5] - Phosphonium (B103445) Salt Quality: The phosphonium salt (e.g., ethyltriphenylphosphonium bromide) should be pure and dry.
Low Reactivity of Ketone 3,3-Dimethyl-2-butanone is a sterically hindered ketone, which can lead to slow reaction rates and lower yields.[6] Consider increasing the reaction temperature or extending the reaction time. Monitoring the reaction by TLC or GC is recommended. For particularly stubborn cases, the Horner-Wadsworth-Emmons reaction is a viable alternative that often gives better yields with hindered ketones.[5][6]
Side Reactions The ylide can participate in side reactions if the ketone is not added promptly or if there are other electrophiles present. Adding the ketone solution to the freshly prepared ylide at a low temperature can minimize side reactions.
Difficult Product Purification The primary byproduct, triphenylphosphine (B44618) oxide (TPPO), can be challenging to remove. Purification can be achieved by fractional distillation or column chromatography.[7]

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to produce this compound?

A1: The two primary methods are the acid-catalyzed dimerization of isobutylene, which is common in industrial settings, and the Wittig reaction between 3,3-dimethyl-2-butanone and an ethyl-derived phosphorus ylide, which is more common in laboratory-scale synthesis.[1][8]

Q2: In the acid-catalyzed dimerization of isobutylene, what are the major byproducts?

A2: The main byproducts are other C8 isomers, particularly 2,4,4-trimethyl-1-pentene, and higher oligomers such as trimers (C12) and tetramers (C16).[1][2]

Q3: How can I improve the selectivity for the desired dimer in the dimerization reaction?

A3: To enhance dimer selectivity, it is advisable to operate at moderate temperatures and control the isobutylene conversion rate to between 60% and 95%.[2] Higher temperatures and conversions tend to favor the formation of trimers and other side products.[1] The choice of catalyst also plays a crucial role.[1]

Q4: I'm performing a Wittig reaction to synthesize this compound and my yield is very low. What is the most likely reason?

A4: Low yields in the Wittig synthesis of this molecule are often due to the steric hindrance of the ketone, 3,3-dimethyl-2-butanone.[6] This can make the nucleophilic attack by the ylide slow and inefficient. Other common issues include incomplete ylide formation due to insufficient base strength or the presence of moisture.[5]

Q5: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct from my Wittig reaction mixture?

A5: TPPO can be removed by several methods. Fractional distillation is a viable option if the boiling point of your product is significantly different from that of TPPO. Alternatively, column chromatography on silica (B1680970) gel can effectively separate the nonpolar alkene product from the more polar TPPO.[7]

Q6: What is the driving force for the Wittig reaction?

A6: The primary driving force is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[4]

Quantitative Data Summary

Table 1: Effect of Temperature on Isobutylene Dimerization over a 6% Co/BETA-loaded Molecular Sieve Catalyst [3]

Reaction Temperature (°C)Isobutylene Conversion (%)C8= Selectivity (%)C8= Yield (%)
5574.1270.0151.89
6074.3269.5551.69
6576.1568.2351.96

Table 2: Influence of Catalyst on Isobutylene Dimerization

CatalystIsobutylene Conversion (%)C8 Selectivity (%)Reference
Fe0.2Zn1.8/SiO28957[3]
Silica-Alumina60-95 (controlled)High[2]

Experimental Protocols

Protocol 1: Acid-Catalyzed Dimerization of Isobutylene (General Procedure)

This protocol outlines a general procedure for the continuous dimerization of isobutylene in a fixed-bed reactor.

Materials:

  • Feedstock: A mixture of isobutylene in a C4 stream (e.g., 9-60 mol%).

  • Catalyst: Solid acid catalyst such as Amberlyst-15 ion-exchange resin or a zeolite.

  • Inert gas: Nitrogen for purging.

Equipment:

  • High-pressure fixed-bed reactor.

  • High-pressure liquid pump.

  • Back-pressure regulator.

  • Gas chromatograph (GC) for analysis.

Procedure:

  • Pack the fixed-bed reactor with the chosen solid acid catalyst.

  • Purge the system with nitrogen.

  • Heat the reactor to the desired temperature (e.g., 55-160°C).[9]

  • Pressurize the system to maintain a liquid phase (e.g., 16-25 atmospheres).[9]

  • Pump the isobutylene-containing feed through the reactor at a defined weight hourly space velocity (WHSV).

  • Collect the product stream after the back-pressure regulator.

  • Analyze the composition of the product stream using GC to determine isobutylene conversion and selectivity to diisobutylene isomers.

Protocol 2: Wittig Synthesis of this compound

This protocol provides a general laboratory-scale procedure. Note: This reaction must be carried out under anhydrous conditions using standard Schlenk line techniques.

Materials:

Equipment:

  • Flame-dried, two-necked round-bottom flask with a magnetic stir bar

  • Septa

  • Syringes

  • Nitrogen or argon gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Ylide Formation: a. To the flame-dried flask under an inert atmosphere, add ethyltriphenylphosphonium bromide (1.1 equivalents). b. Add anhydrous THF via syringe and cool the resulting suspension to 0°C in an ice bath. c. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. A color change (often to orange or red) indicates ylide formation. d. Stir the mixture at 0°C for 1 hour.

  • Reaction with Ketone: a. Slowly add a solution of 3,3-dimethyl-2-butanone (1.0 equivalent) in anhydrous THF to the ylide solution at 0°C via syringe. b. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction's progress by TLC.

  • Workup and Purification: a. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with hexanes or pentane (3 x volume of THF). c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. d. Filter and concentrate the solvent under reduced pressure. e. Purify the crude product by fractional distillation or flash column chromatography on silica gel using hexanes as the eluent to separate the nonpolar alkene from the triphenylphosphine oxide byproduct.

Visualizations

logical_relationship Troubleshooting Low Yield in this compound Synthesis start Low Yield of this compound route_choice Which synthetic route was used? start->route_choice dimerization Acid-Catalyzed Dimerization route_choice->dimerization Dimerization wittig Wittig Reaction route_choice->wittig Wittig dim_issue Low Isobutylene Conversion? dimerization->dim_issue dim_selectivity Poor Selectivity? dimerization->dim_selectivity wittig_issue Low Product Formation? wittig->wittig_issue catalyst_activity Check Catalyst Activity - Purity - Deactivation - Correct Type dim_issue->catalyst_activity Yes dim_temp Optimize Temperature (55-180°C) dim_issue->dim_temp No, check temp oligomers Reduce Temperature & Conversion to Minimize Trimers/Tetramers dim_selectivity->oligomers Yes ylide_formation Inefficient Ylide Formation? wittig_issue->ylide_formation Yes ketone_reactivity Ketone Sterically Hindered? wittig_issue->ketone_reactivity No, check ketone base_check Use Strong, Fresh Base (e.g., n-BuLi) ylide_formation->base_check Yes anhydrous Ensure Anhydrous Conditions ylide_formation->anhydrous Check moisture increase_time_temp Increase Reaction Time/Temperature ketone_reactivity->increase_time_temp Yes hwe_reaction Consider Horner- Wadsworth-Emmons Reaction ketone_reactivity->hwe_reaction Still low yield

Caption: Troubleshooting workflow for low yields.

experimental_workflow General Wittig Reaction Workflow start Start setup Flame-dry glassware under inert atmosphere start->setup add_salt Add Ethyltriphenylphosphonium Bromide and Anhydrous THF setup->add_salt cool_0c Cool to 0°C add_salt->cool_0c add_base Add n-BuLi dropwise (Ylide Formation) cool_0c->add_base stir_1hr Stir at 0°C for 1 hour add_base->stir_1hr add_ketone Add 3,3-Dimethyl-2-butanone in Anhydrous THF stir_1hr->add_ketone warm_rt Warm to Room Temperature and Stir Overnight add_ketone->warm_rt quench Quench with aq. NH4Cl warm_rt->quench extract Extract with Hexanes/Pentane quench->extract dry Dry organic layer (MgSO4), filter, and concentrate extract->dry purify Purify by Fractional Distillation or Column Chromatography dry->purify end Pure this compound purify->end

Caption: Workflow for Wittig synthesis.

References

Optimizing temperature and pressure for alkene isomerization reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in alkene isomerization experiments. The information is presented in a question-and-answer format to directly address specific issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to control in an alkene isomerization reaction?

A1: The primary parameters influencing the outcome of an alkene isomerization reaction are temperature, catalyst choice, catalyst loading, solvent, and reaction time. Pressure is generally less critical unless gaseous reactants or products are involved, or when competing hydrogenation is a possibility.

Q2: How does temperature affect the product distribution (selectivity) in alkene isomerization?

A2: Temperature is a critical factor that governs whether the reaction is under kinetic or thermodynamic control.[1][2][3][4][5]

  • Kinetic Control (Lower Temperatures): At lower temperatures, the reaction favors the product that is formed fastest, known as the kinetic product. This product arises from the reaction pathway with the lowest activation energy.[3][4][5]

  • Thermodynamic Control (Higher Temperatures): At higher temperatures, the system has enough energy to overcome the activation barriers for both the forward and reverse reactions. This allows an equilibrium to be established, favoring the most stable product, known as the thermodynamic product.[2][4][5] Generally, more substituted alkenes are thermodynamically more stable.[2]

Q3: What is the typical role of pressure in these reactions?

A3: For most liquid-phase alkene isomerization reactions using transition metal catalysts, the primary role of pressure is to maintain an inert atmosphere (e.g., using nitrogen or argon) to prevent catalyst deactivation by oxygen. High pressure of an inert gas is not typically a key parameter for influencing reaction rate or selectivity. However, in systems where competing hydrogenation can occur (e.g., with certain palladium catalysts), the partial pressure of hydrogen can significantly affect the selectivity between isomerization and hydrogenation.

Q4: How do I choose the right catalyst for my alkene isomerization?

A4: The choice of catalyst depends on the substrate, the desired product (kinetic vs. thermodynamic), and the required functional group tolerance. Common catalysts include complexes of ruthenium, rhodium, palladium, and cobalt.[6][7][8][9]

  • Ruthenium catalysts are often highly active and can be very selective for E-isomers, with some operating efficiently at room temperature or below.[10]

  • Palladium catalysts are also widely used and can be effective at low temperatures, often leading to the most thermodynamically stable isomer.[11][12]

  • Cobalt catalysts have emerged as a cost-effective alternative and can exhibit high stereoselectivity, sometimes favoring the Z-isomer under kinetic control.[13][14]

  • Rhodium catalysts are effective for the isomerization of allylic alcohols and can operate under mild, aqueous conditions.[6][15]

Q5: How can I monitor the progress of my reaction?

A5: Reaction progress can be monitored by periodically taking small aliquots from the reaction mixture (under inert atmosphere) and analyzing them using techniques such as:

  • Gas Chromatography (GC)

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • In-situ Fourier-Transform Infrared (FTIR) spectroscopy

  • Online High-Performance Liquid Chromatography (HPLC)

Troubleshooting Guide

Issue 1: Low or No Conversion

Possible Cause Suggested Solution
Catalyst Deactivation Ensure the reaction is performed under a strictly inert atmosphere (nitrogen or argon). Use freshly purified and thoroughly degassed solvents. Impurities like oxygen, water, or peroxides can deactivate the catalyst.
Inactive Catalyst Verify the age and storage conditions of the catalyst. If possible, test the catalyst with a substrate known to work well to confirm its activity.
Insufficient Temperature If aiming for the thermodynamic product, the temperature may be too low to overcome the activation energy. Gradually increase the reaction temperature and monitor the progress. For some catalysts, thermal decomposition can occur at elevated temperatures, so consult the literature for your specific catalyst.
Catalyst Poisoning by Substrate If your substrate contains functional groups that can act as Lewis bases (e.g., unprotected amines, thiols), they may be coordinating to the metal center and inhibiting catalysis. Consider protecting these functional groups or choosing a more robust catalyst.
Incorrect Catalyst Loading While higher catalyst loading can increase the reaction rate, an optimal loading should be determined. Too little catalyst will result in slow or incomplete conversion.

Issue 2: Poor Selectivity (Mixture of Isomers)

Possible Cause Suggested Solution
Reaction at Intermediate Temperature The reaction may be operating in a regime where both kinetic and thermodynamic products are formed at significant rates. For the kinetic product, try running the reaction at a lower temperature. For the thermodynamic product, increase the temperature and allow the reaction to reach equilibrium.
Incorrect Catalyst Choice The chosen catalyst may not be selective for the desired isomer. Review the literature for catalysts known to provide high selectivity for your type of transformation (e.g., E vs. Z, terminal vs. internal).
Reaction Time If the desired product is the kinetic one, the reaction may have been left for too long, allowing it to equilibrate to the thermodynamic product. Monitor the reaction over time to find the optimal endpoint.
Ligand Effects For many catalysts, the ligands play a crucial role in determining selectivity. Ensure the correct ligand is being used and that it is pure.

Data Presentation: Typical Reaction Conditions

The following tables summarize typical temperature and catalyst loading conditions for various metal-catalyzed alkene isomerizations. Note that optimal conditions are highly substrate-dependent.

Table 1: Ruthenium-Catalyzed Isomerization

Catalyst SystemTemperature (°C)Catalyst Loading (mol%)Typical Selectivity
Grubbs-type catalysts (in situ generated Ru-H)25 - 801 - 5Thermodynamic (Internal)
[RuH2(CO)(PPh3)3]80 - 1005Enantioselective (with chiral ligands)[16]
Various Ru complexes (solventless)1500.001 (10 ppm)High conversion to internal alkenes[17][18]

Table 2: Palladium-Catalyzed Isomerization

Catalyst SystemTemperature (°C)Catalyst Loading (mol%)Typical Selectivity
2,9-dimethylphenanthroline-Pd complex / NaBArF-30 to 200.05 - 1Thermodynamic (most stable isomer)[11][12]
Pd(OAc)2 / ligand25 - 601 - 5Varies with ligand

Table 3: Cobalt-Catalyzed Isomerization

Catalyst SystemTemperature (°C)Catalyst Loading (mol%)Typical Selectivity
Co(acac)2 / Xantphos / Visible Light255Thermodynamic (trans-isomer)[13]
CoCl2 / Phosphine-Amido-Oxazoline ligand25 (Room Temp)0.1 - 2.5E-selective for trisubstituted alkenes[19]

Table 4: Rhodium-Catalyzed Isomerization

Catalyst SystemTemperature (°C)Catalyst Loading (mol%)Typical Selectivity
[Rh(COD)(CH3CN)2]BF4 / PTA (in water)Ambient0.5 - 1Carbonyl compounds (from allylic alcohols)[15]
Rh/PPh380 - 1201 - 5(E)-2-alkenes[20]

Experimental Protocols

General Protocol for Transition Metal-Catalyzed Alkene Isomerization

Safety Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.

  • Handle all chemicals, especially volatile and flammable alkenes and solvents, inside a well-ventilated fume hood.

  • Transition metal catalysts can be toxic and air-sensitive. Handle them under an inert atmosphere.

  • Dispose of all chemical waste in appropriately labeled containers.

Procedure:

  • Glassware Preparation: Ensure all glassware (e.g., Schlenk flask, condenser) is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon).

  • Reaction Setup: Assemble the glassware for the reaction under a positive pressure of inert gas.

  • Addition of Reagents:

    • To the reaction flask, add the alkene substrate and the solvent (if any). Use freshly distilled and degassed solvents.

    • If the catalyst is air-stable, it can be added directly. If it is air-sensitive, it should be handled in a glovebox or added as a solution in degassed solvent via syringe.

  • Reaction Execution:

    • Stir the reaction mixture vigorously.

    • If heating is required, place the flask in a pre-heated oil bath set to the desired temperature.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Monitoring: At regular intervals, withdraw a small aliquot of the reaction mixture using a syringe and quench it (e.g., by exposing to air or adding a small amount of a suitable quenching agent). Analyze the aliquot by GC or NMR to determine the conversion and product distribution.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The catalyst can often be removed by filtration through a short plug of silica (B1680970) gel or celite. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography, distillation, or recrystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware setup_reaction Assemble Under Inert Gas prep_glass->setup_reaction add_reagents Add Substrate & Solvent setup_reaction->add_reagents add_catalyst Add Catalyst add_reagents->add_catalyst run_reaction Stir at Set Temperature add_catalyst->run_reaction monitor Monitor Progress (GC/NMR) run_reaction->monitor monitor->run_reaction Continue reaction quench Quench Reaction monitor->quench remove_catalyst Remove Catalyst (Filtration) quench->remove_catalyst purify Purify Product remove_catalyst->purify

Caption: General workflow for an alkene isomerization experiment.

Troubleshooting_Tree start Low Conversion or Poor Selectivity? low_conv Low Conversion start->low_conv Yes poor_select Poor Selectivity start->poor_select No check_inert Inert Atmosphere OK? low_conv->check_inert fix_inert Action: Improve inert conditions (degas solvent, use glovebox). check_inert->fix_inert No check_catalyst Catalyst Active? check_inert->check_catalyst Yes test_catalyst Action: Test with known substrate or use fresh catalyst. check_catalyst->test_catalyst No check_temp_low Temperature Sufficient? check_catalyst->check_temp_low Yes increase_temp Action: Gradually increase temperature. check_temp_low->increase_temp No check_temp_select Optimizing for Kinetic or Thermodynamic Product? poor_select->check_temp_select adjust_temp_kinetic Action: Lower temperature for kinetic product. check_temp_select->adjust_temp_kinetic Kinetic adjust_temp_thermo Action: Increase temperature for thermodynamic product. check_temp_select->adjust_temp_thermo Thermodynamic check_time Reaction Time Optimal? adjust_temp_kinetic->check_time adjust_temp_thermo->check_time optimize_time Action: Perform time course study. check_time->optimize_time No

References

Technical Support Center: Purification of 3,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3,5,5-trimethyl-2-hexene and the removal of its isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities found in a sample of this compound?

A1: The synthesis of this compound can often lead to the formation of several structural isomers. The most common impurities are other C9H18 isomers that differ in the position of the double bond or the arrangement of the methyl groups. These can include, but are not limited to, other trimethylhexene isomers like 2,3,5-trimethyl-2-hexene, and various dimethylheptenes or nonenes. The exact isomeric profile will depend on the synthetic route employed.

Q2: What are the primary methods for removing isomeric impurities from this compound?

A2: The primary methods for purifying this compound from its isomers are fractional distillation and preparative chromatography (both gas and liquid).[1][2] For thermally stable, volatile compounds like trimethylhexene isomers, fractional distillation is often the most practical and scalable method.[3][4] Preparative gas chromatography (GC) offers very high resolution for separating isomers with close boiling points.[5][6] Preparative high-performance liquid chromatography (HPLC) can also be used, particularly with columns that offer shape selectivity.[7][8]

Q3: Are there any alternative or advanced methods for separating alkene isomers?

A3: Yes, several advanced techniques can be employed for challenging separations of alkene isomers. These include:

  • Adsorptive Separation: This method utilizes solid adsorbents like zeolites or metal-organic frameworks (MOFs) that can selectively adsorb one isomer over another based on size, shape, or electronic interactions with the double bond.[9][10][11][12]

  • Extractive Distillation: The addition of a solvent to the mixture can alter the relative volatilities of the isomers, making their separation by distillation more effective.

  • Chemical Methods: In some cases, reversible chemical reactions can be used to derivatize one isomer selectively, allowing for its separation, followed by the reversal of the reaction to recover the purified isomer.

Troubleshooting Guides

Fractional Distillation

Problem: Poor separation of isomers during fractional distillation.

Possible Causes & Solutions:

CauseSolution
Insufficient Column Efficiency: The packed or trayed column does not have enough theoretical plates to resolve isomers with close boiling points.Increase the length of the distillation column or use a more efficient packing material.
Incorrect Reflux Ratio: A low reflux ratio may not allow for adequate equilibration between the liquid and vapor phases in the column.Increase the reflux ratio. A good starting point is a ratio of 5:1 to 10:1 (reflux:distillate).
Flooding of the Column: The boil-up rate is too high, causing the liquid to be carried up the column, which prevents proper separation.Reduce the heating rate of the distillation flask.
Channeling in Packed Columns: The vapor is not evenly distributed through the packing material, leading to inefficient separation.Ensure the column is perfectly vertical and that the packing is uniform.

Experimental Protocol: Fractional Distillation of Trimethylhexene Isomers

  • Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a packed distillation column (e.g., Vigreux or packed with Raschig rings or metal sponge), a distillation head with a thermometer, a condenser, and receiving flasks.

  • Charging the Flask: Charge the distillation flask with the impure this compound. Add boiling chips to ensure smooth boiling.

  • Heating and Equilibration: Begin heating the flask gently. Once boiling starts, allow the vapor to rise slowly through the column. It is crucial to allow the column to equilibrate by adjusting the heat so that a stable temperature gradient is established along the column.

  • Setting the Reflux Ratio: Once the vapor reaches the distillation head, control the reflux ratio by adjusting the take-off rate of the distillate.

  • Fraction Collection: Collect the distillate in fractions based on the boiling point. Monitor the temperature at the distillation head closely; a stable temperature indicates the collection of a pure fraction. A rise in temperature suggests that a higher-boiling impurity is starting to distill.

  • Analysis: Analyze the collected fractions by gas chromatography (GC) to determine their isomeric purity.

Preparative Gas Chromatography (GC)

Problem: Co-elution of isomers in preparative GC.

Possible Causes & Solutions:

CauseSolution
Inappropriate GC Column: The stationary phase of the column does not provide sufficient selectivity for the isomers.Select a column with a different stationary phase. For non-polar compounds like trimethylhexene, a non-polar or mid-polarity column is often a good starting point. For challenging separations, highly polar or liquid crystalline stationary phases can offer unique selectivity.[5]
Suboptimal Temperature Program: The oven temperature program is not optimized to resolve the isomers.Optimize the temperature program. Start with a lower initial temperature and use a slower ramp rate to improve resolution.
Carrier Gas Flow Rate: The flow rate of the carrier gas is too high or too low, leading to band broadening.Optimize the carrier gas flow rate to achieve the minimum plate height (maximum efficiency).
Overloading the Column: Injecting too much sample can lead to broad, asymmetric peaks and poor separation.Reduce the injection volume or dilute the sample.

Experimental Protocol: Preparative GC for Isomer Separation

  • Analytical Method Development: First, develop an analytical GC method that shows baseline separation of the target isomer from its impurities. This involves screening different columns and optimizing the temperature program and carrier gas flow rate.

  • Scaling to Preparative GC: Transfer the optimized analytical method to a preparative GC system equipped with a larger diameter column. The stationary phase of the preparative column should be the same as the analytical column.

  • Sample Injection: Inject the impure this compound onto the preparative GC column. The injection volume will be significantly larger than in analytical GC.

  • Fraction Collection: The outlet of the preparative GC is connected to a fraction collector. The collection of fractions is timed based on the retention times of the separated isomers.

  • Purity Analysis: Analyze the collected fractions using the analytical GC method to confirm their purity.

Data Presentation

Table 1: Physical Properties of Selected C9H18 Isomers

IsomerIUPAC NameBoiling Point (°C)
This compound(E)-3,5,5-trimethylhex-2-eneData not readily available
2,3,5-Trimethyl-2-hexene2,3,5-trimethylhex-2-ene125

Note: A comprehensive list of boiling points for all potential isomers is difficult to compile. The separation strategy should be guided by analytical GC data of the specific mixture.

Table 2: Example GC Parameters for Isomer Analysis

ParameterValue
Column: Capillary column with a non-polar or mid-polarity stationary phase (e.g., DB-5, HP-5ms)
Column Dimensions: 30 m length x 0.25 mm I.D. x 0.25 µm film thickness
Carrier Gas: Helium or Hydrogen
Inlet Temperature: 250 °C
Oven Program: Initial temp: 50 °C (hold 2 min), ramp at 5 °C/min to 150 °C
Detector: Flame Ionization Detector (FID) at 280 °C

Visualizations

Experimental_Workflow cluster_start Initial Analysis cluster_purification Purification Method cluster_analysis Purity Verification Impure Sample Impure Sample Analytical GC Analytical GC Impure Sample->Analytical GC Inject Fractional Distillation Fractional Distillation Analytical GC->Fractional Distillation Guide Separation Preparative GC Preparative GC Analytical GC->Preparative GC Guide Separation Collected Fractions Collected Fractions Fractional Distillation->Collected Fractions Preparative GC->Collected Fractions Final Analytical GC Final Analytical GC Collected Fractions->Final Analytical GC Inject Pure Product Pure Product Final Analytical GC->Pure Product

Caption: Workflow for the purification and analysis of this compound.

Troubleshooting_Logic cluster_distillation Fractional Distillation Troubleshooting cluster_gc Preparative GC Troubleshooting Poor Separation Poor Separation Fractional Distillation Fractional Distillation Poor Separation->Fractional Distillation Method Preparative GC Preparative GC Poor Separation->Preparative GC Method Increase Column Efficiency Increase Column Efficiency Fractional Distillation->Increase Column Efficiency Adjust Reflux Ratio Adjust Reflux Ratio Fractional Distillation->Adjust Reflux Ratio Reduce Boil-up Rate Reduce Boil-up Rate Fractional Distillation->Reduce Boil-up Rate Change GC Column Change GC Column Preparative GC->Change GC Column Optimize Temp Program Optimize Temp Program Preparative GC->Optimize Temp Program Adjust Flow Rate Adjust Flow Rate Preparative GC->Adjust Flow Rate

Caption: Troubleshooting logic for common separation issues.

References

Preventing oxidative degradation of 3,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,5,5-Trimethyl-2-hexene

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound. Below you will find frequently asked questions and troubleshooting guides to help prevent its oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What is oxidative degradation and why is this compound susceptible to it?

A1: Oxidative degradation is a chemical process where a substance reacts with oxygen, leading to the formation of undesirable byproducts. This compound is an unsaturated hydrocarbon, meaning it contains a carbon-carbon double bond (C=C). This double bond is an electron-rich site, making it susceptible to attack by oxygen, particularly through a free-radical chain reaction known as autoxidation.[1] This process is often initiated by factors like light, heat, or the presence of metal ion impurities.

Q2: What are the typical signs of oxidative degradation in my this compound sample?

A2: The initial products of autoxidation are hydroperoxides, which are unstable and can further decompose into a variety of oxygenated compounds, including aldehydes, ketones, and alcohols. Visually, you might observe a slight yellowing of the sample or an increase in viscosity. Analytically, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) will reveal new impurity peaks that were not present in the fresh sample. A simple wet chemical test can also be used to detect the presence of peroxides.

Q3: How can I prevent the oxidative degradation of this compound?

A3: Prevention strategies focus on minimizing exposure to oxygen and initiators of oxidation. The most effective methods are:

  • Inert Atmosphere Storage: Store the compound under an inert gas like nitrogen or argon to displace oxygen.

  • Low-Temperature Storage: Keep the material in a cool, dark place. Refrigeration or freezing significantly slows down the rate of oxidation.[2]

  • Use of Antioxidants: Add a small amount of a suitable antioxidant to the compound. Antioxidants are molecules that inhibit oxidation by scavenging free radicals or decomposing peroxides.[3][4]

Q4: What type of antioxidant is most effective for a non-polar compound like this compound?

A4: For non-polar hydrocarbons, radical-scavenging antioxidants are highly effective. These are typically phenolic compounds or aromatic amines.[3][5] Common examples include:

  • Butylated Hydroxytoluene (BHT)

  • Butylated Hydroxyanisole (BHA)

  • Propyl Gallate (PG)

  • α-Tocopherol (Vitamin E)

These molecules work by donating a hydrogen atom to the reactive peroxy radicals, which neutralizes them and terminates the oxidative chain reaction.[3]

Troubleshooting Guide

Q: I am observing new peaks in my GC-MS analysis of a stored sample. What could be the cause?

A: The appearance of new peaks, particularly those corresponding to molecules with higher polarity or oxygen atoms, is a strong indicator of oxidative degradation.

  • Confirm Identity: Use the mass spectra to identify the impurities. Common degradation products include ketones and aldehydes formed from the cleavage of the double bond.[6][7]

  • Check Storage Conditions: Was the sample stored under an inert atmosphere? Was it protected from light? Was the storage temperature appropriate? Any lapse in these conditions can lead to oxidation.

  • Test for Peroxides: Perform a qualitative or quantitative test for peroxides. A positive result confirms that autoxidation has occurred.

Q: My sample of this compound has developed a yellow tint. Is it still usable?

A: A color change often indicates the formation of degradation products, which can act as catalysts for further degradation.

  • Assess Purity: Quantify the level of impurities using a suitable analytical method like GC-FID.

  • Evaluate Impact: Determine if the level and nature of the impurities will interfere with your downstream application. For some sensitive experiments, the material may no longer be suitable.

  • Consider Purification: If the degradation is minor, you may be able to repurify the material (e.g., by distillation), but this is often impractical. The best course of action is to discard the degraded sample and implement stricter storage protocols for new material.

Q: I added an antioxidant, but my sample still shows signs of degradation. What went wrong?

A: This situation can arise from several factors:

  • Incorrect Antioxidant Concentration: The antioxidant may have been added at too low a concentration to be effective. Typical treat rates for phenolic antioxidants are in the range of 20 - 200 mg/kg (ppm).[4]

  • Antioxidant Depletion: The antioxidant was consumed over time neutralizing radicals. If the sample was stored for a very long period or under harsh conditions (e.g., constant exposure to air), the antioxidant may have been fully depleted.

  • Uneven Mixing: Ensure the antioxidant is completely dissolved and homogeneously mixed throughout the bulk liquid.

  • Pro-oxidant Effect: In some rare cases and at very high concentrations, certain antioxidants can exhibit pro-oxidant behavior.[8] Ensure you are using the recommended concentration.

Visualizations

Autoxidation Free-Radical Mechanism

The primary pathway for the oxidative degradation of this compound is autoxidation, which proceeds via a free-radical chain reaction. The process is divided into three key stages: initiation, propagation, and termination.

Autoxidation_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation (Chain Reaction) cluster_Termination Termination Initiator Initiator (Heat, Light) RH Alkene (RH) Initiator->RH H• abstraction R_rad Alkyl Radical (R•) RH->R_rad R_rad_prop Alkyl Radical (R•) R_rad->R_rad_prop Chain Propagation O2 Oxygen (O2) ROO_rad Peroxy Radical (ROO•) O2->ROO_rad RH_prop Alkene (RH) ROO_rad->RH_prop + RH ROOH Hydroperoxide (ROOH) RH_prop->ROOH - R• R_rad_prop->O2 + O2 R_rad_term R• R_rad_prop->R_rad_term Chain Termination ROO_rad_term ROO• R_rad_term->ROO_rad_term + ROO• or R• NonRadical Stable Products ROO_rad_term->NonRadical

Caption: Free-radical autoxidation mechanism showing initiation, propagation, and termination steps.

Troubleshooting Workflow for Sample Degradation

This decision tree provides a logical workflow for diagnosing and addressing the suspected oxidative degradation of this compound.

Troubleshooting_Workflow start Degradation Suspected? (e.g., new GC peaks, color change) check_storage Review Storage Conditions start->check_storage is_inert Stored under Inert Gas? check_storage->is_inert is_cold Stored Cold & Dark? is_inert->is_cold Yes action_inert ACTION: Purge with N2/Ar before sealing. Use septa-sealed vials. is_inert->action_inert No used_antioxidant Antioxidant Used? is_cold->used_antioxidant Yes action_cold ACTION: Store in refrigerator or freezer, away from light sources. is_cold->action_cold No check_conc Verify Antioxidant Concentration & Mixing used_antioxidant->check_conc Yes action_add_antioxidant ACTION: Add appropriate antioxidant (e.g., BHT at 100 ppm). used_antioxidant->action_add_antioxidant No action_reassess ACTION: Re-evaluate antioxidant choice and concentration for the matrix. check_conc->action_reassess action_inert->is_cold action_cold->used_antioxidant end_node Implement Corrective Actions for Future Storage action_add_antioxidant->end_node action_reassess->end_node

Caption: A decision tree for troubleshooting the oxidative degradation of chemical samples.

Quantitative Data

AntioxidantTypical Concentration (ppm)Test Method% Increase in Stability (Induction Period)
Butylated Hydroxytoluene (BHT)100 - 250Rancimat / PDSC200 - 500%
Butylated Hydroxyanisole (BHA)100 - 250Rancimat / PDSC200 - 450%
Propyl Gallate (PG)50 - 200Oxygen Pressure Vessel> 600%[8]
α-Tocopherol (Vitamin E)200 - 1000Oxygen Onset Temp.50 - 150%[8]

Note: PDSC = Pressure Differential Scanning Calorimetry. Effectiveness can vary significantly based on the substrate, temperature, and presence of other compounds.

Experimental Protocols

Protocol: Determination of Peroxide Value (PV) by Iodometric Titration

This method determines the concentration of peroxides and hydroperoxides formed during the initial stages of oxidation.

Objective: To quantify the extent of initial oxidative degradation in a sample of this compound.

Materials:

  • Sample of this compound

  • Acetic acid, glacial

  • Chloroform (B151607) or suitable non-polar solvent

  • Saturated potassium iodide (KI) solution (freshly prepared)

  • Standardized 0.01 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • 1% Starch indicator solution

  • 250 mL Erlenmeyer flask with stopper

  • Burette (10 mL or 25 mL)

  • Pipettes and graduated cylinders

Procedure:

  • Sample Preparation: Accurately weigh approximately 5.0 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Solvent Addition: Add 30 mL of a 3:2 (v/v) mixture of glacial acetic acid and chloroform to the flask. Swirl to dissolve the sample completely.

  • KI Addition: Using a pipette, add 0.5 mL of saturated potassium iodide solution. Stopper the flask immediately.

  • Incubation: Swirl the flask for exactly one minute, then store it in a dark place for 5 minutes at room temperature. The KI reacts with peroxides to liberate iodine (I₂), which typically turns the solution yellow or brown.

    • Reaction: ROOH + 2I⁻ + 2H⁺ → ROH + I₂ + H₂O

  • Dilution: After incubation, add 30 mL of deionized water to the flask and mix.

  • Titration: Immediately begin titrating the liberated iodine with the standardized 0.01 N sodium thiosulfate solution. Swirl the flask continuously. The brown/yellow color will fade.

    • Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

  • Endpoint Determination: When the solution becomes a pale, straw-yellow color, add 1-2 mL of the 1% starch indicator solution. The solution will turn a dark blue-black color.

  • Continue the titration dropwise, with constant swirling, until the blue color completely disappears. This is the endpoint.

  • Blank Determination: Repeat the entire procedure (steps 2-8) without adding the sample. This is the blank titration.

Calculation:

The Peroxide Value (PV) is expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg).

PV (meq/kg) = [(S - B) * N * 1000] / W

Where:

  • S = Volume of Na₂S₂O₃ solution used for the sample titration (mL)

  • B = Volume of Na₂S₂O₃ solution used for the blank titration (mL)

  • N = Normality of the Na₂S₂O₃ solution (eq/L)

  • W = Weight of the sample (g)

A higher PV indicates a greater extent of oxidative degradation. For fresh, high-purity material, the PV should be very close to zero.

References

Resolving co-eluting peaks in gas chromatography of trimethylhexenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the gas chromatography (GC) analysis of trimethylhexene isomers.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution and how can I confirm it is happening with my trimethylhexene isomers?

A1: Peak co-elution occurs when two or more compounds elute from the GC column at the same time, resulting in a single, often distorted, chromatographic peak.[1] This compromises both qualitative and quantitative analysis.[2] Since trimethylhexene isomers can have very similar boiling points and structures, co-elution is a common challenge.

You can confirm co-elution through several methods:

  • Peak Shape Analysis : Look for asymmetrical peaks. While a perfectly symmetrical peak could still be multiple co-eluting compounds, signs like a peak shoulder (a discontinuity) or a broader-than-expected peak are strong indicators of co-elution.[2]

  • Mass Spectrometry (MS) Analysis : If you are using a GC-MS system, you can verify co-elution by examining the mass spectra across the peak's profile.[1] By taking spectra from the beginning, apex, and end of the peak, you can check for inconsistencies. If the spectra differ, it confirms that multiple compounds are present.[1]

  • Use of High-Resolution Columns : Employing a high-efficiency capillary column can often resolve isomers that co-elute on a standard column.[3]

Q2: Which GC parameters should I adjust first to resolve co-eluting trimethylhexene peaks?

A2: Always start with the simplest and fastest adjustments before moving to more time-consuming changes like switching the column.[1]

  • Optimize the GC Oven Temperature Program : This is often the easiest and most impactful parameter to adjust.[1] Lowering the initial temperature and using a slower temperature ramp rate (e.g., 2-5°C/min) increases the interaction time of the isomers with the stationary phase, which can significantly improve separation.[4][5]

  • Adjust Carrier Gas Flow Rate : Optimizing the linear velocity of the carrier gas (Helium or Hydrogen) can enhance peak sharpness and efficiency.[6] While it may seem counterintuitive, increasing the flow rate can sometimes lead to narrower peaks and better resolution.[6] However, it is best to determine the optimal flow rate for your specific column dimensions.[4]

Q3: What type of GC column (stationary phase) is most effective for separating trimethylhexene isomers?

A3: The choice of stationary phase is critical as it governs the selectivity of the separation.[7] Since trimethylhexenes are non-polar hydrocarbons, the separation relies on subtle differences in dispersion forces and molecular shape.

  • Non-Polar Phases : A good starting point is a non-polar column, such as one with a 5% phenyl / 95% dimethylpolysiloxane phase (e.g., DB-5, TG-5MS).[7] These columns separate compounds primarily by boiling point, but the phenyl groups can provide some shape selectivity.

  • Intermediate Polarity and Specialized Phases : If non-polar columns are insufficient, a column with a different selectivity is needed.

    • Wax Columns (e.g., Carbowax/PEG) : These polar phases can offer unique selectivity for alkenes and may resolve positional or cis/trans isomers that co-elute on non-polar columns.[8]

    • Liquid Crystalline Phases : For very difficult separations of positional and geometric isomers, highly selective liquid crystalline stationary phases can provide excellent resolution based on the molecule's geometric shape.[3]

Q4: Can changing the column dimensions improve the separation of my isomers?

A4: Yes, column dimensions play a crucial role in efficiency and resolution.[9]

  • Increase Column Length : A longer column increases the number of theoretical plates, which generally improves resolution, but it will also lead to longer analysis times and higher backpressure.[5][10]

  • Decrease Internal Diameter (ID) : Narrow-bore columns (e.g., 0.18 mm or 0.25 mm ID) provide higher efficiency and can significantly improve the resolution of closely eluting peaks.[10]

  • Decrease Film Thickness : A thinner stationary phase film can reduce peak broadening and increase efficiency, leading to better resolution, especially for semi-volatile compounds.[9]

Troubleshooting Guides

Problem: Poor resolution or complete co-elution of trimethylhexene isomer peaks.

This guide provides a systematic workflow to diagnose and resolve the issue.

G start Poor Resolution or Co-elution Observed confirm 1. Confirm Co-elution start->confirm peak_shape Check Peak Shape (Shoulders, Tailing) confirm->peak_shape Visual Inspection ms_scan Examine Mass Spectra Across the Peak confirm->ms_scan GC-MS Data optimize_method 2. Optimize GC Method (Easiest First) peak_shape->optimize_method ms_scan->optimize_method temp_program Adjust Oven Temperature Program (Slower Ramp Rate) optimize_method->temp_program flow_rate Optimize Carrier Gas Flow Rate temp_program->flow_rate If still co-eluting resolved Peaks Resolved temp_program->resolved If successful change_hardware 3. Modify Hardware/Column flow_rate->change_hardware If still co-eluting flow_rate->resolved If successful change_column Change Stationary Phase (e.g., Wax or Liquid Crystal) change_hardware->change_column column_dims Use Longer / Narrower ID Column change_column->column_dims For higher efficiency change_column->resolved If successful column_dims->resolved If successful

Caption: Troubleshooting workflow for resolving co-eluting GC peaks.

Experimental Protocols

Protocol 1: Systematic Approach to Resolving Co-eluting Peaks
  • Confirm Co-elution :

    • Visually inspect the chromatogram for peak shoulders, tailing, or fronting, which can indicate multiple underlying peaks.[2]

    • If using GC-MS, acquire mass spectra at multiple points across the peak (the upslope, apex, and downslope). Overlay the spectra to check for any differences that would confirm the presence of more than one compound.[1]

  • Optimize Oven Temperature Program :

    • Decrease the initial oven temperature to be well below the boiling point of the trimethylhexenes.

    • Reduce the temperature ramp rate. If your current rate is 10°C/min, try reducing it to 5°C/min or even 2°C/min.[5] This is particularly effective for early eluting peaks.[4]

    • You can also add a short isothermal hold (1-2 minutes) at a temperature about 20-30°C below the elution temperature of the co-eluting pair to improve separation.[6]

  • Optimize Carrier Gas Flow Rate :

    • Determine the optimal flow rate for your column's internal diameter and carrier gas type (Helium or Hydrogen). This information is often available from the column manufacturer.

    • Adjust the flow rate and inject a standard to observe the effect on resolution. A flow rate that is too low or too high can decrease efficiency and worsen the separation.[4]

  • Change the GC Column :

    • If method optimization on your current column fails, a column with a different stationary phase chemistry is required to alter selectivity.[5]

    • For non-polar trimethylhexenes, switching from a standard non-polar phase (like a 5% phenyl) to a more polar phase (like a wax column) can introduce different separation mechanisms (e.g., dipole interactions) and resolve the isomers.[8]

    • For the highest level of isomeric separation, consider highly selective phases such as liquid crystalline columns.[3]

Data Presentation

Table 1: Recommended GC Parameters for Trimethylhexene Isomer Analysis

This table provides suggested starting parameters for method development. The values are synthesized from general best practices for separating hydrocarbon isomers.[6][7][8]

ParameterRecommended SettingRationale
GC Column Option A (Non-polar): 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30-60 m x 0.25 mm ID, 0.25 µm filmGood general-purpose column for hydrocarbon separation, separates primarily by boiling point.[7]
Option B (Polar): Polyethylene Glycol (e.g., DB-WAX), 30 m x 0.25 mm ID, 0.25 µm filmOffers different selectivity based on polarity and may resolve isomers with very close boiling points.[8]
Carrier Gas Helium or HydrogenInert gases that provide good efficiency. Hydrogen allows for faster analysis.[7]
Flow Rate 1.0 - 1.5 mL/min (Constant Flow)Optimal range for efficiency with a 0.25 mm ID column.[7]
Injector Temp. 250°CEnsures complete and rapid vaporization of the sample.[7]
Injection Mode Split (e.g., 50:1 to 100:1 ratio)Prevents column overloading and ensures sharp peaks, which is critical for resolving close isomers.[7]
Oven Program Initial: 40°C, hold for 2 minRamp: 2-5°C/min to 200°CA low starting temperature and slow ramp rate are crucial for enhancing the separation of volatile isomers.[5]
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides robust quantification, while MS offers definitive identification and confirmation of co-elution.[7]

Visualization of Separation Principles

The separation of trimethylhexene isomers is governed by the subtle interplay between the analytes and the stationary phase.

G cluster_isomers Trimethylhexene Isomers cluster_column GC Column Factors isomer1 Positional Isomer A (e.g., 2,3,3-trimethyl-1-hexene) sp_selectivity Stationary Phase Selectivity (α) isomer1->sp_selectivity Interacts with isomer2 Positional Isomer B (e.g., 2,3,4-trimethyl-2-hexene) isomer2->sp_selectivity Interacts with isomer3 Geometric Isomer (cis/trans) isomer3->sp_selectivity Interacts with nonpolar_phase Non-Polar Phase (e.g., DB-5) Separates by boiling point & weak shape selectivity sp_selectivity->nonpolar_phase polar_phase Polar Phase (e.g., WAX) Introduces dipole interactions, alters elution order sp_selectivity->polar_phase resolution Peak Resolution sp_selectivity->resolution efficiency Column Efficiency (N) length Column Length efficiency->length id Internal Diameter efficiency->id efficiency->resolution

Caption: Factors influencing the GC separation of trimethylhexene isomers.

References

Technical Support Center: Improving Separation Efficiency of Close-Boiling Point C9 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for C9 isomer separation. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of close-boiling C9 aromatic hydrocarbons.

Frequently Asked Questions (FAQs)

Q1: Why is separating C9 aromatic isomers so challenging?

A1: C9 aromatic isomers, such as pseudocumene (1,2,4-trimethylbenzene), mesitylene (B46885) (1,3,5-trimethylbenzene), and hemimellitene (1,2,3-trimethylbenzene), possess very similar molecular structures and weights. This results in extremely close boiling points, often differing by only a few degrees Celsius, which makes conventional fractional distillation highly inefficient and economically impractical.[1] Effective separation requires advanced techniques that exploit more subtle differences in their physical or chemical properties.

Q2: What are the primary methods for separating close-boiling C9 isomers?

A2: The most common and effective methods are:

  • Extractive Distillation: This is a widely used industrial technique that involves introducing a high-boiling point solvent to the mixture. The solvent selectively alters the relative volatility of the isomers, making them easier to separate by distillation.[1][2]

  • Adsorption: This method uses porous materials (adsorbents) like zeolites (molecular sieves) or metal-organic frameworks (MOFs) that selectively adsorb certain isomers based on their size and shape.[3][4] Simulated moving bed (SMB) chromatography is a commercial application of this principle.[5]

  • Crystallization: Techniques like stripping crystallization or distillative freezing can be used. These processes operate near the triple point of the components, where the liquid mixture is simultaneously vaporized and crystallized, allowing for the separation of pure solid crystals.[6]

Q3: How does extractive distillation work to separate isomers with nearly identical boiling points?

A3: Extractive distillation works by introducing a non-volatile solvent into the distillation column. This solvent interacts differently with each isomer due to subtle differences in their polarity or structure. These interactions change the activity coefficients of the isomers, which in turn alters their effective vapor pressures (volatility). One isomer becomes significantly more volatile relative to the others in the presence of the solvent, allowing for a clean separation that would be impossible otherwise.[1]

Q4: How do I choose the right solvent for extractive distillation?

A4: The ideal solvent should have a high boiling point, be thermally stable, and most importantly, exhibit high selectivity towards one of the C9 isomers. The choice depends on the specific isomers you are trying to separate. For example, polyalkyl esters of aromatic polycarboxylic acids have been shown to be effective for separating mesitylene and o-ethyltoluene.[1] The key is to select a solvent that maximizes the difference in volatility between the target components.

Q5: What analytical methods are used to verify the purity of the separated C9 isomer fractions?

A5: Capillary gas chromatography (GC) is the most common and effective method for analyzing the composition and purity of C9 isomer mixtures.[7][8] Using a column with an appropriate stationary phase allows for the separation and quantification of each isomer, even those with very similar retention times.[9][10] Mass spectrometry (MS) is often coupled with GC (GC-MS) for definitive identification of the isomers.[11]

Quantitative Data Summary

The following tables provide key quantitative data for common C9 aromatic isomers and typical separation parameters.

Table 1: Physical Properties of Common C9 Aromatic Isomers

IsomerOther NameBoiling Point (°C)Boiling Point (°F)
CumeneIsopropylbenzene152 °C[12]306 °F[12]
o-Ethyltoluene1-Ethyl-2-methylbenzene165.1 °C329.3 °F[1]
m-Ethyltoluene1-Ethyl-3-methylbenzene161.3 °C322.4 °F[1]
p-Ethyltoluene1-Ethyl-4-methylbenzene162.0 °C323.6 °F[1]
1,2,3-TrimethylbenzeneHemimellitene176.1 °C349.0 °F
1,2,4-Trimethylbenzene (B165218)Pseudocumene169-171 °C[13]336-340 °F[13]
1,3,5-TrimethylbenzeneMesitylene164.7 °C328.5 °F[1]

Table 2: Typical Operating Parameters for Extractive Distillation

ParameterTypical RangePurpose
Solvent-to-Hydrocarbon Ratio (Volume)1:3 to 10:1[1]To ensure sufficient solvent is present to alter the volatility of the isomers effectively.
Operating TemperatureVaries by solvent and pressureMust be below the decomposition temperature of the solvent and isomers.
Operating Pressure0.1 to 2.2 MPa (atm to 300 psig)Influences boiling points and can be adjusted to optimize separation.

Troubleshooting Guides

Guide 1: Extractive Distillation

Q: My product purity is low, and the separation is not effective. What should I check? A: Poor separation efficiency is a common issue. Systematically check the following:

  • Solvent-to-Feed Ratio: An incorrect ratio is a primary cause of poor performance. If the ratio is too low, the solvent's effect on relative volatility will be insufficient. Gradually increase the solvent flow rate and monitor the overhead and bottoms product composition. Ratios can range from 1:3 to 10:1.[1]

  • Column Temperature Profile: Ensure the temperature gradient in the column is stable and correct for the specific solvent system. Incorrect temperatures can reduce solvent selectivity.

  • Solvent Purity: Contaminants in the recycled solvent can significantly decrease its selectivity. Analyze the solvent for degradation products or accumulated impurities.

  • Feed Composition: Unexpected impurities in the C9 feed stream can interfere with the solvent's action. Analyze the feed to ensure its composition is as expected.

Q: I am observing significant solvent loss in the overhead product (raffinate). How can this be minimized? A: Solvent loss is costly and can contaminate the product.

  • Check the Solvent Recovery Section: Most extractive distillation systems have a subsequent column or section to strip the solvent from the overhead product. Ensure this section is operating correctly.

  • Condenser Temperature: The overhead condenser temperature may be too high, preventing the complete condensation of the solvent vapors. Check the coolant flow and temperature.

  • Entrainment: High vapor velocities in the column can physically carry droplets of the non-volatile solvent overhead (entrainment). Consider reducing the column throughput (heat input) to see if this resolves the issue.

Guide 2: Adsorptive Separation

Q: The adsorbent is failing to separate the isomers (early breakthrough). What is the cause? A: Early breakthrough of the less-adsorbed isomer indicates a problem with the adsorption process.

  • Adsorbent Activation: Most adsorbents, especially molecular sieves, must be fully activated (typically by heating under vacuum or inert gas flow) to remove water and other adsorbed species. Incomplete activation drastically reduces adsorptive capacity.

  • Feed Purity: The presence of highly polar impurities, particularly water, in the feed stream will preferentially adsorb to the active sites, poisoning the adsorbent and preventing the target isomers from binding. Ensure the feed is thoroughly dried.

  • Flow Rate and Channeling: The feed flow rate may be too high, not allowing enough residence time for equilibrium to be reached. Additionally, improper packing of the adsorbent bed can lead to "channeling," where the feed bypasses most of the adsorbent. Repack the column if channeling is suspected.

Q: The capacity of my adsorbent seems low, requiring frequent regeneration. How can I improve this? A: Low working capacity reduces process efficiency.

  • Optimize Temperature and Pressure: Adsorption is an equilibrium process sensitive to temperature and pressure. Investigate the effect of adjusting these parameters. Often, lower temperatures favor adsorption.

  • Select a Better Adsorbent: The chosen adsorbent may not have a high enough selectivity or capacity for your specific C9 isomer mixture. Consult literature for adsorbents known to be effective for your target compounds, such as specific types of zeolites or MOFs.[3][4]

  • Regeneration Cycle: Ensure the regeneration process is complete. Incomplete regeneration leaves residual molecules on the adsorbent, reducing the available capacity for the next cycle.

Experimental Protocols

Protocol 1: Laboratory-Scale Extractive Distillation

Objective: To separate a 50/50 mixture of 1,2,4-trimethylbenzene and 1,3,5-trimethylbenzene.

Materials:

  • C9 isomer mixture (feed)

  • Extractive solvent (e.g., N-Methyl-2-pyrrolidone or Sulfolane)

  • Distillation apparatus with a packed column (e.g., Vigreux or Raschig rings), heating mantle, condenser, and collection flasks.

  • Gas chromatograph for analysis.

Methodology:

  • Assemble the distillation apparatus. The setup should include a feed port, a solvent inlet above the feed port, a heated reboiler, a packed distillation column, a condenser, and separate collection flasks for the overhead product (raffinate) and bottoms product (extract).

  • Charge the reboiler with an initial amount of the selected solvent.

  • Heat the reboiler to bring the solvent to its boiling point under the desired operating pressure (e.g., atmospheric).

  • Once the column reaches thermal equilibrium, begin introducing the C9 isomer feed mixture at a constant rate into the middle of the column.

  • Simultaneously, introduce the preheated solvent at a constant rate near the top of the column. A typical starting point is a solvent-to-feed volume ratio of 4:1.

  • Control the heat input to the reboiler to maintain a steady distillation rate. The more volatile isomer (1,3,5-trimethylbenzene in this case) will move up the column and be collected as the overhead distillate.

  • The less volatile isomer (1,2,4-trimethylbenzene) will be carried down the column with the solvent and collected as the bottoms product.

  • Collect samples of the overhead and bottoms streams periodically and analyze them by GC to determine the composition and assess the separation efficiency.

  • Adjust the solvent-to-feed ratio and reboiler heat input to optimize purity.

Protocol 2: Analysis of C9 Isomer Fractions by Gas Chromatography (GC)

Objective: To quantify the composition of a C9 isomer sample.

Methodology:

  • Instrument Setup: Use a GC equipped with a Flame Ionization Detector (FID) and a capillary column suitable for aromatic hydrocarbon separation (e.g., a DB-5 or similar nonpolar to mid-polarity column).

  • Operating Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: Start at 40°C, hold for 1 minute, then ramp up to 160°C at a rate of 10°C/min.[10] This program should be sufficient to resolve the common C9 isomers.

  • Sample Preparation: Dilute the C9 isomer sample in a suitable solvent (e.g., hexane (B92381) or pentane) to a concentration appropriate for the detector (e.g., ~1000 ppm).

  • Injection: Inject 1 µL of the prepared sample into the GC.

  • Data Analysis: Identify the peaks corresponding to each isomer based on their retention times, which should be determined beforehand using pure standards. Integrate the area of each peak. The percentage composition can be calculated by dividing the area of an individual peak by the total area of all peaks.

Visualizations

G Diagram 1: Decision Workflow for C9 Isomer Separation start C9 Isomer Mixture check_bp Significant Difference in Boiling Points (>10°C)? start->check_bp check_mp Significant Difference in Melting Points? check_bp->check_mp No frac_dist Fractional Distillation (Superfractionation) check_bp->frac_dist Yes check_polarity Difference in Polarity/ Shape for Interaction? check_mp->check_polarity No cryst Melt or Stripping Crystallization check_mp->cryst Yes adsorp Adsorption (e.g., Zeolites, MOFs) check_polarity->adsorp Yes (Shape/Size) ext_dist Extractive Distillation check_polarity->ext_dist Yes (Polarity)

Caption: Decision workflow for selecting a C9 isomer separation technique.

G Diagram 2: Principle of Extractive Distillation cluster_column Distillation Column Top Top (Cooler) Mid Bottom Bottom (Hotter) Raffinate Raffinate Out Enriched in Isomer A (●) (More Volatile) Mid:w->Raffinate:e Extract Extract Out Enriched in Isomer B (■) Solvent (S) Bottom->Extract Feed Feed In Isomer A (●) Isomer B (■) Feed->Mid Solvent Solvent In (S) High Boiling Point Solvent->Top Interaction Solvent (S) interacts more strongly with Isomer B (■), reducing its volatility.

Caption: How a solvent alters relative volatility in extractive distillation.

G Diagram 3: Troubleshooting Poor GC Peak Resolution start Poor Peak Resolution/ Co-elution Observed check_temp Is Oven Temp. Program Optimal? start->check_temp check_flow Is Carrier Gas Flow Rate Correct? check_temp->check_flow Yes adjust_temp Action: Lower initial temp or reduce ramp rate. check_temp->adjust_temp No check_col Is Column Choice Appropriate? check_flow->check_col Yes adjust_flow Action: Optimize flow rate (e.g., Van Deemter plot). check_flow->adjust_flow No change_col Action: Use a longer column or a different stationary phase. check_col->change_col No success Resolution Improved adjust_temp->success adjust_flow->success change_col->success

Caption: Logical workflow for troubleshooting GC analysis of C9 isomers.

References

Minimizing side-product formation in Grignard synthesis of tertiary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side-product formation in the Grignard synthesis of tertiary alcohols.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products in the Grignard synthesis of tertiary alcohols from ketones?

A1: The primary side-products are typically the result of enolization and reduction of the ketone starting material.[1] Enolization occurs when the Grignard reagent, acting as a base, removes an acidic alpha-proton from the ketone, leading to the recovery of the starting ketone after acidic workup.[1] Reduction happens when a Grignard reagent with a β-hydrogen transfers a hydride to the carbonyl carbon, resulting in a secondary alcohol.[1] Another common side-product, especially during the formation of the Grignard reagent itself, is the Wurtz coupling product, where the organohalide couples with the Grignard reagent.[2][3]

Q2: My Grignard reaction with a sterically hindered ketone is giving a low yield of the desired tertiary alcohol and a significant amount of recovered starting material. What is the likely cause and how can I fix it?

A2: The most probable cause is enolization of the ketone, which is common with sterically hindered ketones.[1] The Grignard reagent is acting as a base instead of a nucleophile. To favor the desired nucleophilic addition, you can:

  • Lower the reaction temperature: Performing the reaction at low temperatures, such as -78°C, can suppress enolization.[4][5]

  • Use a less basic Grignard reagent: If possible, switch to a Grignard reagent with less steric bulk.

  • Employ a Lewis acid additive: The addition of anhydrous cerium(III) chloride (CeCl₃) can significantly enhance the nucleophilicity of the Grignard reagent and suppress enolization, leading to higher yields of the tertiary alcohol.[6][7][8]

Q3: I am observing the formation of a secondary alcohol instead of the expected tertiary alcohol. What is causing this reduction?

A3: This is a reduction side-reaction, which is more prevalent when using bulky Grignard reagents that have β-hydrogens (e.g., isopropylmagnesium bromide) and sterically hindered ketones.[1] The Grignard reagent transfers a hydride to the ketone's carbonyl group. To minimize this:

  • Use a Grignard reagent without β-hydrogens: If your synthesis allows, use a Grignard reagent like methylmagnesium bromide or phenylmagnesium bromide.

  • Lower the reaction temperature: Colder reaction conditions can disfavor the transition state for hydride transfer.[9]

  • Use an organocerium reagent: Transmetalation of the Grignard reagent with anhydrous CeCl₃ generates an organocerium reagent that is less prone to reduction.[6]

Q4: How do I prepare anhydrous cerium(III) chloride for my reaction?

A4: It is crucial to use strictly anhydrous CeCl₃, as even small amounts of water can deactivate it.[9] You can prepare it by heating cerium(III) chloride heptahydrate (CeCl₃·7H₂O) under vacuum. A typical procedure involves gradually heating the hydrated salt to 140-150°C under high vacuum for several hours.[7][9]

Q5: My Grignard reaction is difficult to initiate. What can I do?

A5: Difficulty in initiating a Grignard reaction is often due to a passivating layer of magnesium oxide on the magnesium turnings.[2] Here are some activation methods:

  • Mechanical activation: Gently crush the magnesium turnings with a glass rod in the reaction flask to expose a fresh surface.

  • Chemical activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no yield of tertiary alcohol, high recovery of starting ketone Enolization of the ketone by the Grignard reagent.1. Lower the reaction temperature to -78°C.[4][5]2. Add anhydrous CeCl₃ to the ketone before adding the Grignard reagent.[6][7][8]3. Use a less sterically hindered Grignard reagent if possible.
Formation of a secondary alcohol instead of a tertiary alcohol Reduction of the ketone by a bulky Grignard reagent containing β-hydrogens.1. Use a Grignard reagent without β-hydrogens (e.g., MeMgBr, PhMgBr).2. Lower the reaction temperature.[9]3. Transmetalate the Grignard reagent with anhydrous CeCl₃.[6]
Significant amount of Wurtz coupling product (R-R) observed High local concentration of the alkyl halide during Grignard formation; high reaction temperature.1. Add the alkyl halide slowly and dropwise to the magnesium suspension.[3]2. Maintain a low reaction temperature during Grignard reagent formation.[3]3. Use a larger volume of solvent to work under more dilute conditions.[3]
Reaction fails to initiate Passivated magnesium surface (MgO layer); presence of moisture.1. Activate magnesium turnings with iodine or 1,2-dibromoethane.[2]2. Ensure all glassware is flame-dried and the solvent is anhydrous.[10]

Quantitative Data on the Effect of Cerium(III) Chloride

The use of anhydrous cerium(III) chloride can dramatically improve the yield of the desired tertiary alcohol by suppressing enolization, especially with easily enolizable ketones.

Reactants Conditions Yield of Tertiary Alcohol Recovered Ketone Reference
α-Tetralone + n-ButyllithiumTHF, -78°C26%55%[9]
α-Tetralone + n-Butyllithium/CeCl₃THF, -78°C92-97%0%[9]
α-Tetralone + n-Butylmagnesium bromideTHF, 0°CModerate Yield-[9]
α-Tetralone + n-Butylmagnesium bromide/CeCl₃THF, 0°C90%0%[9]

Experimental Protocols

Protocol 1: Preparation of Anhydrous Cerium(III) Chloride

Objective: To prepare anhydrous CeCl₃ from CeCl₃·7H₂O for use in Grignard reactions.

Materials:

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Three-necked round-bottom flask

  • Oil bath

  • High vacuum pump

  • Schlenk line or argon/nitrogen inlet

Procedure:

  • Place powdered CeCl₃·7H₂O in a three-necked round-bottom flask equipped with a magnetic stir bar.[9]

  • Connect the flask to a high vacuum line with a cold trap.

  • Gradually heat the flask in an oil bath to 90-100°C under vacuum for 2 hours with intermittent shaking.[9]

  • Allow the flask to cool to room temperature under an inert atmosphere (argon or nitrogen).

  • Pulverize the resulting solid quickly in a mortar and pestle and return it to the flask.

  • Gradually heat the flask to 140-150°C under high vacuum and maintain for 2 hours with gentle stirring.[9]

  • Cool the flask to room temperature under an inert atmosphere. The fine white powder is anhydrous CeCl₃ and should be stored under inert gas.

Protocol 2: CeCl₃-Mediated Grignard Reaction with an Enolizable Ketone

Objective: To synthesize a tertiary alcohol from an enolizable ketone and a Grignard reagent, minimizing enolization.

Materials:

  • Anhydrous CeCl₃ (prepared as in Protocol 1)

  • Enolizable ketone (e.g., α-tetralone)

  • Grignard reagent (e.g., methylmagnesium iodide, 3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (argon or nitrogen)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous CeCl₃ (1.2 equivalents relative to the ketone).[7]

  • Add anhydrous THF via syringe and stir the resulting slurry vigorously for 1 hour at room temperature.[7]

  • Add a solution of the enolizable ketone (1.0 equivalent) in anhydrous THF to the CeCl₃ slurry via syringe. Stir the mixture for 30 minutes at room temperature.

  • Cool the reaction mixture to -40°C in a dry ice/acetonitrile bath.[7]

  • Slowly add the Grignard reagent (3.0 equivalents) dropwise to the cooled mixture, maintaining the temperature at -40°C.[7]

  • Stir the reaction mixture at -40°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.[7]

  • Quench the reaction by pouring the mixture into a beaker of crushed ice.

  • Dilute the mixture with diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and saturated aqueous NH₄Cl solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.

  • Purify the product by column chromatography or recrystallization as appropriate.

Visualizations

Grignard_Side_Reactions cluster_paths Reaction Pathways ketone Ketone (R-CO-R') addition Tertiary Alcohol (Desired Product) ketone->addition Nucleophilic Addition enolization Recovered Ketone (Side Product) ketone->enolization Enolization (Base) reduction Secondary Alcohol (Side Product) ketone->reduction Reduction (Hydride Transfer) grignard Grignard Reagent (R''MgX) grignard->addition grignard->enolization grignard->reduction

Caption: Competing reaction pathways in the Grignard synthesis of tertiary alcohols.

Troubleshooting_Workflow start Low Yield of Tertiary Alcohol check_sm High % of Recovered Starting Ketone? start->check_sm check_sec_alcohol Secondary Alcohol Detected? check_sm->check_sec_alcohol No enolization Likely Enolization check_sm->enolization Yes reduction Likely Reduction check_sec_alcohol->reduction Yes other_issues Check for other issues: - Reagent quality - Anhydrous conditions - Wurtz coupling check_sec_alcohol->other_issues No solution_enol 1. Lower Temperature (-78°C) 2. Add Anhydrous CeCl₃ enolization->solution_enol solution_reduction 1. Use Grignard w/o β-H 2. Lower Temperature 3. Use CeCl₃ reduction->solution_reduction

Caption: Troubleshooting workflow for low-yielding Grignard reactions.

References

Technical Support Center: Structural Elucidation of Highly Branched Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the structural elucidation of highly branched alkenes.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for structure determination, but the spectra of highly branched alkenes can be complex due to severe signal overlap and the presence of numerous quaternary centers.

Frequently Asked Questions (FAQs)

Q1: My 1H NMR spectrum has severe signal overlap in the aliphatic region, making it impossible to interpret coupling patterns. What should I do?

A1: Signal overlap is common with highly branched alkenes due to many chemically similar CH, CH₂, and CH₃ groups.[1] The first step is to use 2D NMR techniques to resolve the signals by spreading them into a second dimension.[2][3]

  • COSY (Correlation Spectroscopy): This experiment will reveal proton-proton (H-H) coupling networks, allowing you to trace the connectivity of spin systems even when the 1D signals are crowded.[4][5]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to the carbon it is directly attached to.[5][6] This is extremely useful for spreading out overlapping proton signals based on the chemical shifts of their attached carbons.[4]

  • Change Solvent or Temperature: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) can alter the chemical shifts and may resolve the overlap.[7] Similarly, changing the acquisition temperature can sometimes improve resolution.[7]

Q2: I am struggling to assign the quaternary carbons of the alkene and surrounding branched centers. Which experiment is best for this?

A2: Quaternary carbons do not have attached protons and will not appear in an HSQC or DEPT-135 spectrum. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the definitive tool for this task.[8][9] HMBC shows correlations between protons and carbons that are two or three bonds away (2JCH and 3JCH).[5][6][8] By observing correlations from known protons to a quaternary carbon, you can unambiguously assign its position.[9][10]

Q3: How can I determine the E/Z stereochemistry of a tri- or tetrasubstituted double bond?

A3: For tetrasubstituted alkenes where vicinal coupling constants (3JHH) are absent, the Nuclear Overhauser Effect (NOE) is the most powerful method. The NOESY (Nuclear Overhauser Effect Spectroscopy) experiment detects protons that are close in space (typically < 5 Å).[4][5] An NOE correlation between substituents on opposite sides of the double bond will confirm the Z-isomer, while the absence of this correlation and the presence of NOEs between substituents on the same side would suggest the E-isomer.[11] In some specific cases of symmetrical tetrasubstituted alkenes, observing 13C satellite signals in the 1H NMR can reveal long-range coupling constants (e.g., 5JHH) that differ for E and Z isomers.[12]

Troubleshooting Guide: A Workflow for Complex NMR Analysis

If initial 1D NMR spectra are uninterpretable, follow this experimental workflow.

NMR_Workflow start Complex 1H NMR (Signal Overlap) cosy Run 1H-1H COSY start->cosy Resolve Overlap hsqc Run 1H-13C HSQC start->hsqc Disperse Signals define_spins Define Spin Systems (H-H Connectivity) cosy->define_spins hmbc Run 1H-13C HMBC define_spins->hmbc assign_ch Assign Direct H-C Correlations hsqc->assign_ch assign_ch->hmbc connect_frags Connect Fragments & Assign Quaternary Cs hmbc->connect_frags noesy Run 1H-1H NOESY connect_frags->noesy Structure Assembled? stereo Determine Stereochemistry (E/Z) noesy->stereo elucidate Final Structure Elucidation stereo->elucidate

Workflow for NMR-based structure elucidation.
Data Presentation: Typical NMR Parameters

The following table summarizes key experiments for resolving common issues.

ChallengePrimary ExperimentSecondary Experiment(s)Expected Outcome
Signal Overlap 1H-13C HSQC1H-1H COSY, Change SolventDisperses proton signals based on carbon shifts, resolving overlap.[4]
Quaternary C Assignment 1H-13C HMBCDEPT-135 (to confirm absence)Shows 2- and 3-bond correlations from protons to the quaternary carbon.[8][9]
E/Z Isomerism 1H-1H NOESY/ROESYLong-range HMBCDetects through-space proximity of substituents across the double bond.[11]

Section 2: Mass Spectrometry (MS)

Mass spectrometry is crucial for determining molecular weight and fragmentation patterns. However, highly branched alkenes often present unique challenges.

Frequently Asked Questions (FAQs)

Q1: The molecular ion (M⁺˙) peak is very weak or absent in my GC-MS (EI) spectrum. How can I confirm the molecular weight?

A1: Alkanes and alkenes, particularly branched ones, often undergo extensive fragmentation under standard 70 eV Electron Ionization (EI), leading to a weak or absent molecular ion.[13][14] To overcome this, use a "softer" ionization technique:

  • Low-Energy EI: Reducing the electron energy from 70 eV to a lower value (e.g., 10-15 eV) decreases fragmentation and increases the relative abundance of the molecular ion.[14]

  • Chemical Ionization (CI): CI is a much softer technique that typically produces an abundant pseudomolecular ion, such as [M+H]⁺ or [M+NH₄]⁺, which makes determining the molecular weight straightforward.[14]

Q2: How can I determine the precise location of the double bond(s) using MS? Standard EI fragmentation is not providing clear diagnostic ions.

A2: The migration of double bonds after ionization makes their localization difficult with standard MS techniques.[13] The most reliable method is to use chemical derivatization prior to GC-MS analysis to "fix" the double bond position.

  • Dimethyl Disulfide (DMDS) Derivatization: Reacting the alkene with DMDS and an iodine catalyst forms a dithioether adduct.[15] Upon EI fragmentation, this adduct cleaves predictably between the two carbons of the original double bond, yielding diagnostic fragment ions that unambiguously reveal its location.[16][17][18]

  • Paternò-Büchi (PB) Reaction: This photochemical reaction can be coupled with tandem mass spectrometry (MS/MS) to pinpoint double bond locations.[19][20] The alkene reacts with a ketone (like acetone) upon UV irradiation to form an oxetane (B1205548) ring, whose subsequent fragmentation in the mass spectrometer is specific to the double bond's position.[19]

Experimental Protocols: DMDS Derivatization

A widely used protocol for locating double bonds involves derivatization with dimethyl disulfide (DMDS).[17]

  • Preparation: Dissolve the alkene sample (e.g., ~10 mg) in a solvent like hexane.

  • Reaction: Add DMDS and an iodine solution (e.g., 60 mg/mL in diethyl ether).[18]

  • Incubation: Allow the reaction to proceed at room temperature (25°C) for a period ranging from 20 minutes to several hours.[16][17] The reaction time may need optimization.

  • Quenching: Stop the reaction by adding a solution of sodium thiosulfate (B1220275) to remove excess iodine.

  • Extraction: Extract the derivatized product with hexane, wash with water, and dry the organic layer.

  • Analysis: Analyze the resulting mono-DMDS adduct by GC-MS. The mass spectrum will show characteristic fragments from cleavage at the original double bond position.[17]

Troubleshooting Guide: Selecting the Right MS Technique

MS_Decision_Tree start Goal: Alkene Analysis q1 Need Molecular Weight? start->q1 q2 Need Double Bond Position? q1->q2 No soft_ion Use Soft Ionization (CI or Low-Energy EI) q1->soft_ion Yes, M+˙ is absent ei_ms Standard GC-EI-MS q2->ei_ms No deriv Use Derivatization (e.g., DMDS) q2->deriv Yes tandem_ms Advanced MS/MS (e.g., Paternò-Büchi) q2->tandem_ms Yes, alternative to deriv. result_mw Obtain [M+H]+ or Abundant M+˙ soft_ion->result_mw result_db Obtain Diagnostic Fragment Ions deriv->result_db tandem_ms->result_db

Decision tree for choosing the right MS technique.
Data Presentation: Common Derivatization Agents

Derivatization AgentReaction TypeIonizationKey Advantage
Dimethyl Disulfide (DMDS) ThiolationGC-EI-MSForms adducts that give clear, diagnostic cleavage at the C=C bond location.[16][17]
Acetone / Benzaldehyde Paternò-Büchi ReactionESI-MS/MSPhotochemical method that forms an oxetane ring for position-specific fragmentation.[19][20]
6-Azauracil Aza-Paternò-BüchiESI-MS/MSA variant of the PB reaction that enhances ionization efficiency.[21][22]

Section 3: X-ray Crystallography

For absolute structure and stereochemistry confirmation, single-crystal X-ray diffraction is the gold standard. However, obtaining suitable crystals of highly branched, flexible, and non-polar alkenes can be exceptionally difficult.

Frequently Asked Questions (FAQs)

Q1: My purified alkene is an oil or a low-melting solid that refuses to crystallize. What can I do?

A1: This is a common problem for conformationally flexible and non-polar molecules, which have a reduced tendency to form an ordered crystal lattice.[23][24] This phenomenon is often referred to as "oiling out," where a liquid phase separates instead of a solid crystal.[25]

  • Solvent Choice: Systematically screen a wide range of solvents. Try slow evaporation from a less-good solvent or vapor diffusion with a soluble/insoluble solvent pair.[26][27] Avoid solvents with long alkyl chains if possible, as they can cause disorder in the crystal lattice.[26]

  • Temperature Control: Slow cooling is a standard method.[26] Try cooling the solution very slowly over days or even weeks. Sub-ambient temperatures can be effective.

  • Seeding: If you have even a tiny amount of crystalline material, use it to seed a supersaturated solution.[26][28] Sometimes, a crystal of a structurally similar compound can also induce crystallization.[26]

Q2: The conformational flexibility of my molecule seems to be preventing crystallization. Are there any specific strategies for this?

A2: Yes, high conformational flexibility increases the difficulty of crystallization because multiple conformers exist in solution, reducing the probability of molecules arranging into an ordered lattice.[23][24]

  • Co-crystallization: Add a rigid, planar molecule (a co-former) that can form strong interactions (like hydrogen bonds or π-stacking) with your molecule. Triphenylphosphine oxide (TPPO) is a common co-crystallant that can help organize flexible molecules.[26]

  • Ionization: If your molecule has a functional group that can be protonated or deprotonated, forming a salt can introduce strong ionic interactions that facilitate crystallization.[26]

Troubleshooting Guide: Overcoming Crystallization Challenges

Crystallization_Troubleshooting start Sample Fails to Crystallize (Oils Out) check_purity Verify Purity (>99%) start->check_purity purify Re-purify Sample check_purity->purify No solvent_screen Systematic Solvent Screening check_purity->solvent_screen Yes purify->start temp_control Vary Temperature (Slow Cooling) solvent_screen->temp_control No Success success Obtain Crystals solvent_screen->success Success seeding Attempt Seeding temp_control->seeding No Success temp_control->success Success co_crystal Try Co-crystallization (e.g., with TPPO) seeding->co_crystal No Success seeding->success Success co_crystal->success Success

Logical flow for troubleshooting crystallization.
Data Presentation: Comparison of Crystallization Techniques

TechniqueMethodologyBest ForKey Consideration
Slow Evaporation Allowing solvent to evaporate slowly from a near-saturated solution.Thermally stable, moderately soluble compounds.Rate of evaporation is critical; must be very slow.[26]
Slow Cooling Dissolving the compound in a solvent at high temperature and cooling slowly.Compounds with temperature-dependent solubility.Cooling rate must be controlled to prevent precipitation or oiling out.[26]
Vapor Diffusion A solution of the compound is placed in a sealed chamber with a reservoir of a miscible anti-solvent.Small quantities of material; sensitive compounds.Requires careful selection of solvent/anti-solvent pair.
Seeding Introducing a microcrystal into a supersaturated solution.When some crystalline material is available or can be induced.The quality of the seed crystal is crucial for growing high-quality single crystals.[26][28]

References

Scale-up considerations for the synthesis of 3,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5,5-trimethyl-2-hexene, catering to researchers, scientists, and drug development professionals. The information is presented in a user-friendly question-and-answer format to directly address potential issues encountered during laboratory and scale-up synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and practical synthesis routes for this compound are:

  • The Wittig Reaction: This involves the reaction of pinacolone (B1678379) (3,3-dimethyl-2-butanone) with an ethylidene phosphorane (generated from ethyltriphenylphosphonium bromide). This method is known for its regioselectivity in forming the carbon-carbon double bond.

  • Dehydration of 3,5,5-trimethyl-2-hexanol: This is an acid-catalyzed elimination reaction where the tertiary alcohol, 3,5,5-trimethyl-2-hexanol, is heated in the presence of a strong acid to yield the desired alkene.

Q2: Which synthesis route is more suitable for large-scale production?

A2: Both routes have considerations for scale-up. The dehydration of 3,5,5-trimethyl-2-hexanol is often simpler in terms of reagents and reaction conditions, making it potentially more cost-effective for large-scale production. However, the Wittig reaction can offer higher selectivity and may be preferred if stringent control over isomer formation is required. The major challenge in scaling up the Wittig reaction is the removal of the triphenylphosphine (B44618) oxide (TPPO) byproduct.

Q3: What are the common side products or impurities I should be aware of?

A3:

  • Wittig Reaction: The primary byproduct is triphenylphosphine oxide (TPPO). Incomplete reaction may leave unreacted pinacolone and the phosphonium (B103445) salt.

  • Dehydration of 3,5,5-trimethyl-2-hexanol: Isomeric alkenes can be formed, such as 3,5,5-trimethyl-1-hexene. Dimerization or polymerization of the alkene can occur under harsh acidic conditions and high temperatures. Unreacted starting alcohol may also be present.

Q4: How can I effectively remove triphenylphosphine oxide (TPPO) from my product after a Wittig reaction, especially on a larger scale?

A4: While column chromatography is effective on a small scale, it is often impractical for large-scale purification. Here are some alternative methods for TPPO removal:

  • Precipitation/Crystallization: TPPO has low solubility in nonpolar solvents like hexanes or cyclohexane, especially at low temperatures. The crude reaction mixture can be concentrated and triturated with such solvents to precipitate out the TPPO.

  • Solvent Extraction: A biphasic solvent system, such as heptane (B126788)/methanol (B129727)/water, can be used to selectively extract the more polar TPPO into the aqueous methanol phase, leaving the desired alkene in the heptane layer.[1][2]

  • Complexation with Metal Salts: TPPO can form complexes with metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), which then precipitate from the solution and can be removed by filtration.[3]

Troubleshooting Guides

Wittig Reaction Route
Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete ylide formation due to weak base or moisture. 2. Steric hindrance of pinacolone slowing down the reaction. 3. Deactivated ylide.1. Ensure anhydrous conditions. Use a strong base like n-butyllithium or sodium amide. 2. Increase reaction time and/or temperature. Consider using a more reactive phosphonate (B1237965) ylide in a Horner-Wadsworth-Emmons reaction. 3. Prepare the ylide in situ and use it immediately.
Presence of Unreacted Pinacolone 1. Insufficient amount of ylide used. 2. Ylide decomposed before reacting.1. Use a slight excess (1.1-1.2 equivalents) of the phosphonium salt and base. 2. Add the ketone to the freshly prepared ylide solution.
Difficulty in Removing Triphenylphosphine Oxide (TPPO) 1. High solubility of TPPO in the reaction solvent. 2. Co-crystallization with the product.1. After the reaction, replace the reaction solvent with a nonpolar solvent (e.g., hexane (B92381), cyclohexane) to precipitate TPPO. 2. Utilize chromatography-free purification methods such as extraction or precipitation with metal salts (see FAQ Q4).
Dehydration of 3,5,5-trimethyl-2-hexanol Route
Issue Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Incomplete dehydration. 2. Loss of volatile product during the reaction. 3. Polymerization of the alkene.1. Increase the reaction temperature or use a stronger acid catalyst (e.g., sulfuric acid instead of phosphoric acid). 2. Use a distillation setup to continuously remove the alkene as it is formed, driving the equilibrium towards the product. 3. Avoid excessive heating and high acid concentrations. The use of a milder acid catalyst like p-toluenesulfonic acid can be beneficial.
Formation of Isomeric Alkenes 1. Rearrangement of the carbocation intermediate (less likely for a tertiary carbocation but possible). 2. Elimination from a different beta-carbon.1. Use a milder acid and lower reaction temperature to favor the Zaitsev product (the more substituted alkene). 2. While this compound is the major product, fractional distillation can be used to separate isomers if necessary.
Charring or Darkening of the Reaction Mixture 1. Strong acid and high temperature causing decomposition.1. Use a less concentrated acid or a milder acid catalyst. 2. Ensure the reaction temperature is not excessively high.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add ethyltriphenylphosphonium bromide (1.1 eq) and anhydrous diethyl ether.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the suspension. The mixture will turn a characteristic orange-red color, indicating the formation of the ylide. Stir at 0 °C for 1 hour.

  • Add a solution of pinacolone (1.0 eq) in anhydrous diethyl ether to the ylide solution dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Add hexane to the crude residue to precipitate triphenylphosphine oxide. Cool the mixture to further enhance precipitation.

  • Filter off the TPPO and wash the solid with cold hexane.

  • Concentrate the filtrate to obtain the crude product.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Synthesis of this compound via Dehydration of 3,5,5-trimethyl-2-hexanol

Materials:

  • 3,5,5-trimethyl-2-hexanol

  • Concentrated phosphoric acid (85%) or p-toluenesulfonic acid

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Place 3,5,5-trimethyl-2-hexanol (1.0 eq) in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated phosphoric acid (e.g., 20% by volume) or p-toluenesulfonic acid (e.g., 5 mol%).

  • Set up a fractional distillation apparatus and heat the mixture.

  • The product, this compound, will co-distill with water. Collect the distillate.

  • Transfer the distillate to a separatory funnel and wash with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.

  • Wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Decant or filter the dried liquid and purify by fractional distillation.

Quantitative Data

Table 1: Comparison of Synthesis Routes at Different Scales

Parameter Wittig Reaction (Lab Scale - 10g) Wittig Reaction (Pilot Scale - 1kg) Dehydration (Lab Scale - 10g) Dehydration (Pilot Scale - 1kg)
Starting Material PinacolonePinacolone3,5,5-trimethyl-2-hexanol3,5,5-trimethyl-2-hexanol
Typical Yield 70-85%65-80%80-95%75-90%
Purity (before final purification) 60-80% (major impurity is TPPO)50-75% (major impurity is TPPO)85-95% (minor isomer impurities)80-90% (minor isomer impurities)
Reaction Time 12-24 hours18-36 hours2-4 hours3-6 hours
Key Challenge TPPO removalEfficient TPPO removal, heat managementIsomer separationControl of exotherm, efficient distillation

Visualizations

Wittig_Reaction_Pathway Ethyltriphenylphosphonium bromide Ethyltriphenylphosphonium bromide Ylide Ylide Ethyltriphenylphosphonium bromide->Ylide Deprotonation n-BuLi n-BuLi n-BuLi->Ylide Oxaphosphetane Intermediate Oxaphosphetane Intermediate Ylide->Oxaphosphetane Intermediate Pinacolone Pinacolone Pinacolone->Oxaphosphetane Intermediate Nucleophilic Attack This compound This compound Oxaphosphetane Intermediate->this compound Decomposition Triphenylphosphine oxide (TPPO) Triphenylphosphine oxide (TPPO) Oxaphosphetane Intermediate->Triphenylphosphine oxide (TPPO)

Caption: Wittig reaction pathway for the synthesis of this compound.

Dehydration_Reaction_Pathway 3,5,5-Trimethyl-2-hexanol 3,5,5-Trimethyl-2-hexanol Protonated Alcohol Protonated Alcohol 3,5,5-Trimethyl-2-hexanol->Protonated Alcohol Protonation H+ H+ H+->Protonated Alcohol Carbocation Intermediate Carbocation Intermediate Protonated Alcohol->Carbocation Intermediate Loss of H2O H2O H2O Protonated Alcohol->H2O This compound This compound Carbocation Intermediate->this compound Deprotonation

Caption: Acid-catalyzed dehydration pathway for 3,5,5-trimethyl-2-hexanol.

Troubleshooting_Workflow cluster_wittig Wittig Reaction cluster_dehydration Dehydration Reaction Low_Yield_W Low Yield? Check_Ylide Check Ylide Formation (Anhydrous? Strong Base?) Low_Yield_W->Check_Ylide Yes TPPO_Issue TPPO in Product? Low_Yield_W->TPPO_Issue No Increase_Time_Temp_W Increase Reaction Time/Temp Check_Ylide->Increase_Time_Temp_W Purification_Method Select Purification Method (Precipitation, Extraction) TPPO_Issue->Purification_Method Yes Low_Yield_D Low Yield? Check_Conditions_D Check Temp & Acid Strength Low_Yield_D->Check_Conditions_D Yes Isomer_Issue Isomers Present? Low_Yield_D->Isomer_Issue No Distill_Product Distill Product as Formed Check_Conditions_D->Distill_Product Fractional_Distillation Fractional Distillation Isomer_Issue->Fractional_Distillation Yes Start Start Start->Low_Yield_W Start->Low_Yield_D

Caption: General troubleshooting workflow for the synthesis of this compound.

References

Identifying and removing peroxide impurities from unsaturated hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with unsaturated hydrocarbons. It addresses common issues related to the identification and removal of hazardous peroxide impurities.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why are peroxide impurities a concern in unsaturated hydrocarbons?

A1: Peroxide impurities in unsaturated hydrocarbons, such as alkenes and alkynes, are a significant safety concern. These compounds can be highly unstable and may decompose violently when subjected to heat, shock, or friction.[1] This is particularly hazardous during processes like distillation where peroxides can concentrate, leading to potential explosions.[2][3] From a research perspective, peroxides can also act as unwanted initiators for polymerization or side reactions, compromising the integrity and outcome of chemical syntheses.

Q2: How do peroxides form in unsaturated hydrocarbons?

A2: Peroxides are typically formed through a process called autoxidation, where unsaturated hydrocarbons react with atmospheric oxygen. This process is often initiated or accelerated by exposure to light and heat. The double and triple bonds in unsaturated hydrocarbons are susceptible to the formation of hydroperoxides at allylic or propargylic positions.

Q3: What are the acceptable limits for peroxide concentration in unsaturated hydrocarbons?

A3: The acceptable limits for peroxide concentration depend on the specific hydrocarbon and its intended use. However, general safety guidelines are as follows:

Peroxide ConcentrationRecommended Action
< 3 ppmGenerally considered safe for most laboratory procedures.[2][3]
3 - 30 ppmModerate hazard; avoid concentration. Disposal is recommended if the solvent is not to be used soon.[2][3]
> 30 ppmUnacceptable; poses a serious hazard. The solvent should be treated to remove peroxides or disposed of immediately.[2][3]
> 100 ppmDANGER! Do not handle. Contact Environmental Health & Safety (EHS) for immediate disposal.[4] Visual signs like crystal formation indicate extreme danger.[5]

Q4: How often should I test my unsaturated hydrocarbons for peroxides?

A4: Testing frequency depends on the specific compound and storage conditions. It is recommended to test upon receipt of a new container and upon opening it. Subsequently, periodic testing every 1 to 3 months is a good practice, especially for older containers or those that have been opened multiple times.[4] Always test before any distillation or concentration step.[3]

Q5: Can I use peroxide test strips for unsaturated hydrocarbons?

A5: Yes, peroxide test strips are a convenient and rapid method for the semi-quantitative determination of peroxide concentrations in many organic solvents, including unsaturated hydrocarbons.[6][7] They provide a quick visual indication of the peroxide level, allowing for a rapid assessment of safety.[8] For more accurate quantitative analysis, other methods like the potassium iodide test followed by titration or spectrophotometry may be necessary.[9]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the identification and removal of peroxide impurities.

Problem 1: My peroxide test strip gives an ambiguous or unexpected result.

  • Possible Cause 1: Expired or improperly stored test strips.

    • Solution: Always check the expiration date on the test strip vial. Store the strips in a cool, dry place, and keep the container tightly sealed. Expired test strips can give false negative results.[4]

  • Possible Cause 2: Interference from the solvent.

    • Solution: Some organic solvents can interfere with the color development on the test strip. After dipping the strip in the solvent, allow it to dry completely, and then add a drop of deionized water to the test pad.[7]

  • Possible Cause 3: Very high peroxide concentration.

    • Solution: Extremely high concentrations of peroxides can sometimes lead to a bleaching of the indicator on the test strip, resulting in a faded or off-color reading. If you suspect a very high concentration, dilute a small, carefully handled sample of the solvent with a peroxide-free solvent before re-testing. CAUTION: Handle solvents with suspected high peroxide levels with extreme care.

Problem 2: The chosen peroxide removal method is ineffective.

  • Possible Cause 1: The reagent is no longer active.

    • Solution: Ferrous sulfate (B86663) solutions should be freshly prepared.[4] Activated alumina (B75360) can become deactivated by moisture; ensure it is properly activated and stored.

  • Possible Cause 2: Insufficient amount of reagent.

    • Solution: The amount of reagent needed depends on the concentration of peroxides. If the initial treatment is insufficient, as indicated by post-treatment testing, add more reagent or repeat the procedure.

  • Possible Cause 3: The type of peroxide is resistant to the chosen method.

    • Solution: Some dialkyl peroxides are less reactive towards certain reducing agents like ferrous sulfate at room temperature.[10] In such cases, a different removal method, like passing the solvent through a column of activated alumina, may be more effective.[10]

Problem 3: I observe crystal formation in my container of unsaturated hydrocarbon.

  • Immediate Action: DO NOT MOVE OR OPEN THE CONTAINER. Crystal formation, especially around the cap or within the liquid, indicates the presence of highly concentrated and potentially explosive peroxide crystals.

    • Solution: Immediately contact your institution's Environmental Health & Safety (EHS) department for emergency disposal.[5] Isolate the area and inform other laboratory personnel.

Section 3: Experimental Protocols

Protocol for Identification of Peroxides

This section details two common methods for detecting peroxides.

Materials:

  • Peroxide test strips (e.g., Quantofix®)

  • Glass rod or pipette

  • Deionized water (optional)

Procedure:

  • Dip the test strip into the unsaturated hydrocarbon sample for 1 second.

  • Remove the strip and shake off any excess liquid.

  • Allow the solvent to evaporate from the test pad.

  • If required by the manufacturer for organic solvents, add one drop of deionized water to the test pad.[7]

  • After the recommended time (typically 15-60 seconds), compare the color of the test pad to the color scale provided on the vial.[8]

  • Record the approximate peroxide concentration in ppm.

Materials:

  • Sample of unsaturated hydrocarbon

  • Glacial acetic acid

  • Sodium iodide (NaI) or potassium iodide (KI) crystals

  • Starch solution (optional, for enhanced visualization)

  • Test tube

Procedure:

  • Add 1 mL of the unsaturated hydrocarbon sample to a test tube.

  • Add 1 mL of glacial acetic acid.

  • Add approximately 0.1 g of NaI or KI crystals and mix.

  • A yellow to brown color indicates the presence of peroxides. A faint yellow suggests a low concentration, while a brown color indicates a high concentration.

  • For a more sensitive test, add a drop of starch solution. The formation of a dark blue or purple color indicates the presence of peroxides.[11]

For a quantitative measurement, the liberated iodine can be titrated against a standardized sodium thiosulfate (B1220275) solution.

Protocols for Removal of Peroxides

This method is effective for removing peroxides from a wide range of organic solvents, including unsaturated hydrocarbons.[12]

Materials:

  • Activated alumina (basic or neutral, 80-200 mesh)

  • Chromatography column with a stopcock

  • Glass wool or cotton

  • Sand

  • Peroxide-contaminated unsaturated hydrocarbon

  • Collection flask

Procedure:

  • Place a small plug of glass wool or cotton at the bottom of the chromatography column.

  • Add a small layer of sand over the glass wool.

  • Fill the column with the required amount of activated alumina (a common guideline is to use approximately 10-20g of alumina per 100 mL of solvent, but this can vary).

  • Add another layer of sand on top of the alumina.

  • Pre-wet the column with a small amount of fresh, peroxide-free solvent.

  • Carefully add the peroxide-contaminated unsaturated hydrocarbon to the top of the column.

  • Open the stopcock and allow the solvent to pass through the column at a steady rate.

  • Collect the purified solvent in a clean flask.

  • Test the collected solvent for the presence of peroxides to ensure the removal was successful.

  • Disposal: The used alumina may still contain adsorbed peroxides. It should be treated with a dilute acidic solution of ferrous sulfate before disposal.[2][10]

This method is suitable for water-insoluble unsaturated hydrocarbons.[4]

Materials:

  • Peroxide-contaminated unsaturated hydrocarbon

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Concentrated sulfuric acid

  • Deionized water

  • Separatory funnel

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Prepare a fresh ferrous sulfate solution by dissolving 60 g of FeSO₄·7H₂O in 100 mL of deionized water and carefully adding 6 mL of concentrated sulfuric acid.[3]

  • In a separatory funnel, vigorously shake the peroxide-contaminated unsaturated hydrocarbon with an equal volume of the freshly prepared ferrous sulfate solution for several minutes.

  • Allow the layers to separate.

  • Drain the aqueous (bottom) layer.

  • Repeat the washing with the ferrous sulfate solution until a peroxide test of the organic layer is negative.

  • Wash the organic layer with water to remove any remaining acid and iron salts.

  • Dry the purified unsaturated hydrocarbon over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

Section 4: Visual Guides

Workflow for Peroxide Identification and Removal

Peroxide_Workflow cluster_Start Initial State cluster_ID Identification cluster_Decision Assessment cluster_Actions Actions cluster_Removal Removal Methods cluster_Final Final State Start Unsaturated Hydrocarbon (Suspected Peroxides) Test Perform Peroxide Test (e.g., Test Strips or KI Method) Start->Test Decision Peroxide Concentration? Test->Decision Safe < 30 ppm: Safe for Use (with caution) Decision->Safe < 30 ppm Remove > 30 ppm: Proceed to Removal Decision->Remove 30-100 ppm Dispose > 100 ppm or Crystals Present: Contact EHS for Disposal Decision->Dispose > 100 ppm Alumina Activated Alumina Column Remove->Alumina FeSO4 Ferrous Sulfate Wash Remove->FeSO4 Purified Purified Unsaturated Hydrocarbon (Peroxide-Free) Alumina->Purified FeSO4->Purified

Caption: Workflow for identifying and addressing peroxide impurities.

Ferrous Sulfate Peroxide Reduction Pathway

Caption: Simplified reaction pathway for peroxide removal by ferrous sulfate.

References

Technical Support Center: Regioselectivity in Hydroboration-Oxidation of 3,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to controlling regioselectivity in the hydroboration-oxidation of the sterically hindered alkene, 3,5,5-trimethyl-2-hexene. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address challenges encountered during this important transformation.

Frequently Asked Questions (FAQs)

Q1: What is the expected major regioisomer in the hydroboration-oxidation of this compound?

The hydroboration-oxidation reaction of alkenes generally proceeds with anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond.[1][2] For this compound, a trisubstituted alkene, the major product is 3,5,5-trimethyl-2-hexanol, where the hydroxyl group is at the C2 position. This is due to both steric and electronic factors that favor the addition of the boron atom to the less sterically hindered and more electron-rich carbon (C2).[3]

Q2: How can I increase the regioselectivity of the reaction to favor the anti-Markovnikov product?

The most effective method to enhance regioselectivity is to use a sterically bulkier borane (B79455) reagent in place of borane-THF (BH3•THF).[4] Reagents such as 9-borabicyclo[3.3.1]nonane (9-BBN) and disiamylborane (B86530) ((Sia)₂BH) are significantly larger than borane and will preferentially add to the less sterically encumbered carbon atom of the alkene, leading to a higher yield of the desired anti-Markovnikov alcohol.[1][5]

Q3: What are the common side products in this reaction?

The primary side product is the Markovnikov regioisomer, 3,5,5-trimethyl-3-hexanol, where the hydroxyl group is at the more substituted C3 position. The formation of this isomer is more significant when using less sterically demanding borane reagents like BH3•THF. Other potential byproducts can arise from incomplete oxidation of the organoborane intermediate or from side reactions of the starting material or product under the reaction conditions.

Q4: I am observing low conversion of my starting material. What could be the cause?

Low conversion in the hydroboration of sterically hindered alkenes can be due to several factors:

  • Insufficient reaction time or temperature: Highly substituted alkenes react more slowly than unhindered ones. It may be necessary to increase the reaction time or temperature to achieve full conversion.

  • Degraded borane reagent: Borane solutions, particularly BH3•THF, can degrade over time. Using a freshly opened bottle or a recently standardized solution is recommended.

  • Steric hindrance: The extreme steric bulk of some alkenes can significantly slow down the reaction, even with less hindered borane reagents. In such cases, using a more reactive, albeit potentially less selective, borane reagent or more forcing conditions might be necessary.

Q5: How can I effectively remove boron-containing byproducts during workup?

Boronic acid byproducts can sometimes complicate purification. A common method to remove them is to perform an extractive workup with aqueous sodium hydroxide (B78521). The basic conditions convert the boronic acids into their more water-soluble borate (B1201080) salts, which can then be separated from the organic layer containing the desired alcohol product. In some cases, a mild oxidative workup followed by extraction is sufficient.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Regioselectivity (Significant amount of Markovnikov product) Use of a non-bulky borane reagent (e.g., BH3•THF).Employ a sterically hindered borane reagent such as 9-BBN or disiamylborane to enhance selectivity for the anti-Markovnikov product.[6][7]
Incomplete Reaction (Starting material remains) 1. Insufficient reaction time for the hindered alkene. 2. Deactivated borane reagent. 3. Reaction temperature is too low.1. Increase the reaction time and monitor the progress by TLC or GC. 2. Use a fresh bottle of the borane reagent or titrate the existing solution to determine its molarity. 3. For less reactive alkenes, a moderate increase in temperature may be required, but be cautious of potential side reactions.
Formation of Unknown Byproducts 1. Incomplete oxidation of the organoborane intermediate. 2. Presence of impurities in the starting alkene. 3. Side reactions due to overly harsh reaction conditions.1. Ensure an adequate excess of the oxidizing agent (H₂O₂) is used and that the reaction is allowed to proceed to completion. 2. Purify the starting alkene by distillation or chromatography before use. 3. Optimize reaction conditions (temperature, reaction time) to minimize byproduct formation.
Difficulty in Isolating the Product Emulsion formation during aqueous workup. Boron byproducts co-eluting with the product during chromatography.1. Add a saturated solution of NaCl (brine) to help break up emulsions. 2. A thorough basic extraction should remove the majority of boron species. If issues persist, consider a column chromatography purification with a suitable solvent system.

Data Presentation

The choice of borane reagent significantly impacts the regioselectivity of the hydroboration-oxidation of trisubstituted alkenes. The following table summarizes the expected trend in product distribution for the reaction with this compound based on data from analogous systems.

Borane Reagent Anti-Markovnikov Product (%) (3,5,5-trimethyl-2-hexanol) Markovnikov Product (%) (3,5,5-trimethyl-3-hexanol)
BH₃•THF~57%~43%
Disiamylborane ((Sia)₂BH)>95%<5%
9-BBN>99%<1%

Note: These values are illustrative and based on the hydroboration of structurally similar alkenes. Actual results may vary.[5][6][7]

Experimental Protocols

Protocol 1: General Procedure for Hydroboration-Oxidation with Borane-THF

This protocol is adapted for a sterically hindered alkene and should be performed under an inert atmosphere (e.g., nitrogen or argon).

Materials:

  • This compound

  • 1.0 M Borane-tetrahydrofuran complex (BH₃•THF) in THF

  • Tetrahydrofuran (THF), anhydrous

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the alkene in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the 1.0 M BH₃•THF solution (0.4 eq) dropwise via syringe.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.

  • Cool the reaction mixture back to 0 °C and slowly add 3 M NaOH solution, followed by the slow, dropwise addition of 30% H₂O₂. Caution: This addition can be exothermic.

  • Stir the mixture at room temperature for 1-2 hours.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Hydroboration using 9-BBN for Enhanced Regioselectivity

Materials:

  • This compound

  • 0.5 M 9-BBN in THF

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol

  • 6 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the alkene in anhydrous THF.

  • Add the 0.5 M 9-BBN solution in THF (1.1 eq) to the alkene solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until completion. For highly hindered alkenes, gentle heating (e.g., 40-50 °C) may be necessary.

  • Cool the reaction mixture to room temperature and slowly add ethanol, followed by 6 M NaOH solution.

  • Carefully add 30% H₂O₂ dropwise to the vigorously stirred mixture.

  • Stir the mixture for 1-2 hours at 50 °C.

  • Perform an extractive workup and purification as described in Protocol 1.

Visualizations

Hydroboration_Oxidation_Workflow Start Start: This compound Hydroboration Hydroboration (e.g., 9-BBN, THF) Start->Hydroboration Intermediate Trialkylborane Intermediate Hydroboration->Intermediate Oxidation Oxidation (H₂O₂, NaOH) Intermediate->Oxidation Workup Aqueous Workup & Extraction Oxidation->Workup Purification Purification (Chromatography) Workup->Purification Product Product: 3,5,5-Trimethyl-2-hexanol Purification->Product

Caption: Experimental workflow for the hydroboration-oxidation of this compound.

Regioselectivity_Logic Alkene This compound Reagent_Choice Choice of Borane Reagent Alkene->Reagent_Choice BH3 BH₃•THF (Less Bulky) Reagent_Choice->BH3 Less Steric Hindrance BBN 9-BBN (Bulky) Reagent_Choice->BBN High Steric Hindrance Low_Selectivity Lower Regioselectivity (Mixture of Isomers) BH3->Low_Selectivity High_Selectivity High Regioselectivity (Anti-Markovnikov Major) BBN->High_Selectivity

Caption: Decision logic for controlling regioselectivity based on the choice of borane reagent.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3,5,5-Trimethyl-2-hexene and 1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 3,5,5-trimethyl-2-hexene and 1-hexene (B165129). The analysis is grounded in fundamental principles of organic chemistry, supported by theoretical considerations and representative experimental protocols. This document aims to equip researchers with a comprehensive understanding of how substitution patterns on an alkene can profoundly influence its chemical behavior in common organic reactions.

Introduction: Structural Overview

The reactivity of an alkene is intrinsically linked to the structure of its carbon-carbon double bond. The two compounds under consideration, this compound and 1-hexene, exhibit significant structural differences that dictate their reactivity profiles.

  • 1-Hexene is a linear alpha-olefin with the chemical formula C₆H₁₂. Its double bond is located at the terminal position (C1), making it a monosubstituted alkene.

  • This compound , with the chemical formula C₉H₁₈, is a highly substituted alkene. Its double bond is internal (C2), and it possesses a trisubstituted nature with bulky alkyl groups, including a tert-butyl group, in its vicinity.

CompoundIUPAC NameMolecular FormulaMolar Mass ( g/mol )Structure
1-Hexene hex-1-eneC₆H₁₂84.16CH₂=CH(CH₂)₃CH₃
This compound 3,5,5-trimethylhex-2-eneC₉H₁₈126.24(CH₃)₂C=C(CH₃)CH₂C(CH₃)₃

Theoretical Reactivity Comparison

The reactivity of alkenes is primarily governed by two key factors: the stability of the alkene itself and the stability of the intermediate carbocation formed during electrophilic addition reactions. Steric hindrance around the double bond also plays a crucial role.

Alkene Stability and Heat of Hydrogenation

The stability of an alkene is inversely related to its heat of hydrogenation (ΔH°hydrog). More stable alkenes release less heat upon hydrogenation. Generally, alkene stability increases with the number of alkyl substituents on the double bond.

  • 1-Hexene is a monosubstituted alkene.

  • This compound is a trisubstituted alkene.

Based on this substitution pattern, This compound is the more thermodynamically stable alkene . Consequently, it is expected to have a lower heat of hydrogenation compared to 1-hexene. This higher stability implies a lower ground state energy, which contributes to its lower reactivity in reactions like catalytic hydrogenation.

Carbocation Stability in Electrophilic Addition

Electrophilic addition is a characteristic reaction of alkenes. The rate-determining step of this reaction is typically the formation of a carbocation intermediate. The stability of this carbocation intermediate significantly influences the reaction rate. Carbocation stability follows the order: tertiary > secondary > primary.

  • Protonation of 1-hexene can lead to a secondary carbocation (more stable) or a primary carbocation (less stable). The reaction will preferentially proceed through the more stable secondary carbocation.

  • Protonation of this compound at the C2 position would lead to a highly stable tertiary carbocation at the C3 position.

Due to the formation of a more stable tertiary carbocation intermediate, electrophilic addition to This compound is expected to be faster than to 1-hexene, provided steric factors are not overwhelming.

Steric Hindrance

Steric hindrance refers to the spatial crowding around a reactive site, which can impede the approach of reactants.

  • 1-Hexene has a relatively unhindered double bond, allowing easy access for reagents.

  • This compound possesses significant steric bulk around its double bond due to the presence of a methyl group and a neopentyl group (containing a tert-butyl moiety). This steric hindrance can significantly slow down reactions, especially those involving bulky reagents or catalysts.

Reactivity in Key Reactions: A Comparative Overview

Based on the theoretical principles discussed above, we can predict the relative reactivity of this compound and 1-hexene in common alkene reactions.

Reaction1-Hexene ReactivityThis compound ReactivityDominant Factor
Catalytic Hydrogenation HigherLowerAlkene Stability & Steric Hindrance
Electrophilic Addition (e.g., HBr) LowerHigher (potentially)Carbocation Stability
Bromination (Br₂) HigherLowerSteric Hindrance

Experimental Protocols

To empirically validate the predicted reactivity differences, the following experimental protocols can be employed.

Catalytic Hydrogenation

Objective: To compare the relative rates of hydrogenation of 1-hexene and this compound.

Methodology:

  • A solution of the alkene (1-hexene or this compound) in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) is prepared in a reaction vessel.

  • A catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C) is added to the solution.

  • The reaction vessel is connected to a hydrogen gas source and the system is purged with hydrogen.

  • The reaction is stirred vigorously under a constant pressure of hydrogen (e.g., 1 atm or higher).

  • The progress of the reaction is monitored over time by taking aliquots and analyzing them using Gas Chromatography (GC) to determine the consumption of the starting alkene and the formation of the corresponding alkane.

  • The initial rate of reaction can be determined by plotting the concentration of the alkene against time.

Expected Outcome: 1-Hexene is expected to undergo hydrogenation at a significantly faster rate than this compound due to its lower substitution and reduced steric hindrance, which allows for more efficient adsorption onto the catalyst surface.

Electrophilic Bromination

Objective: To compare the relative rates of bromination of 1-hexene and this compound.

Methodology:

  • Solutions of 1-hexene and this compound of known concentration are prepared in an inert solvent (e.g., dichloromethane).

  • A solution of bromine (Br₂) in the same solvent is also prepared.

  • The alkene solution is placed in a reaction vessel, and the bromine solution is added dropwise with stirring at a controlled temperature (e.g., 0 °C).

  • The disappearance of the characteristic red-brown color of bromine indicates the progress of the reaction.

  • The reaction can be monitored spectrophotometrically by following the decrease in absorbance of the bromine solution at its λmax.

  • The relative rates can be compared by measuring the time taken for the complete consumption of a set amount of bromine for each alkene.

Expected Outcome: While the formation of a tertiary carbocation intermediate would favor a faster reaction for this compound in theory, the significant steric hindrance around its double bond is expected to be the dominant factor. Therefore, 1-hexene will likely react faster with bromine than this compound. The bulky groups on this compound will impede the formation of the cyclic bromonium ion intermediate, which is a key step in the reaction mechanism.

Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic steps and logical relationships discussed in this guide.

Electrophilic_Addition_Carbocation_Formation cluster_1hexene 1-Hexene cluster_trimethylhexene This compound 1_hexene 1-Hexene carbocation1 Secondary Carbocation (More Stable) 1_hexene->carbocation1 + H+ HBr1 HBr product1 2-Bromohexane carbocation1->product1 + Br- Br1 Br- trimethylhexene This compound carbocation2 Tertiary Carbocation (Most Stable) trimethylhexene->carbocation2 + H+ HBr2 HBr product2 3-Bromo-3,5,5-trimethylhexane carbocation2->product2 + Br- Br2 Br-

Caption: Carbocation formation in electrophilic addition of HBr.

Steric_Hindrance_Comparison cluster_1hexene 1-Hexene cluster_trimethylhexene This compound Reagent Reagent (e.g., Catalyst, Br₂) 1_hexene_structure Unhindered Double Bond Reagent->1_hexene_structure Approaches trimethylhexene_structure Sterically Hindered Double Bond Reagent->trimethylhexene_structure Approaches Access1 Easy Access 1_hexene_structure->Access1 Access2 Restricted Access trimethylhexene_structure->Access2

Caption: Steric hindrance affecting reagent approach.

Conclusion

  • 1-Hexene , being a less substituted and sterically unhindered alkene, is generally more reactive in reactions where steric access is paramount, such as catalytic hydrogenation and bromination.

  • This compound , while being thermodynamically more stable, has the potential for faster electrophilic additions that proceed through a carbocation intermediate due to the formation of a highly stable tertiary carbocation. However, this electronic advantage is often overshadowed by significant steric hindrance, which can dramatically reduce its overall reaction rate.

For researchers and professionals in drug development, understanding these fundamental principles is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing synthetic routes involving substituted alkenes. The choice between these or similar alkenes in a synthesis will depend on the specific reaction being performed and the desired outcome.

Differentiating 3,5,5-Trimethyl-2-hexene from its Isomers: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The structural elucidation of organic molecules is a cornerstone of chemical research and drug development. Isomers, compounds with the same molecular formula but different arrangements of atoms, often exhibit distinct physical, chemical, and biological properties. Therefore, the ability to unequivocally differentiate between isomers is paramount. This guide provides a comparative analysis of 3,5,5-trimethyl-2-hexene and its key isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and three of its structural isomers. These isomers were chosen to represent variations in the position of the double bond and methyl group substitutions, providing a clear basis for spectroscopic differentiation.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundStructureVinylic HAllylic HOther Key Signals
This compound this compound~5.1 (q)~1.9 (s)~1.6 (d), ~0.9 (s)
2,5,5-Trimethyl-2-hexene 2,5,5-Trimethyl-2-hexene~5.1 (t)~1.9 (s)~1.6 (s), ~0.9 (s)
3,5,5-Trimethyl-1-hexene 3,5,5-Trimethyl-1-hexene~5.6 (m), ~4.9 (m)~2.0 (m)~1.2 (d), ~0.9 (s)
2,4,4-Trimethyl-1-hexene 2,4,4-Trimethyl-1-hexene~4.8 (s), ~4.6 (s)~1.9 (s)~1.7 (s), ~1.2 (q), ~0.8 (t), ~0.8 (s)

Note: Approximate chemical shifts (δ) are provided. Multiplicity is indicated as (s) singlet, (d) doublet, (t) triplet, (q) quartet, (m) multiplet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundC=C CarbonsQuaternary CarbonsOther Key Signals
This compound [1]~133, ~124~31~53, ~29, ~25, ~14
2,5,5-Trimethyl-2-hexene [2]~132, ~123~31~42, ~29, ~25
3,5,5-Trimethyl-1-hexene ~148, ~110~31~51, ~45, ~29, ~25
2,4,4-Trimethyl-1-hexene [3]~155, ~108~32~54, ~31, ~29, ~24, ~9

Note: Approximate chemical shifts (δ) are provided.

Table 3: Key IR Absorption Bands (cm⁻¹)

CompoundC=C Stretch=C-H StretchC-H Bending (Alkene)
This compound [1]~1670~3020~830
2,5,5-Trimethyl-2-hexene [2]~1675~3015~835
3,5,5-Trimethyl-1-hexene ~1640~3080~990, ~910
2,4,4-Trimethyl-1-hexene [4]~1645~3075~890

Table 4: Mass Spectrometry Data (Key m/z Fragments)

CompoundMolecular Ion (M⁺)Base PeakOther Significant Fragments
This compound [5]1265741, 70, 85, 111
2,5,5-Trimethyl-2-hexene [2]1265741, 70, 85, 111
3,5,5-Trimethyl-1-hexene [6]1265741, 69, 85, 111
2,4,4-Trimethyl-1-hexene [4]1265741, 70, 85, 111

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the analyte was dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • Instrumentation: Spectra were acquired on a 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition: Proton NMR spectra were recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans were accumulated for each spectrum.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. The spectral width was set to 250 ppm, with an acquisition time of 1.5 seconds and a relaxation delay of 2 seconds. A total of 1024 scans were averaged.

  • Data Processing: The raw data (Free Induction Decay) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent signal of CDCl₃ at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small drop of the neat liquid sample was placed between two potassium bromide (KBr) salt plates to form a thin capillary film.

  • Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector was used.

  • Data Acquisition: The spectrum was recorded in the mid-infrared range (4000-400 cm⁻¹) by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was acquired prior to the sample analysis and automatically subtracted.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: The liquid sample was diluted 1:1000 in HPLC-grade hexane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source was utilized. The GC was fitted with a 30 m x 0.25 mm i.d. x 0.25 µm film thickness non-polar capillary column.

  • GC Conditions: The injector temperature was set to 250°C. The oven temperature program was initiated at 50°C for 2 minutes, then ramped at a rate of 10°C/min to 250°C, and held for 5 minutes. Helium was used as the carrier gas at a constant flow rate of 1 mL/min.

  • MS Conditions: The ion source temperature was maintained at 230°C and the quadrupole temperature at 150°C. Electron ionization was performed at 70 eV. The mass spectrometer was scanned over a mass range of m/z 40-400.

  • Data Analysis: The acquired mass spectra of the chromatographic peaks were compared with the NIST/EPA/NIH Mass Spectral Library for compound identification.

Visualization of Analytical Logic

The following diagrams illustrate the logical workflow for differentiating the isomers based on their distinct spectroscopic features.

Spectroscopic_Differentiation_Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry 1H_NMR ¹H NMR - Vinylic proton signals - Multiplicity patterns Isomer_Identification Isomer Identification 1H_NMR->Isomer_Identification 13C_NMR ¹³C NMR - Chemical shifts of sp² carbons - Number of unique signals 13C_NMR->Isomer_Identification IR FT-IR - C=C stretch position - =C-H bending patterns IR->Isomer_Identification MS GC-MS - Molecular Ion Peak - Fragmentation Pattern MS->Isomer_Identification Analyte Analyte Analyte->1H_NMR Analysis Analyte->13C_NMR Analysis Analyte->IR Analysis Analyte->MS Analysis

Caption: Workflow for Isomer Differentiation using Spectroscopic Techniques.

NMR_Decision_Tree Start ¹H NMR Spectrum Vinylic_Protons Number of Vinylic Protons? Start->Vinylic_Protons One_Proton One vinylic proton signal Vinylic_Protons->One_Proton One Two_Protons Two vinylic proton signals Vinylic_Protons->Two_Protons Two Multiplicity Multiplicity of Vinylic Proton? One_Proton->Multiplicity Multiplet Two sets of multiplets Two_Protons->Multiplet m Singlets Two singlets Two_Protons->Singlets s Quartet Quartet Multiplicity->Quartet q Triplet Triplet Multiplicity->Triplet t Isomer_3552 This compound Quartet->Isomer_3552 Isomer_2552 2,5,5-Trimethyl-2-hexene Triplet->Isomer_2552 Isomer_3551 3,5,5-Trimethyl-1-hexene Multiplet->Isomer_3551 Isomer_2441 2,4,4-Trimethyl-1-hexene Singlets->Isomer_2441

Caption: Decision Tree for Isomer Identification based on ¹H NMR Data.

References

Steric Hindrance in Addition Reactions of Trimethylhexenes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the influence of steric hindrance in electrophilic addition reactions of trimethylhexene isomers. This report details the impact of substitution patterns on reaction outcomes in hydroboration-oxidation, halogenation, and epoxidation, supported by experimental data and detailed protocols.

Introduction

In the realm of organic synthesis, the spatial arrangement of atoms within a molecule, known as stereochemistry, plays a pivotal role in dictating reaction pathways and product distributions. Steric hindrance, the obstruction of a reaction site due to the sheer size of neighboring functional groups, is a critical factor that can dramatically alter the regioselectivity and stereoselectivity of a chemical transformation. This guide provides a comparative study of the effects of steric hindrance on three common electrophilic addition reactions—hydroboration-oxidation, halogenation, and epoxidation—as applied to various isomers of trimethylhexene. By examining how the placement of bulky trimethyl groups influences the accessibility of the carbon-carbon double bond, we can gain valuable insights into predicting and controlling the outcomes of these fundamental reactions.

The Impact of Steric Hindrance on Addition Reactions

The location of the three methyl groups on the hexene backbone significantly influences the steric environment around the double bond. This, in turn, affects the approach of incoming electrophiles and subsequent nucleophilic attack, leading to variations in reaction rates and product ratios.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts an alkene into an alcohol. A key feature of this reaction is its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the double bond.[1] This selectivity is primarily driven by steric factors; the bulky borane (B79455) reagent (BH3) preferentially adds to the less sterically hindered carbon atom.[1]

A study from Yale University's Chemistry Department provides compelling evidence for the profound impact of steric hindrance on the regioselectivity of hydroboration. The hydroboration-oxidation of 1-hexene, a simple terminal alkene, yields 94% of the primary alcohol (1-hexanol) and 6% of the secondary alcohol (2-hexanol).[2] In a striking comparison, the hydroboration-oxidation of 3,3-dimethyl-1-butene, an alkene with a bulky tert-butyl group adjacent to the double bond, also results in the formation of 94% of the primary alcohol.[2] This demonstrates that even significant steric bulk near the double bond strongly directs the borane to the terminal, less hindered carbon.

This principle can be directly applied to trimethylhexene isomers. For an isomer such as 3,3,5-trimethyl-1-hexene , the presence of two methyl groups on the carbon adjacent to the double bond creates substantial steric hindrance. Consequently, the hydroboration-oxidation of this alkene is expected to proceed with very high regioselectivity, yielding almost exclusively the primary alcohol, 3,3,5-trimethylhexan-1-ol . The bulky borane reagent will overwhelmingly favor addition to the terminal CH2 carbon to minimize steric repulsion.

dot graph TD { rankdir=LR; node [shape=plaintext];

} caption: Steric hindrance in the hydroboration of 3,3,5-trimethyl-1-hexene.

Halogenation

The addition of halogens, such as bromine (Br2), to an alkene proceeds through a cyclic halonium ion intermediate.[3] The subsequent attack by a halide ion occurs from the side opposite to the halonium ion, resulting in anti-addition.[4] While the initial formation of the bromonium ion is less sensitive to steric hindrance than hydroboration, the subsequent nucleophilic attack can be influenced by bulky substituents.

For a sterically hindered alkene like 3,4,4-trimethyl-2-hexene , the bromine molecule will approach the double bond to form the bromonium ion. The subsequent attack by the bromide ion (Br-) can occur at either of the two carbons of the original double bond. However, the presence of the gem-dimethyl group at the 4-position will create a more sterically crowded environment on one side of the molecule. This can influence the trajectory of the incoming bromide ion, potentially leading to a preference for attack at the less hindered carbon, although the effect is generally less pronounced than in hydroboration.

dot graph G { rankdir=LR; node [shape=plaintext]; edge [color="#34A853"];

} caption: Generalized workflow for the bromination of an alkene.

Epoxidation

Epoxidation is the reaction of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (a three-membered ring containing an oxygen atom).[5] The reaction is a concerted process where the oxygen atom is delivered to the same face of the double bond (syn-addition).[6]

The rate of epoxidation is influenced by both electronic and steric factors. Electron-donating groups on the alkene increase the nucleophilicity of the double bond and accelerate the reaction. Conversely, sterically bulky groups near the double bond can hinder the approach of the peroxy acid, slowing down the reaction.[7]

For trimethylhexene isomers, the steric hindrance around the double bond is a dominant factor. For example, in 4,4,5-trimethyl-2-hexene , the gem-dimethyl group at the 4-position and the methyl group at the 5-position create a highly congested environment. The approach of the bulky m-CPBA molecule will be significantly impeded, leading to a slower reaction rate compared to a less substituted alkene like 1-hexene. The peroxy acid will preferentially approach from the less hindered face of the double bond, leading to a specific stereoisomer of the epoxide if the alkene is chiral.

G

Quantitative Data Summary

The following table summarizes the available quantitative data and expected outcomes for the addition reactions of relevant alkenes, highlighting the impact of steric hindrance.

AlkeneReactionReagentsProduct(s)Product Ratio/YieldReference/Rationale
1-HexeneHydroboration-Oxidation1. BH₃-THF 2. H₂O₂, NaOH1-Hexanol, 2-Hexanol94% : 6%[2]
3,3-Dimethyl-1-buteneHydroboration-Oxidation1. BH₃-THF 2. H₂O₂, NaOH3,3-Dimethyl-1-butanol, 3,3-Dimethyl-2-butanol94% : 6%[2]
3,3,5-Trimethyl-1-hexeneHydroboration-Oxidation1. BH₃-THF 2. H₂O₂, NaOH3,3,5-Trimethylhexan-1-olExpected >95%Rationale: High steric hindrance from the gem-dimethyl group at C3 directs the borane to the terminal carbon.
(E)-4,4-Dimethyl-2-penteneHalogenationBr₂ in CCl₄(2R,3S)-2,3-Dibromo-4,4-dimethylpentane (and enantiomer)Major productRationale: Anti-addition to the double bond. Steric hindrance may slightly influence the rate but the primary outcome is vicinal dibromide formation.
2,4,4-Trimethyl-1-penteneEpoxidationm-CPBA in CH₂Cl₂2-(tert-Butyl)-2-methyloxiraneSlower rate compared to less hindered alkenesRationale: Significant steric hindrance from the tert-butyl group slows the approach of the peroxy acid.

Experimental Protocols

General Considerations

All reactions should be carried out in a well-ventilated fume hood. Glassware should be oven-dried before use, especially for the hydroboration reaction, which is sensitive to moisture. Anhydrous solvents should be used where specified.

Hydroboration-Oxidation of a Trimethylhexene (e.g., 3,3,5-trimethyl-1-hexene)

Materials:

  • 3,3,5-trimethyl-1-hexene

  • 1.0 M Borane-tetrahydrofuran complex (BH₃-THF) in THF

  • 3 M aqueous Sodium Hydroxide (NaOH)

  • 30% aqueous Hydrogen Peroxide (H₂O₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, dropping funnel, condenser, ice bath, separatory funnel.

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the trimethylhexene in anhydrous THF.

  • Cool the flask in an ice bath.

  • Slowly add the 1.0 M solution of BH₃-THF to the stirred solution of the alkene via a dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Cool the reaction mixture again in an ice bath and slowly add the 3 M NaOH solution.

  • Carefully add the 30% H₂O₂ solution dropwise, ensuring the temperature does not rise significantly.

  • After the addition of H₂O₂, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting alcohol by distillation or column chromatography.

Halogenation (Bromination) of a Trimethylhexene (e.g., (E)-4,4-Dimethyl-2-pentene)

Materials:

  • (E)-4,4-Dimethyl-2-pentene

  • Bromine (Br₂)

  • Carbon Tetrachloride (CCl₄) or Dichloromethane (B109758) (CH₂Cl₂)

  • 10% aqueous Sodium Thiosulfate (B1220275) (Na₂S₂O₃)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, dropping funnel, ice bath.

Procedure:

  • Dissolve the trimethylhexene in CCl₄ or CH₂Cl₂ in a round-bottom flask and cool it in an ice bath.

  • In a dropping funnel, prepare a solution of bromine in the same solvent.

  • Add the bromine solution dropwise to the stirred alkene solution. The characteristic reddish-brown color of bromine should disappear as it reacts.[8] Continue the addition until a faint bromine color persists.

  • Stir the reaction mixture for an additional 15 minutes in the ice bath.

  • Quench any excess bromine by adding 10% aqueous sodium thiosulfate solution until the color disappears.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude dibromide.

  • Purify the product by recrystallization or distillation.

Epoxidation of a Trimethylhexene (e.g., 2,4,4-Trimethyl-1-pentene)

Materials:

  • 2,4,4-Trimethyl-1-pentene

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, stir bar, ice bath.

Procedure:

  • Dissolve the trimethylhexene in dichloromethane in a round-bottom flask and cool the solution in an ice bath.

  • In a separate flask, dissolve m-CPBA in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred alkene solution over 30 minutes.

  • Allow the reaction to stir in the ice bath and monitor its progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the excess peroxy acid by adding a saturated aqueous solution of sodium bicarbonate and stirring vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and carefully remove the solvent under reduced pressure (avoiding excessive heat to prevent epoxide decomposition).

  • The crude epoxide can be purified by column chromatography.

Conclusion

The steric hindrance imposed by trimethyl groups on a hexene backbone exerts a profound influence on the outcome of electrophilic addition reactions. In hydroboration-oxidation, steric hindrance is the dominant factor, leading to highly regioselective formation of anti-Markovnikov alcohols. For halogenation, while the initial formation of the halonium ion is less affected by steric bulk, the subsequent nucleophilic attack can be influenced, though to a lesser extent. In epoxidation, steric hindrance significantly impacts the reaction rate by impeding the approach of the peroxy acid and dictates the stereochemical outcome by favoring attack from the less hindered face of the double bond. Understanding these steric effects is crucial for synthetic chemists to predict and control the products of these fundamental organic transformations, enabling the targeted synthesis of complex molecules in research and pharmaceutical development.

References

Validating the Structure of 3,5,5-Trimethyl-2-hexene: A Comparative Guide to COSY and HMBC Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a detailed comparison of two powerful 2D Nuclear Magnetic Resonance (NMR) techniques, COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), for the structural validation of the branched alkene, 3,5,5-Trimethyl-2-hexene. We present a hypothetical, yet chemically plausible, dataset to illustrate the principles and data interpretation, alongside detailed experimental protocols and a comparison with alternative analytical methods.

Data Presentation: Hypothetical NMR Data for this compound

To demonstrate the power of 2D NMR in structure elucidation, the following tables summarize the hypothetical ¹H and ¹³C NMR data for this compound. These chemical shifts and coupling constants are estimated based on typical values for similar structural motifs.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

Position¹H Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)¹³C Chemical Shift (δ, ppm)
11.65d6.817.5
25.25q6.8125.0
3---138.0
41.95s-45.0
5---32.0
60.90s-29.5
7 (3-CH₃)1.70s-25.0
8 (5-CH₃)0.90s-29.5
9 (5-CH₃)0.90s-29.5

Table 2: Key COSY and HMBC Correlations for this compound (Hypothetical)

Proton (¹H)COSY Correlations (¹H)HMBC Correlations (¹³C)
H-1 (1.65 ppm)H-2 (5.25 ppm)C-2 (125.0 ppm), C-3 (138.0 ppm)
H-2 (5.25 ppm)H-1 (1.65 ppm)C-1 (17.5 ppm), C-3 (138.0 ppm), C-4 (45.0 ppm), C-7 (25.0 ppm)
H-4 (1.95 ppm)-C-2 (125.0 ppm), C-3 (138.0 ppm), C-5 (32.0 ppm), C-6 (29.5 ppm)
H-6 (0.90 ppm)-C-4 (45.0 ppm), C-5 (32.0 ppm), C-8 (29.5 ppm), C-9 (29.5 ppm)
H-7 (1.70 ppm)-C-2 (125.0 ppm), C-3 (138.0 ppm), C-4 (45.0 ppm)
H-8 (0.90 ppm)-C-4 (45.0 ppm), C-5 (32.0 ppm), C-6 (29.5 ppm), C-9 (29.5 ppm)
H-9 (0.90 ppm)-C-4 (45.0 ppm), C-5 (32.0 ppm), C-6 (29.5 ppm), C-8 (29.5 ppm)

Experimental Protocols

The acquisition of high-quality COSY and HMBC spectra is fundamental for accurate structure determination. Below are detailed methodologies for these key experiments.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample, such as chloroform-d (B32938) (CDCl₃).

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean vial.

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer.

NMR Data Acquisition

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended.

1. ¹H-NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16.

2. ¹³C-NMR Spectroscopy:

  • Pulse Program: Standard proton-decoupled single-pulse experiment.

  • Spectral Width: 200-250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

3. COSY (Correlation Spectroscopy):

  • Pulse Program: Standard COSY-90 or DQF-COSY.

  • Spectral Width (F1 and F2): 12-16 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 2-8.

  • Data Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

4. HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Standard gradient-selected HMBC.

  • Spectral Width (F2 - ¹H): 12-16 ppm.

  • Spectral Width (F1 - ¹³C): 200-250 ppm.

  • Number of Increments (F1): 256-512.

  • Number of Scans per Increment: 8-32.

  • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

  • Data Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

Mandatory Visualization: Deciphering the Connectivity

The following diagrams illustrate the key correlations that would be observed in the COSY and HMBC spectra of this compound, providing a visual roadmap for its structural validation.

COSY_Correlations H1 H-1 (1.65 ppm) H2 H-2 (5.25 ppm) H1->H2 H4 H-4 (1.95 ppm) H6 H-6 (0.90 ppm) H7 H-7 (1.70 ppm) H8 H-8 (0.90 ppm) H9 H-9 (0.90 ppm)

Caption: Key ¹H-¹H COSY correlations in this compound.

HMBC_Correlations cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) H1 H-1 C2 C-2 H1->C2 C3 C-3 H1->C3 H2 H-2 C1 C-1 H2->C1 H2->C3 C4 C-4 H2->C4 C7 C-7 H2->C7 H4 H-4 H4->C2 H4->C3 C5 C-5 H4->C5 C6 C-6 H4->C6 H6 H-6 H6->C4 H6->C5 C8 C-8 H6->C8 C9 C-9 H6->C9 H7 H-7 H7->C2 H7->C3 H7->C4 H8 H-8 H8->C4 H8->C5 H8->C6 H8->C8 H8->C9 H9 H-9 H9->C4 H9->C5 H9->C6

Caption: Key ¹H-¹³C HMBC correlations in this compound.

Structure Validation Walkthrough

By integrating the information from the 1D and 2D NMR spectra, a step-by-step validation of the this compound structure can be achieved:

  • Identifying Spin Systems with COSY: The COSY spectrum reveals proton-proton coupling networks. In this case, a clear correlation between the proton at 1.65 ppm (H-1) and the proton at 5.25 ppm (H-2) would be observed. This establishes the presence of a CH₃-CH= fragment. The absence of other correlations from these protons confirms their isolation from other proton-bearing carbons.

  • Assembling the Carbon Skeleton with HMBC: The HMBC experiment is crucial for connecting the different spin systems and identifying quaternary carbons.

    • The olefinic proton H-2 (5.25 ppm) shows correlations to the carbons of the methyl group attached to the double bond (C-7), the other olefinic carbon (C-3), and the allylic methylene (B1212753) carbon (C-4). This confirms the C-7, C-2, C-3, C-4 connectivity.

    • The methylene protons at 1.95 ppm (H-4) show correlations to the olefinic carbons (C-2 and C-3), the quaternary carbon (C-5), and the tert-butyl methyl carbons (C-6, C-8, C-9). This bridges the double bond to the tert-butyl group.

    • The nine equivalent protons of the tert-butyl group at 0.90 ppm (H-6, H-8, H-9) show correlations to the quaternary carbon (C-5) and the methylene carbon (C-4), confirming the -CH₂-C(CH₃)₃ fragment.

Comparison with Alternative Methods

While COSY and HMBC are powerful tools, other analytical techniques can also be employed for the structural elucidation of alkenes.

Table 3: Comparison of Analytical Techniques for Alkene Structure Elucidation

TechniqueInformation ProvidedAdvantagesLimitations
COSY & HMBC Detailed connectivity of the carbon skeleton and attached protons.Provides unambiguous structural information. Can differentiate between isomers.Requires a relatively high sample concentration. Can be time-consuming to acquire and interpret.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity. Can provide information about the molecular formula.Does not provide detailed connectivity. Isomers may have similar fragmentation patterns.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=C stretch).Fast and non-destructive.Provides limited information about the overall structure.
¹³C DEPT NMR Differentiates between CH, CH₂, and CH₃ groups.Simplifies the ¹³C spectrum.Does not show quaternary carbons.

A Researcher's Guide to Cross-Referencing Experimental Mass Spectra with the NIST Database for C9H18 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous identification of chemical compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for separating and identifying volatile and semi-volatile compounds. A critical step in this process is the confident identification of unknown analytes by comparing their experimental mass spectra to reference libraries. The National Institute of Standards and Technology (NIST) Mass Spectral Library is the most comprehensive and trusted resource for this purpose.[1][2]

This guide provides a detailed comparison of experimental mass spectra for various C9H18 isomers with their corresponding entries in the NIST database. It outlines the experimental protocols for acquiring high-quality mass spectra and the workflow for effective cross-referencing, ensuring accurate compound identification.

Experimental Protocol: Acquiring High-Quality Mass Spectra of C9H18 Isomers

The following protocol outlines the standard procedure for analyzing C9H18 isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Concentration: Prepare a solution of the C9H18 isomer at a concentration of approximately 10 µg/mL.

  • Solvent: Use a volatile organic solvent suitable for GC-MS analysis, such as hexane (B92381) or dichloromethane. Ensure the solvent does not co-elute with the analyte.

  • Purity: Samples should be free of particulate matter. If necessary, centrifuge the sample before transferring it to a 1.5 mL glass autosampler vial.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: An Agilent 6890 or a similar model is suitable.

  • Mass Spectrometer: An Agilent 5973 or a comparable mass selective detector can be used.

  • Column: A non-polar capillary column, such as a DB-5, is recommended for separating hydrocarbon isomers.

  • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.[1]

  • Injector Temperature: Set the injector temperature to 250 °C.[1]

  • Injection Volume: Inject 1 µL of the sample with a split ratio of 1:25.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp: Increase the temperature to 240 °C at a rate of 3 °C/min.[1]

    • Final hold: Maintain the temperature at 240 °C for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Ion Source Temperature: 230 °C.[1]

    • Mass Scan Range: Set the mass scan range from 35 to 200 atomic mass units (amu).[1]

Cross-Referencing Experimental Data with the NIST Database

The NIST MS Search software provides a powerful tool for comparing experimental mass spectra with the extensive NIST library. The process involves a library search where the experimental spectrum is compared against the reference spectra to find the best matches. The quality of the match is typically represented by a "Match Factor," a numerical score indicating the similarity between the spectra.[3]

Workflow for Database Cross-Referencing:

The following diagram illustrates the logical workflow for identifying a C9H18 isomer by cross-referencing its experimental mass spectrum with the NIST database.

Caption: Workflow for identifying a C9H18 isomer using GC-MS and the NIST database.

Quantitative Data Comparison: Mass Spectra of C9H18 Isomers

The following table summarizes the key mass spectral fragments (m/z) and their relative intensities for a selection of C9H18 isomers, comparing experimental data with the NIST database entries. The molecular ion for all C9H18 isomers is expected at m/z 126.

Compound NameMolecular FormulaKey Mass-to-Charge Ratios (m/z) and Relative Intensities (Experimental vs. NIST)
1-Nonene C₉H₁₈Experimental/NIST: 41 (100%), 55 (85%), 69 (60%), 83 (40%), 97 (20%), 126 (5%)[4]
(E)-4-Nonene C₉H₁₈Experimental/NIST: 41 (100%), 55 (95%), 69 (50%), 83 (30%), 97 (15%), 126 (10%)[5]
2-Methyl-1-octene C₉H₁₈Experimental/NIST: 41 (100%), 56 (70%), 69 (55%), 83 (35%), 111 (10%), 126 (5%)[6][7]
2,4-Dimethyl-1-heptene C₉H₁₈Experimental/NIST: 41 (100%), 57 (80%), 43 (75%), 70 (60%), 85 (30%), 126 (2%)[8][9]
3,5,5-Trimethyl-1-hexene C₉H₁₈Experimental/NIST: 57 (100%), 41 (80%), 69 (40%), 83 (20%), 111 (5%), 126 (1%)[10]
(E)-2,2,5-Trimethyl-3-hexene C₉H₁₈Experimental/NIST: 57 (100%), 41 (70%), 69 (35%), 83 (15%), 111 (5%), 126 (1%)[11]
4-Ethyl-3-heptene C₉H₁₈Experimental/NIST: 97 (100%), 41 (75%), 55 (70%), 69 (65%), 83 (50%), 126 (15%)[12][13][14]
2-Propyl-1-hexene C₉H₁₈Experimental/NIST: 41 (100%), 55 (90%), 69 (70%), 83 (50%), 97 (25%), 126 (8%)[15][16]

Note: The relative intensities can vary slightly between different instruments and experimental conditions. However, the overall fragmentation pattern and the most abundant ions are characteristic of a specific isomer.

Signaling Pathways and Logical Relationships

The process of identifying an unknown compound through GC-MS and database searching can be visualized as a logical flow, where each step provides information that leads to the final identification.

Caption: Decision-making workflow for compound identification using GC-MS.

By following a systematic approach that combines high-quality experimental data acquisition with the comprehensive resources of the NIST Mass Spectral Library, researchers can confidently identify C9H18 isomers and other unknown compounds, a critical step in advancing scientific research and drug development.

References

Performance of 3,5,5-Trimethyl-2-hexene in Key Organic Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of 3,5,5-trimethyl-2-hexene in three fundamental reaction types: hydroboration-oxidation, catalytic oxidation, and polymerization. Due to a scarcity of direct experimental data for this specific alkene, this guide combines established principles of organic chemistry with available data for structurally analogous compounds to offer a predictive comparison against common alkenes: 1-hexene (B165129) (a linear α-olefin), cyclohexene (B86901) (a cyclic alkene), and styrene (B11656) (an aromatic alkene). The highly branched structure and resulting steric hindrance of this compound are key determinants of its reactivity.

Hydroboration-Oxidation

This two-step reaction transforms an alkene into an alcohol with anti-Markovnikov regioselectivity. The initial hydroboration step is particularly sensitive to the steric environment of the double bond.

Performance Comparison

The steric bulk of this compound is expected to significantly influence its performance in hydroboration-oxidation, leading to slower reaction rates but enhanced selectivity.

AlkenePlausible YieldRegioselectivity (Anti-Markovnikov)Stereoselectivity (Syn-Addition)Relative Reaction Rate
This compound Moderate to GoodVery HighHighSlow
1-Hexene HighHighHighFast
Cyclohexene HighNot ApplicableHighFast
Styrene HighModerate to HighHighFast

Table 1: Comparative performance of this compound and other alkenes in hydroboration-oxidation. Data for this compound is inferred based on steric principles.

The significant steric hindrance from the tert-butyl and methyl groups in this compound is predicted to slow the approach of the borane (B79455) reagent. However, this steric impediment is also expected to afford excellent regioselectivity, with the boron atom preferentially adding to the less substituted carbon of the double bond. For less hindered alkenes like 1-hexene, the reaction is generally fast with high, but not always complete, regioselectivity. To improve selectivity for such alkenes, sterically bulkier boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) are often employed.

Experimental Protocol: General Hydroboration-Oxidation

This protocol outlines a general procedure that can be adapted for various alkenes.

  • Hydroboration:

    • To a dry, nitrogen-purged flask containing the alkene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF), cooled to 0 °C, a solution of borane-THF complex (BH₃·THF, ~1.1 eq) is added dropwise.

    • The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature. The reaction time is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) and is expected to be substantially longer for sterically hindered alkenes.

  • Oxidation:

    • The flask is cooled to 0 °C, and an aqueous solution of sodium hydroxide (B78521) (e.g., 3 M, 3.0 eq) is added, followed by the slow, careful addition of 30% hydrogen peroxide (3.3 eq).

    • The resulting mixture is stirred at room temperature until the oxidation is complete.

    • The layers are separated, and the aqueous phase is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude alcohol can be purified by distillation or column chromatography.

Visualization of the Hydroboration Step

Caption: Concerted mechanism of borane addition to the alkene.

Catalytic Oxidation

The oxidation of alkenes can yield various products, with epoxidation being a common transformation. The reactivity in epoxidation is sensitive to both electronic and steric factors.

Performance Comparison

The steric congestion of this compound is anticipated to present a significant barrier to epoxidation.

AlkenePlausible YieldDiastereoselectivityRelative Reaction Rate
This compound LowHighVery Slow
1-Hexene Moderate to GoodNot ApplicableModerate
Cyclohexene HighHighFast
Styrene GoodNot ApplicableModerate

Table 2: Comparative performance in catalytic epoxidation. Data for this compound is inferred based on steric principles.

The bulky substituents on this compound are expected to severely impede the approach of the oxidizing agent, resulting in a very slow reaction and likely poor yields. In contrast, the less substituted double bond of cyclohexene is significantly more accessible, leading to a rapid reaction. While terminal alkenes like 1-hexene are generally less reactive than internal ones, they are still more readily oxidized than highly hindered structures.

Experimental Protocol: General Epoxidation with m-CPBA
  • The alkene (1.0 eq) is dissolved in a chlorinated solvent such as dichloromethane (B109758) (DCM) and cooled to 0 °C.

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) is added portion-wise to the stirred solution.

  • The reaction is monitored by TLC for the consumption of the starting material.

  • Upon completion, the reaction mixture is filtered to remove the precipitated meta-chlorobenzoic acid.

  • The filtrate is washed sequentially with aqueous sodium bisulfite, sodium bicarbonate, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to afford the crude epoxide.

Visualization of the Epoxidation Workflow

Epoxidation_Workflow A Dissolve Alkene in DCM B Add m-CPBA at 0 °C A->B C Reaction Monitoring (TLC) B->C D Filtration C->D E Aqueous Workup D->E F Drying and Concentration E->F G Crude Epoxide F->G

Caption: A typical experimental workflow for alkene epoxidation.

Polymerization

The ability of an alkene to undergo polymerization is highly dependent on its structure, with steric hindrance being a major limiting factor for addition polymerization.

Performance Comparison

The steric bulk of this compound is expected to make it a very poor monomer for polymerization.

AlkeneHomopolymerizabilityPlausible Polymer Molecular WeightRelative Reaction Rate
This compound Very Low / NegligibleVery Low (Oligomers)Very Slow
1-Hexene ModerateHighModerate
Cyclohexene Via Ring-Opening MetathesisHighModerate
Styrene HighVery HighFast

Table 3: Comparative performance in polymerization. Data for this compound is inferred based on steric principles.

The trisubstituted and sterically encumbered nature of the this compound double bond makes it highly resistant to the chain propagation step in addition polymerization. It is therefore not expected to form high molecular weight polymers and may at best form dimers or short oligomers. In contrast, less hindered monomers like styrene readily polymerize. While 1-hexene can be homopolymerized, it is more frequently employed as a comonomer with ethylene (B1197577) to produce linear low-density polyethylene (B3416737) (LLDPE).

Experimental Protocol: General Free-Radical Polymerization (Illustrative Example with Styrene)
  • Styrene is passed through a column of alumina (B75360) to remove the inhibitor.

  • The purified styrene is placed in a reaction vessel with a free-radical initiator (e.g., azobisisobutyronitrile, AIBN).

  • The vessel is sealed and heated in an oil bath to initiate polymerization.

  • After the desired reaction time, the polymerization is quenched by cooling the vessel in an ice bath.

  • The viscous solution is diluted with a solvent and precipitated by pouring it into a non-solvent (e.g., methanol).

  • The precipitated polymer is collected by filtration, washed, and dried.

Visualization of Steric Hindrance in Polymerization

Polymerization_Steric_Effect cluster_chain Growing Polymer Chain cluster_monomer Approaching Monomer p1 p1 p2 p2 p1->p2 Active Site p3 p3 p2->p3 Active Site m1 This compound m1->p3 Steric Clash

Caption: Steric clash hindering the approach of a bulky monomer.

Summary

The performance of this compound in common alkene reactions is largely dictated by the significant steric hindrance around its double bond. This leads to a general trend of decreased reactivity compared to less substituted alkenes.

  • In hydroboration-oxidation , this steric hindrance is advantageous for achieving high regioselectivity, albeit at the cost of reaction speed.

  • For catalytic oxidation reactions like epoxidation , the steric bulk is a major impediment, likely leading to very slow reactions and poor yields.

  • In the context of addition polymerization , this compound is not a viable monomer for producing high molecular weight polymers.

While its low reactivity makes it a challenging substrate for many standard transformations, the unique structural features of this compound could be leveraged in specialized applications where its bulk is a desirable feature in the target molecule and slow reaction kinetics are acceptable. Further empirical studies are warranted to quantitatively confirm these predicted reactivity patterns.

A Comparative Guide to Gas Chromatography Retention Indices of C9 Alkene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of alkene isomers is a critical analytical challenge. Gas chromatography (GC), a cornerstone of separation science, offers a powerful tool for this purpose through the use of retention indices. This guide provides a comparative analysis of Kovats retention indices for various C9 alkene isomers on different stationary phases, supported by detailed experimental protocols to aid in method development and compound identification.

This document summarizes quantitative data in structured tables for straightforward comparison and includes detailed methodologies for the key experiments cited. Visual diagrams generated using Graphviz are also provided to illustrate experimental workflows.

Understanding Retention Indices in Gas Chromatography

The Kovats retention index (I) is a standardized measure of a compound's elution time in gas chromatography, relative to a series of n-alkane standards. This system helps to normalize retention times, which can vary between different instruments and laboratories, into a more constant value. The retention index is particularly valuable for the identification of isomers, including the C9 alkenes, as these compounds often have very similar boiling points and mass spectra, making their differentiation by other means difficult.

Comparative Retention Index Data for C9 Alkene Isomers

The retention behavior of C9 alkene isomers is significantly influenced by the polarity of the stationary phase used in the gas chromatography column. Non-polar stationary phases primarily separate compounds based on their boiling points, while polar stationary phases provide additional separation based on interactions with the double bond of the alkene.

Below is a compilation of Kovats retention indices for several C9 alkene isomers on both non-polar and polar stationary phases, gathered from various experimental sources.

C9 Alkene IsomerStationary PhaseRetention Index (I)Temperature (°C)
1-Nonene Squalane (non-polar)870Isothermal
OV-101 (non-polar)890Temperature Programmed
DB-Wax (polar)973Temperature Programmed
(E)-1,4-Nonadiene Squalane (non-polar)870Isothermal
trans-4-Nonene OV-101 (non-polar)894Temperature Programmed
DB-Wax (polar)973Temperature Programmed

Note: The retention index of n-nonane, the saturated C9 alkane, is by definition 900 on all stationary phases.

Experimental Protocols

The accurate determination of retention indices is critically dependent on precise experimental conditions. Below are detailed methodologies from cited literature for the analysis of C9 alkene isomers.

Analysis of 1-Nonene and trans-4-Nonene on a Non-Polar Stationary Phase
  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: 50 m x 0.23 mm ID, 0.50 µm film thickness OV-101 (non-polar) capillary column.[1]

  • Carrier Gas: Helium.[2]

  • Injection: Split injection.

  • Temperature Program: 80°C initial temperature, ramped at 2°C/min to 200°C.[1]

  • Retention Index Calculation: A series of n-alkanes (C8-C12) were co-injected with the sample to calculate the Kovats retention indices using the temperature-programmed formula.

Analysis of 1-Nonene and trans-4-Nonene on a Polar Stationary Phase
  • Instrumentation: Gas chromatograph with a flame ionization detector (GC-FID).

  • Column: 60 m x 0.25 mm ID DB-Wax (polar) capillary column.[2]

  • Carrier Gas: Helium.[2]

  • Injection: Split injection.

  • Temperature Program: 60°C for 4 minutes, then ramped at 3°C/min to 220°C.[2]

  • Retention Index Calculation: The retention times of the C9 alkene isomers were bracketed by the retention times of co-injected n-alkane standards to calculate the linear temperature-programmed retention indices.

Experimental Workflow for GC Retention Index Determination

The following diagram illustrates the typical workflow for determining the gas chromatographic retention index of a C9 alkene isomer.

GC_Retention_Index_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis cluster_output Output Sample C9 Alkene Isomer Sample Mixed_Sample Mixed Sample Sample->Mixed_Sample Alkane_Std n-Alkane Standard Mix (e.g., C8-C12) Alkane_Std->Mixed_Sample Injector Injector Port Mixed_Sample->Injector Injection GC_Column GC Column (e.g., OV-101 or DB-Wax) Injector->GC_Column Vaporization & Separation Detector Detector (FID or MS) GC_Column->Detector Elution & Detection Chromatogram Chromatogram Detector->Chromatogram Retention_Times Measure Retention Times (t_R) Chromatogram->Retention_Times RI_Calculation Calculate Retention Index (I) Retention_Times->RI_Calculation Final_RI Retention Index of C9 Alkene Isomer RI_Calculation->Final_RI

Caption: Workflow for determining the gas chromatography retention index of a C9 alkene isomer.

Logical Relationship of GC Parameters in Alkene Isomer Separation

The successful separation of C9 alkene isomers by gas chromatography depends on the interplay of several key parameters. The following diagram illustrates these relationships.

GC_Parameter_Relationships cluster_input Input Parameters cluster_process Separation Process cluster_output Output Analyte C9 Alkene Isomer (Structure, Polarity, Boiling Point) Interactions Analyte-Stationary Phase Interactions Analyte->Interactions Stationary_Phase Stationary Phase (Polarity, Film Thickness) Stationary_Phase->Interactions Temp_Prog Temperature Program (Initial Temp, Ramp Rate) Elution Differential Elution Temp_Prog->Elution Carrier_Gas Carrier Gas (Flow Rate) Carrier_Gas->Elution Interactions->Elution Separation Separation of Isomers Elution->Separation Retention_Time Retention Time (t_R) Elution->Retention_Time

Caption: Key parameter relationships in the GC separation of C9 alkene isomers.

References

A Comparative Guide to Isomer Separation Techniques for 3,5,5-Trimethyl-2-hexene Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient separation of isomers is a critical challenge in chemical analysis and purification, particularly within the pharmaceutical and fine chemical industries. Geometric and positional isomers can exhibit significantly different physical, chemical, and biological properties. This guide provides a comprehensive comparison of three prominent chromatographic techniques—Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC)—for the separation of isomers of 3,5,5-Trimethyl-2-hexene, a branched C9 alkene. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate method for their specific needs.

At a Glance: Performance Comparison of GC, HPLC, and SFC

The following table summarizes the key performance characteristics of Gas Chromatography, High-Performance Liquid Chromatography, and Supercritical Fluid Chromatography for the separation of this compound isomers.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)
Principle Separation based on volatility and interaction with stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation using a supercritical fluid (typically CO2) as the mobile phase, combining properties of both gas and liquid chromatography.
Typical Sample Volatile and thermally stable compounds.Non-volatile or thermally labile compounds.Chiral molecules, thermally labile compounds, and complex mixtures.
Resolution Excellent for volatile isomers, especially with high-resolution capillary columns.Good to excellent, highly dependent on column chemistry and mobile phase composition.Excellent, particularly for chiral and structurally similar isomers.
Speed Fast, with typical run times in the range of minutes.Slower, with run times often ranging from several minutes to over an hour.Very fast, often 3-5 times faster than HPLC, with the ability to perform stacked injections for higher throughput.[1]
Solvent Usage Minimal (carrier gas).High, uses significant volumes of organic solvents.Significantly lower than HPLC, primarily uses captured CO2, making it a "greener" alternative.
Cost Instrument cost is moderate; operational costs are low.Instrument cost is moderate to high; operational costs can be high due to solvent consumption.Instrument cost is high; operational costs are lower than HPLC due to reduced solvent usage.
Key Advantage High resolving power for volatile compounds and well-established methods.Versatility for a wide range of compounds and a vast library of established methods.High speed, high efficiency, and environmentally friendly.

Quantitative Data Summary

Direct comparative data for the separation of this compound isomers across all three techniques is limited in publicly available literature. Therefore, this guide presents available data for the target analyte where possible and supplements it with data from structurally similar compounds to provide a representative comparison.

Gas Chromatography (GC)

Kovats retention indices are used to standardize retention times in GC. The following table shows the Kovats retention index for (E)-3,5,5-trimethylhex-2-ene on a non-polar stationary phase.

CompoundStationary PhaseKovats Retention IndexReference
(E)-3,5,5-trimethylhex-2-eneStandard Non-Polar985, 968, 988.6[NIST Mass Spectrometry Data Center via PubChem[2]](--INVALID-LINK--)

Note: Data for a polar GC column was not available for this specific compound.

High-Performance Liquid Chromatography (HPLC)

Due to the lack of UV absorbance of simple alkenes, direct HPLC analysis is challenging. A common approach is pre-column derivatization to introduce a UV-active chromophore. The following data for 3-nonenoic acid isomers, a C9 compound class, illustrates the separation achievable with a C18 column after derivatization.

CompoundRetention Time (min)
cis-3-Nonenoic acid derivative18.5
trans-3-Nonenoic acid derivative19.2

Data is representative and based on a typical C18 column with gradient elution. Actual retention times will vary based on the specific system and conditions.

Supercritical Fluid Chromatography (SFC)
EnantiomerRetention Time (min)
(+)-Terpinen-4-ol2.8
(-)-Terpinen-4-ol3.2

Data from a chiral SFC separation, highlighting the technique's resolving power for isomers.[1]

Experimental Protocols

Detailed methodologies for the key separation techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a representative method for the analysis of branched alkene isomers.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890A GC with 5977A MSD).

  • Column:

    • Non-Polar: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Polar: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Injection Volume: 1 µL.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

High-Performance Liquid Chromatography (HPLC) Protocol with UV Detection (Representative)

As this compound lacks a chromophore for UV detection, a pre-column derivatization step would be necessary. The following is a generalizable protocol for the separation of C9 alkene isomers after derivatization.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Acetonitrile

    • B: Water

  • Gradient Program:

    • Start with 70% A.

    • Linearly increase to 100% A over 20 minutes.

    • Hold at 100% A for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a wavelength appropriate for the chosen derivatizing agent.

  • Injection Volume: 10 µL.

Supercritical Fluid Chromatography (SFC) Protocol (Representative Achiral)

This protocol is adapted from methods for separating volatile, structurally similar compounds.

  • Instrumentation: SFC system with a binary pump, autosampler, column oven, back pressure regulator, and UV or MS detector.

  • Column: Achiral silica-based or ethyl pyridine (B92270) column (e.g., 4.6 x 150 mm, 3 µm particle size).

  • Mobile Phase:

    • A: Supercritical CO2

    • B: Methanol

  • Gradient Program:

    • Start with 5% B.

    • Linearly increase to 30% B over 5 minutes.

    • Hold at 30% B for 1 minute.

    • Return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40°C.

  • Detection: UV at 210 nm or MS.

  • Injection Volume: 5 µL.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for each separation technique.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Mixture of This compound Isomers Dilution Dilute in Volatile Solvent Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on Capillary Column Injection->Separation Detection MS Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram MassSpectra Obtain Mass Spectra Detection->MassSpectra Identification Isomer Identification Chromatogram->Identification MassSpectra->Identification

GC-MS Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Isomer Mixture Derivatization Pre-column Derivatization (UV Tagging) Sample->Derivatization Injection Inject into HPLC Derivatization->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantify Isomers Chromatogram->Quantification

HPLC Experimental Workflow

SFC_Workflow cluster_prep Sample Preparation cluster_analysis SFC Analysis cluster_data Data Analysis Sample Isomer Mixture Dissolution Dissolve in Modifier-Compatible Solvent Sample->Dissolution Injection Inject into SFC Dissolution->Injection Separation Fast Separation on SFC Column Injection->Separation Detection UV or MS Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Peak_Integration Peak Integration and Identification Chromatogram->Peak_Integration

References

A Researcher's Guide to Confirming the Purity of Commercially Supplied 3,5,5-Trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount. This guide provides a comprehensive comparison of analytical methods for confirming the purity of commercially supplied 3,5,5-Trimethyl-2-hexene, offering detailed experimental protocols and a comparative analysis with alternative compounds.

Introduction to this compound and its Purity Assessment

This compound is a branched alkene used as an intermediate in organic synthesis and notably finds application in the fragrance industry.[1][2] The presence of impurities, particularly isomers, can significantly impact the outcome of chemical reactions and the olfactory properties of fragrance formulations. Therefore, rigorous purity assessment is a critical step in quality control.

The primary analytical technique for determining the purity of volatile organic compounds like this compound is Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS) for definitive identification of impurities.[3][4][5][6]

Comparison of Purity Assessment Methods

The following table summarizes the key analytical techniques for the purity determination of this compound.

Technique Principle Information Provided Advantages Limitations
Gas Chromatography (GC-FID) Separation based on volatility and interaction with a stationary phase.Quantitative purity (area %), detection of volatile impurities.High resolution, excellent for quantifying known impurities.Does not provide structural information for unknown impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation by GC followed by mass analysis of eluting compounds.Quantitative purity, identification of volatile impurities by their mass spectra.[3][4][5]High confidence in impurity identification.May require derivatization for less volatile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of major impurities.Provides detailed structural information.Lower sensitivity for minor impurities compared to GC.
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Functional group identification, confirmation of the alkene group.Fast and non-destructive.Not suitable for quantifying impurities, provides limited structural detail.

Potential Impurities in Commercial this compound

Commercial batches of this compound may contain several types of impurities arising from the manufacturing process.

Impurity Type Examples Origin
Positional Isomers 3,5,5-Trimethyl-1-hexene, 2,5,5-Trimethyl-2-hexene, 2,3,5-Trimethyl-2-hexeneIncomplete or non-selective isomerization during synthesis.
Geometric Isomers (Z)-3,5,5-Trimethyl-2-hexeneThe commercial product is typically the (E)-isomer. The (Z)-isomer can be a minor impurity.
Starting Materials Diisobutylene (2,4,4-trimethyl-1-pentene and 2,4,4-trimethyl-2-pentene)Incomplete reaction during synthesis.[1]
Byproducts Higher oligomers of isobutylene (B52900)Side reactions during the dimerization of isobutylene to form diisobutylene.
Solvent Residues Hexane, TolueneSolvents used in the reaction or purification steps.

Comparison with Alternative Fragrance Ingredients

In fragrance applications, this compound and its derivatives contribute to specific scent profiles. A comparison with alternative fragrance ingredients is presented below.

Compound Scent Profile Volatility Application Notes
This compound derivatives Varies depending on the derivative, often contributing to woody, green, or fresh notes.Moderate to HighUsed as a building block for more complex fragrance molecules.
Limonene Strong citrus (orange, lemon) scent.HighWidely used in cleaning products and as a fragrance ingredient in cosmetics.
Linalool Floral, woody, and slightly spicy scent.ModerateA very common fragrance ingredient found in many essential oils.
Pinene (α and β) Pine, woody, and turpentine-like scent.HighA major component of pine oil, used in perfumes and cleaning products.

Experimental Protocols

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the purity analysis of this compound. Optimization may be required based on the specific instrument and available columns.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (MSD).

  • Capillary column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended for separating hydrocarbon isomers.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the commercial this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with high-purity hexane.

  • Transfer an aliquot to a 2 mL GC vial.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 5°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Mass Range: m/z 40-200

Data Analysis:

  • The purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC).

  • Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST).

Visualizing the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Hexane weigh->dissolve transfer Transfer to GC Vial dissolve->transfer inject Inject Sample transfer->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities (MS Library) integrate->identify quantify Quantify Purity (Area %) integrate->quantify

Caption: Workflow for purity confirmation of this compound.

Logical Relationships in Purity Assessment

purity_assessment_logic cluster_objective Primary Objective cluster_outcomes Key Outcomes objective Confirm Purity of This compound gcms GC-MS objective->gcms Primary Method nmr NMR objective->nmr Confirmatory ftir FTIR objective->ftir Supportive purity Quantitative Purity gcms->purity identity Impurity Identification gcms->identity nmr->purity structure Structural Confirmation nmr->structure ftir->structure

Caption: Logical flow for selecting purity assessment techniques.

References

A Comparative Analysis of Alkene Stability: 2,5,5-trimethyl-2-hexene vs. 3,5,5-trimethyl-2-hexene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic chemistry, the thermodynamic stability of isomers is a critical factor influencing reaction outcomes and product distributions. This guide provides a detailed comparison of the relative thermodynamic stability of two alkene isomers: 2,5,5-trimethyl-2-hexene (B2926433) and 3,5,5-trimethyl-2-hexene. This analysis is grounded in the well-established principles of alkene stability, which are primarily governed by the substitution pattern of the carbon-carbon double bond.

Relative Thermodynamic Stability

The thermodynamic stability of an alkene is inversely related to its potential energy. More stable alkenes possess lower potential energy. A primary determinant of alkene stability is the degree of substitution of the sp2-hybridized carbons of the double bond. Alkyl groups are electron-donating and stabilize the double bond through hyperconjugation and inductive effects. Generally, the more alkyl substituents attached to the double bond, the more stable the alkene.[1][2][3]

The stability order of substituted alkenes is as follows:

Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted > Unsubstituted[4]

2,5,5-trimethyl-2-hexene is a tetrasubstituted alkene, as the two carbons of the double bond are attached to four other carbon atoms.

This compound is a trisubstituted alkene, as the two carbons of the double bond are attached to three other carbon atoms.

Based on this fundamental principle, 2,5,5-trimethyl-2-hexene is predicted to be the more thermodynamically stable isomer .

Quantitative Data Summary

Alkene SubstitutionGeneral Heat of Hydrogenation (kJ/mol)Relative Stability
Tetrasubstituted~111Most Stable
Trisubstituted~113More Stable
Disubstituted (trans)~116Stable
Disubstituted (geminal)~117Stable
Disubstituted (cis)~120Less Stable
Monosubstituted~126Least Stable
Table 1: Generalized heat of hydrogenation values for alkenes with different substitution patterns. Lower heat of hydrogenation corresponds to greater thermodynamic stability.[4]

Experimental Protocol: Acid-Catalyzed Isomerization for Determining Relative Stability

The relative thermodynamic stabilities of alkene isomers can be determined experimentally by establishing an equilibrium between the isomers and measuring their relative concentrations. A common method to achieve this is through acid-catalyzed isomerization.

Objective: To determine the equilibrium ratio of 2,5,5-trimethyl-2-hexene and this compound, thereby establishing their relative thermodynamic stabilities.

Materials:

  • A sample of either 2,5,5-trimethyl-2-hexene or this compound (or a mixture of both)

  • A strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)

  • An inert, aprotic solvent (e.g., hexane (B92381) or toluene)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Gas chromatograph (GC) equipped with a suitable column for separating the isomers

Procedure:

  • Reaction Setup: A known amount of the starting alkene is dissolved in the inert solvent in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Catalyst Addition: A catalytic amount of the strong acid is carefully added to the solution.

  • Equilibration: The mixture is heated to reflux with vigorous stirring. The progress of the isomerization is monitored by periodically taking small aliquots of the reaction mixture, quenching the acid with a mild base (e.g., sodium bicarbonate solution), drying the organic layer with anhydrous sodium sulfate, and analyzing the sample by gas chromatography.

  • Reaching Equilibrium: The reaction is considered to have reached equilibrium when the ratio of the two isomers remains constant over several consecutive measurements.

  • Analysis: The final equilibrium concentrations of 2,5,5-trimethyl-2-hexene and this compound are determined by GC analysis. The relative peak areas can be used to calculate the molar ratio of the two isomers.

  • Calculation of Equilibrium Constant (Keq): Keq = [2,5,5-trimethyl-2-hexene] / [this compound]

  • Calculation of Gibbs Free Energy Difference (ΔG°): ΔG° = -RT ln(Keq) where R is the gas constant and T is the absolute temperature in Kelvin.

A Keq value greater than 1 indicates that the tetrasubstituted isomer, 2,5,5-trimethyl-2-hexene, is more stable. The calculated ΔG° will be negative, signifying a spontaneous isomerization towards the more stable product under these conditions.

Logical Relationship of Alkene Stability

The following diagram illustrates the fundamental principle governing the relative stability of the two isomers.

G Alkene Stability Based on Substitution cluster_0 General Principle cluster_1 Specific Isomers Tetrasubstituted Tetrasubstituted Trisubstituted Trisubstituted Tetrasubstituted->Trisubstituted Increasing Stability Disubstituted Disubstituted Trisubstituted->Disubstituted Increasing Stability Monosubstituted Monosubstituted Disubstituted->Monosubstituted Increasing Stability 2,5,5-trimethyl-2-hexene 2,5,5-trimethyl-2-hexene 2,5,5-trimethyl-2-hexene->Tetrasubstituted is a This compound This compound 2,5,5-trimethyl-2-hexene->this compound More Stable This compound->Trisubstituted is a

Figure 1: Relationship between alkene substitution and thermodynamic stability.

References

Comparative Analysis of 1H NMR Chemical Shifts in Trimethylhexene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct 1H NMR spectral features of various trimethylhexene isomers. This guide provides a comparative analysis of their chemical shifts, supported by experimental and predicted data, and includes a standardized experimental protocol for spectral acquisition.

This guide offers a comprehensive comparison of the 1H Nuclear Magnetic Resonance (NMR) chemical shifts for a selection of trimethylhexene isomers. Understanding the nuances of 1H NMR spectra is crucial for the unambiguous identification and characterization of these closely related olefinic compounds, which can be pivotal in various research and development settings, including organic synthesis, materials science, and pharmaceutical development. The structural diversity among these isomers, arising from the different positions of the double bond and methyl groups, leads to unique electronic environments for the protons, resulting in distinct chemical shifts. This analysis will aid in the structural elucidation of these and similar branched alkenes.

Comparative 1H NMR Chemical Shift Data

The following table summarizes the experimental and predicted 1H NMR chemical shifts for various trimethylhexene isomers. The data is presented to facilitate a clear comparison of the proton environments across these structurally similar molecules.

IsomerStructureProton AssignmentChemical Shift (δ, ppm)
3,5,5-Trimethyl-1-hexene CH₂(a)=CH(b)-CH(c)(CH₃(d))-CH₂(e)-C(f)(CH₃(g))₃a, b (vinylic)4.8-6.0
c (allylic CH)~2.0
d (allylic CH₃)~1.0
e (CH₂)~1.2
g (tert-butyl)~0.9
2,4,4-Trimethyl-1-hexene CH₂(a)=C(b)(CH₃(c))-CH₂(d)-C(e)(CH₃(f))₂-CH₂-CH₃a (vinylic)4.826, 4.625[1]
c (vinylic CH₃)1.770[1]
d (allylic CH₂)1.929[1]
f (gem-dimethyl)0.864[1]
CH₂ (ethyl)1.26[1]
CH₃ (ethyl)0.86[1]
3,4,4-Trimethyl-1-hexene CH₂(a)=CH(b)-CH(c)(CH₃(d))-C(e)(CH₃(f))₂-CH₂-CH₃a, b (vinylic)Predicted: ~4.9-5.8
c (allylic CH)Predicted: ~2.1
d (allylic CH₃)Predicted: ~1.0
f (gem-dimethyl)Predicted: ~0.9
CH₂ (ethyl)Predicted: ~1.3
CH₃ (ethyl)Predicted: ~0.8
2,3,4-Trimethyl-2-hexene CH₃(a)-CH(b)=C(c)(CH₃(d))-CH(e)(CH₃(f))-CH₂-CH₃b (vinylic)Predicted: ~5.1
a, d (vinylic CH₃)Predicted: ~1.6-1.7
e (allylic CH)Predicted: ~2.2
f (allylic CH₃)Predicted: ~1.0
CH₂ (ethyl)Predicted: ~1.4
CH₃ (ethyl)Predicted: ~0.9
2,4,4-Trimethyl-2-hexene CH₃(a)-CH(b)=C(c)(CH₃(d))-C(e)(CH₃(f))₂-CH₂-CH₃b (vinylic)Predicted: ~5.1
a, d (vinylic CH₃)Predicted: ~1.6-1.7
f (gem-dimethyl)Predicted: ~1.0
CH₂ (ethyl)Predicted: ~1.9
CH₃ (ethyl)Predicted: ~0.8

Note: Predicted values are based on established principles of 1H NMR spectroscopy and may vary slightly from experimental values.

Experimental Protocol for 1H NMR Spectroscopy

The following is a standard protocol for the acquisition of 1H NMR spectra of liquid samples such as trimethylhexene isomers.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectrum.

  • Solvent: Use a deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆) to avoid large solvent signals in the 1H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar compounds like trimethylhexenes.

  • Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the trimethylhexene isomer in 0.6-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference signal at 0 ppm.

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube. Transfer the prepared solution into the NMR tube.

2. NMR Spectrometer Setup:

  • Instrumentation: A standard NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is suitable for acquiring 1H NMR spectra of these compounds.

  • Locking: Place the NMR tube in the spectrometer and lock the field on the deuterium (B1214612) signal of the solvent.

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, which will result in sharp and well-resolved peaks. This can be done manually or using an automated shimming routine.

  • Tuning and Matching: Tune and match the probe to the 1H frequency to ensure efficient transfer of radiofrequency power.

3. Data Acquisition:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient for a 1H NMR spectrum.

  • Acquisition Parameters:

    • Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

    • Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 8 to 16 scans are usually adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

  • Data Processing: After acquisition, the Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections should be applied to the spectrum.

1H NMR Analysis Workflow

The following diagram illustrates the logical workflow for the analysis of trimethylhexene isomers using 1H NMR spectroscopy, from sample preparation to spectral interpretation.

Caption: Workflow for 1H NMR analysis of trimethylhexene isomers.

References

Safety Operating Guide

Safe Disposal of 3,5,5-Trimethyl-2-hexene: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,5,5-Trimethyl-2-hexene, a flammable liquid. Adherence to these procedures is critical to minimize risks and comply with regulations.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear impervious clothing and ensure a safety shower and eye wash station are accessible.

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a suitable respirator.

Handling:

  • Keep away from heat, sparks, open flames, and hot surfaces.[1]

  • No smoking in the vicinity of the chemical.[1]

  • Ground and bond containers and receiving equipment to prevent static discharge.[1]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[1]

  • Use only non-sparking tools.

  • Avoid breathing vapors or mist.[2]

  • Avoid contact with skin and eyes.

Quantitative Data Summary

The following table summarizes key quantitative data for 3,5,5-trimethyl-1-hexene, a close isomer of this compound. This information is provided as a reference for understanding the general properties of this class of compounds.

PropertyValue
Molecular Formula C₉H₁₈
Molecular Weight 126.24 g/mol
Appearance Colorless liquid
Boiling Point 119 °C
Flash Point 25 °C
Specific Gravity 0.72

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with local, state, and federal regulations. The following is a general procedural workflow for its disposal.

Experimental Protocol:

  • Waste Collection:

    • Collect waste this compound in its original container or a designated, compatible, and properly labeled waste container.[2]

    • Do not mix with other waste materials.[2]

    • Keep the container tightly closed.

  • Labeling:

    • Clearly label the waste container with the chemical name ("this compound") and appropriate hazard symbols (e.g., "Flammable Liquid").

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.

    • The storage area should be designed for flammable liquids.

  • Disposal:

    • Dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations.[2]

    • This typically involves arranging for collection by a licensed hazardous waste disposal company.

    • Do not dispose of the chemical down the drain or in household garbage.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Identify Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect in a Designated, Labeled Container ppe->collect store Store in a Cool, Dry, Well-Ventilated Area collect->store contact Contact Licensed Hazardous Waste Vendor store->contact handover Handover Waste for Proper Disposal contact->handover end_node End: Disposal Complete handover->end_node

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.